molecular formula C26H37ClN2O4 B13724290 Nor Verapamil-d6 Hydrochloride

Nor Verapamil-d6 Hydrochloride

Cat. No.: B13724290
M. Wt: 483.1 g/mol
InChI Key: OEAFTRIDBHSJDC-TXHXQZCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nor Verapamil-d6 Hydrochloride is a useful research compound. Its molecular formula is C26H37ClN2O4 and its molecular weight is 483.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Nor Verapamil-d6 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nor Verapamil-d6 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H37ClN2O4

Molecular Weight

483.1 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pentanenitrile;hydrochloride

InChI

InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5;/h8-11,16-17,19,28H,7,12-15H2,1-6H3;1H/i1D3,2D3;

InChI Key

OEAFTRIDBHSJDC-TXHXQZCNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl

Canonical SMILES

CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl

Origin of Product

United States

Foundational & Exploratory

Tracing the Pathway: From Biological Metabolism of Verapamil to Quantitative Resolution using Norverapamil-d6

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the metabolic conversion of the calcium channel blocker Verapamil into its primary active metabolite, Norverapamil , and the subsequent bioanalytical quantification of this pathway using the stable isotope-labeled internal standard, Norverapamil-d6 .

Crucial Distinction: Researchers must distinguish between the biological pathway (Verapamil


 Norverapamil via hepatic enzymes) and the analytical pathway (utilizing Norverapamil-d6 as a reference standard). Verapamil does not metabolize into Norverapamil-d6 in vivo; rather, Norverapamil-d6 is a synthetic tool used to correct for matrix effects and ionization variability during LC-MS/MS analysis.

Part 1: The Biological Mechanism (Verapamil Norverapamil)

Enzymatic Causality

The conversion of Verapamil to Norverapamil is a classic Phase I oxidative reaction, primarily catalyzed by the Cytochrome P450 superfamily in the liver.

  • Primary Catalyst: CYP3A4 is the dominant isoform responsible for the N-demethylation of Verapamil.[1]

  • Secondary Contributors: CYP3A5 and CYP2C8 play minor roles.[2]

  • Stereoselectivity: Verapamil is administered as a racemate (mixture of S- and R-enantiomers).[1] The metabolism is highly stereoselective. CYP3A4 preferentially metabolizes S-verapamil, leading to a higher plasma concentration of R-verapamil in patients.[1] However, the N-demethylation pathway itself preserves the chiral center.

Chemical Reaction: Oxidative N-Demethylation

The structural transformation involves the removal of the N-methyl group from the central amine of the Verapamil molecule.

  • Substrate Binding: Verapamil binds to the heme-iron active site of CYP3A4.

  • Hydroxylation: The enzyme inserts an oxygen atom into the N-methyl group, forming an unstable carbinolamine intermediate .

  • Cleavage: The intermediate spontaneously collapses, releasing Formaldehyde (HCHO) and the secondary amine, Norverapamil .

Pathway Visualization

The following diagram illustrates the enzymatic flow and stereochemical considerations.

MetabolicPathway cluster_stereo Stereoselectivity Verapamil Verapamil (Parent Drug) CYP3A4 CYP3A4 (Liver Microsomes) Verapamil->CYP3A4 Oxidative Attack Intermediate Carbinolamine Intermediate CYP3A4->Intermediate Hydroxylation Norverapamil Norverapamil (Active Metabolite) Intermediate->Norverapamil N-Demethylation Formaldehyde Formaldehyde (Byproduct) Intermediate->Formaldehyde S_Ver S-Verapamil (High Clearance) R_Ver R-Verapamil (Lower Clearance)

Figure 1: The CYP3A4-mediated N-demethylation pathway of Verapamil to Norverapamil.[1][2]

Part 2: The Analytical Standard (Norverapamil-d6)

To accurately measure the formation of Norverapamil in plasma or microsomal incubations, Norverapamil-d6 is required as the Internal Standard (IS).

Why Deuterated d6?

In LC-MS/MS bioanalysis, simple structural analogs are often insufficient due to "matrix effects"—the suppression or enhancement of ionization caused by co-eluting phospholipids or salts.

  • Co-Elution: Norverapamil-d6 has virtually identical physicochemical properties (pKa, logP) to Norverapamil. It co-elutes with the analyte, experiencing the exact same matrix suppression at the electrospray source.

  • Mass Shift (+6 Da): The addition of 6 deuterium atoms shifts the precursor mass, allowing the mass spectrometer to distinguish the IS from the biological metabolite.

  • Correction Factor: Since the IS behaves identically to the analyte, any loss during extraction or ionization suppression affects both equally. The ratio of Area_Analyte / Area_IS provides a self-validating quantitative value.

Part 3: Bioanalytical Protocol (LC-MS/MS)

This protocol describes the quantification of Norverapamil using Norverapamil-d6.

Sample Preparation (Protein Precipitation)

Rationale: Direct protein precipitation (PPT) is preferred over Liquid-Liquid Extraction (LLE) for high-throughput verapamil analysis due to the high recovery of polar metabolites.

  • Aliquot: Transfer 50 µL of plasma/microsomal incubation to a 96-well plate.

  • IS Spiking: Add 20 µL of Norverapamil-d6 working solution (e.g., 500 ng/mL in methanol).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Agitation: Vortex for 2 minutes at high speed.

  • Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Transfer: Inject 5 µL of the supernatant into the LC-MS/MS.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ionization).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 3.0 min: 90% B

    • 3.1 min: 10% B (Re-equilibration)

Mass Spectrometry Parameters (MRM)

The quantification is performed in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (Q1)Product Ion (Q3)Cone Voltage (V)Collision Energy (eV)
Verapamil 455.3

165.23025
Norverapamil 441.3

165.23025
Norverapamil-d6 (IS) 447.3

165.23025

Note: The Product Ion (m/z 165.2) corresponds to the 3,4-dimethoxyphenethyl moiety, which is common to all three compounds and typically does not carry the deuterium label in standard commercial syntheses.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Biological Sample (Plasma/Microsomes) Spike Spike IS: Norverapamil-d6 Sample->Spike Extract Protein Precipitation (ACN + 0.1% FA) Spike->Extract Centrifuge Centrifugation (Remove Proteins) Extract->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Ratio: Analyte/d6) MS->Data

Figure 2: LC-MS/MS workflow utilizing Norverapamil-d6 for accurate quantification.

References

  • FDA Guidance for Industry. Bioanalytical Method Validation M10. U.S. Food and Drug Administration.[3][4][5][6] [Link]

  • Tracy, T. S., et al. (1999). "Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil." British Journal of Clinical Pharmacology. [Link]

  • Bhatti, L. I., et al. (2006). "High-performance liquid chromatographic determination of verapamil and norverapamil in human plasma." Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • FDA Guidance. Verapamil Hydrochloride: Bioequivalence Recommendations.[Link]

Sources

role of Norverapamil-d6 as a deuterated internal standard

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: The Role of Norverapamil-d6 as a Deuterated Internal Standard

Part 1: Executive Summary & Rationale

In the high-stakes environment of pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), the quantification of Norverapamil—the primary active N-demethylated metabolite of Verapamil—requires absolute rigor. While structural analogs (e.g., Metoprolol, Propranolol) were historically used as internal standards (IS), they fail to adequately compensate for the complex matrix effects inherent in electrospray ionization (ESI).

Norverapamil-d6 (hydrochloride) represents the gold standard for correcting these variances.[1] By incorporating six deuterium atoms (typically on the isopropyl moiety), this stable isotope-labeled (SIL) analog mimics the physicochemical behavior of the analyte almost perfectly while remaining mass-resolved. This guide details the mechanistic, operational, and validation parameters for deploying Norverapamil-d6 in LC-MS/MS bioanalysis.

Part 2: Physicochemical Consistency & The "Carrier Effect"

The fundamental premise of using Norverapamil-d6 is the Principle of Co-elution . In LC-MS/MS, matrix components (phospholipids, salts) elute at specific times, suppressing or enhancing ionization efficiency.[1]

  • Chemical Identity: Norverapamil-d6 differs from the analyte only by the mass of 6 neutrons.

    • Analyte (Norverapamil):

      
       (MW ~440.6)[1]
      
    • IS (Norverapamil-d6):[1][2][3][4]

      
       (MW ~446.6)[1][5]
      
  • Mechanism: Because the IS co-elutes (or elutes in immediate proximity) with the analyte, it experiences the exact same ionization suppression or enhancement from the matrix. When the ratio of Analyte/IS is calculated, these matrix effects cancel out mathematically.

Diagram 1: Mechanism of Matrix Effect Compensation

MatrixEffect cluster_0 Chromatographic Separation cluster_1 Ionization Source (ESI) cluster_2 Detection & Calculation Matrix Biological Matrix (Phospholipids/Salts) Suppression Ionization Suppression Zone Matrix->Suppression Co-elution Analyte Norverapamil (Analyte) Analyte->Suppression IS Norverapamil-d6 (Internal Standard) IS->Suppression Signal_A Suppressed Signal (Analyte) Suppression->Signal_A Reduced Efficiency Signal_IS Suppressed Signal (IS) Suppression->Signal_IS Reduced Efficiency Result Corrected Ratio (A/IS = Constant) Signal_A->Result Signal_IS->Result

Caption: The SIL-IS (Norverapamil-d6) experiences identical ionization suppression to the analyte, ensuring the final calculated ratio remains accurate despite signal loss.

Part 3: Experimental Workflow & Methodology

To ensure data integrity (ALCOA+), the handling of Norverapamil-d6 must follow a strict protocol preventing cross-contamination and isotopic interference.

Reagent Preparation
  • Stock Solution: Dissolve Norverapamil-d6 HCl in Methanol to 1 mg/mL. Store at -20°C.

  • Working IS Solution: Dilute stock in 50% Methanol/Water to ~10-50 ng/mL. Crucial: This concentration should yield a signal intensity similar to the analyte at the geometric mean of the calibration curve (not the LLOQ, to avoid noise interference).

Sample Extraction (Protein Precipitation)

While Liquid-Liquid Extraction (LLE) is cleaner, Protein Precipitation (PPT) is faster and often sufficient when using a d6-IS.[1]

  • Aliquot: 50 µL Plasma/Serum.

  • Spike: Add 20 µL Working IS Solution (Norverapamil-d6).

  • Precipitate: Add 150 µL cold Acetonitrile (0.1% Formic Acid).

  • Agitate: Vortex 1 min; Centrifuge 10 min @ 10,000 x g.

  • Reconstitute: Dilute supernatant 1:1 with aqueous mobile phase (to prevent peak fronting).

Diagram 2: Bioanalytical Workflow

Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Step1 Aliquot 50µL Plasma Step2 Spike IS (Norverapamil-d6) Corrects Volume Errors Step1->Step2 Step3 Protein Precipitation (ACN + 0.1% FA) Step2->Step3 Step4 Centrifuge & Supernatant Step3->Step4 LC LC Separation (C18 Column) Step4->LC MS MS/MS Detection (MRM Mode) LC->MS

Caption: Step-by-step extraction workflow emphasizing the early addition of IS to correct for all subsequent volumetric and recovery variations.

Part 4: Mass Spectrometry Parameters

The specificity of the assay relies on selecting the correct Multiple Reaction Monitoring (MRM) transitions. Norverapamil and its d6 analog fragment similarly, usually losing the dimethoxyphenyl moiety.

Table 1: Optimized MRM Transitions

CompoundPrecursor Ion (Q1)Product Ion (Q3)Cone Voltage (V)Collision Energy (eV)Role
Norverapamil 441.3 (

)
165.1 (

)
3525Analyte
Norverapamil-d6 447.3 (

)
165.1 (

)
3525Internal Standard

Note: The Product Ion (165.1) corresponds to the 3,4-dimethoxybenzyl cation.[1] Since the d6 label is typically on the isopropyl group (on the nitrile side of the molecule), the 165 fragment remains unlabeled, resulting in a common product ion. This is acceptable as the precursors are mass-resolved.[1]

Part 5: Validation & Troubleshooting (The "Expert" Insight)

The Deuterium Isotope Effect

Although d6-labeled standards are "perfect" theoretically, deuterium is slightly more lipophilic than hydrogen.[1] On high-efficiency C18 columns, Norverapamil-d6 may elute slightly earlier than the native analyte.[1]

  • Risk:[1] If the shift is significant, the IS may elute outside a matrix suppression zone that affects the analyte, nullifying its benefit.

  • Solution: Use a shallower gradient slope or a column with different selectivity (e.g., Biphenyl) to ensure overlap.

Isotopic Contribution (Cross-Talk)
  • M+6 Contribution: Ensure the native Norverapamil does not have a natural isotope abundance at M+6 that interferes with the IS channel. (At MW 441, the M+6 natural abundance is negligible).

  • Impurity Check: Ensure the commercial Norverapamil-d6 is free of "d0" (unlabeled) impurities. Even 0.5% d0 impurity in the IS stock can bias the quantification of low-concentration analyte samples.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Bhatia, et al. (2025).[1] A validated method for the determination of verapamil and norverapamil in human plasma. ResearchGate. [Link]

  • Waters Corporation. (2020).[1] The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. [Link]

  • PubChem. (2025).[1][6] Norverapamil Compound Summary. National Library of Medicine. [Link][1]

Sources

Bioanalytical & Pharmacological Distinctions: Verapamil vs. Norverapamil-d6

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific bioanalytical and pharmacological distinctions between Verapamil (the parent therapeutic agent) and Norverapamil-d6 (a synthetic stable-isotope labeled internal standard).

Executive Summary

In drug development and therapeutic drug monitoring (TDM), the distinction between Verapamil and Norverapamil-d6 represents the difference between a biological target and an analytical tool.

  • Verapamil is a Class IV antiarrhythmic agent and calcium channel blocker.[1]

  • Norverapamil is its primary active metabolite, formed via N-demethylation.[2][3]

  • Norverapamil-d6 is a deuterated analog of the metabolite, used exclusively as an Internal Standard (IS) in mass spectrometry to quantify Norverapamil levels in biological matrices.[2]

This guide details the structural divergences, metabolic pathways, and the critical LC-MS/MS protocols where these compounds intersect.[2]

Structural & Physicochemical Architecture

The fundamental difference lies in their chemical origin and isotopic composition. Verapamil is the parent structure.[4][5][6] Norverapamil is the N-demethylated derivative.[2][3][7][8][9][10][11][12] Norverapamil-d6 is the hexa-deuterated synthetic analog of that derivative.[2]

Comparative Properties Table
FeatureVerapamil (Parent)Norverapamil (Metabolite)Norverapamil-d6 (Internal Standard)
CAS Number 52-53-967018-85-31329651-21-9 (HCl salt)
Formula C₂₇H₃₈N₂O₄C₂₆H₃₆N₂O₄C₂₆H₃₀D₆ N₂O₄
Mol.[2][3][7][9][11][12][13][14][15] Weight 454.6 g/mol 440.6 g/mol 446.6 g/mol (+6 Da shift)
Key Modification N/ALoss of Methyl group (-CH₃) on amineIsopropyl group labeled with 6 Deuteriums
Function Therapeutic (Ca²⁺ blocker)Active Metabolite (~20% potency)Analytical Reference (Quantification)
MRM Transition 455.3

165.2
441.5

165.3
447.3

165.1
Structural Divergence Analysis[2]
  • Metabolic Shift (Verapamil

    
     Norverapamil):  The transition from Verapamil to Norverapamil involves N-demethylation  mediated by CYP450 enzymes.[2][10] The loss of the methyl group reduces the molecular weight by 14 Da (454 
    
    
    
    440).
  • Isotopic Labeling (Norverapamil

    
     Norverapamil-d6):  To create the internal standard, six hydrogen atoms on the isopropyl group  are replaced with deuterium (
    
    
    
    H).[2] This creates a mass shift of +6 Da, allowing the mass spectrometer to distinguish the standard from the patient's natural metabolite while retaining nearly identical chromatographic behavior.

Metabolic Trajectory & Signaling

Understanding the biological formation of Norverapamil is prerequisite to analyzing why the d6-variant is required for quantification.

The CYP3A4 Pathway

Verapamil undergoes extensive first-pass metabolism.[2][3][7][10] The primary pathway is N-demethylation, predominantly catalyzed by CYP3A4 , with minor contributions from CYP1A2 and CYP2C8.[2]

  • Clinical Relevance: Norverapamil accumulates in plasma (often exceeding Verapamil concentrations) and contributes to the cardiac effects. Therefore, accurate quantification using Norverapamil-d6 is critical for safety studies.[2]

VerapamilMetabolism Verapamil Verapamil (Parent Drug) MW: 454.6 CYP CYP3A4 (Liver Microsomes) Verapamil->CYP Substrate Binding D617 D-617 (Secondary Metabolite) Verapamil->D617 N-Dealkylation (Minor Path) Norverapamil Norverapamil (Active Metabolite) MW: 440.6 CYP->Norverapamil N-Demethylation (-CH3)

Figure 1: The primary metabolic pathway of Verapamil.[4][10] Norverapamil is the major active product, necessitating specific tracking in pharmacokinetic studies.

Bioanalytical Application (LC-MS/MS)

The primary "difference" between Verapamil and Norverapamil-d6 is functional: Verapamil is the analyte , while Norverapamil-d6 is the calibrator for its metabolite.[2]

Why Norverapamil-d6?

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), matrix effects (ion suppression/enhancement) can alter signal intensity.[2]

  • Co-elution: Norverapamil-d6 has virtually the same retention time as natural Norverapamil.[2]

  • Correction: Any ionization suppression affecting the metabolite will equally affect the d6-IS.[2] By calculating the Area Ratio (Analyte Area / IS Area), the variation is normalized.

Mass Spectrometry Logic

The Triple Quadrupole (QqQ) filters these compounds based on their specific mass-to-charge (m/z) transitions.[2]

  • Q1 (Parent Ion Selection):

    • Verapamil: 455.3[16]

    • Norverapamil-d6: 447.3 (Distinct by mass).[2]

  • Q2 (Collision Cell): Both undergo Collision Induced Dissociation (CID).[2]

  • Q3 (Fragment Selection):

    • Both yield a characteristic product ion at m/z ~165 (representing the dimethoxyphenyl fragment), but the precursor masses remain distinct.

Experimental Protocol: Simultaneous Quantification

Objective: Quantify Verapamil and Norverapamil in human plasma using Norverapamil-d6 as the Internal Standard.

Reagents & Materials[2][6][15][16][17][18][19]
  • Analytes: Verapamil HCl, Norverapamil HCl.[2]

  • Internal Standards: Verapamil-d3 (for parent), Norverapamil-d6 (for metabolite).[2]

  • Matrix: Human Plasma (K2EDTA).[2]

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[2]

Step-by-Step Methodology
1. Sample Preparation (Protein Precipitation)
  • Step 1: Aliquot 50 µL of plasma into a 96-well plate.

  • Step 2: Add 20 µL of Internal Standard Spiking Solution (containing Norverapamil-d6 at 100 ng/mL).[2]

  • Step 3: Add 200 µL of Acetonitrile (cold) to precipitate proteins.

  • Step 4: Vortex vigorously for 2 minutes.

  • Step 5: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Step 6: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Mobile Phase A.

2. LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[2]

  • Flow Rate: 0.4 mL/min.[2][16]

  • Gradient:

    • 0.0 min: 10% B[2]

    • 0.5 min: 10% B

    • 2.5 min: 90% B

    • 3.0 min: 90% B

    • 3.1 min: 10% B (Re-equilibration)

3. Detection (MRM Mode)
CompoundPolarityPrecursor (Q1)Product (Q3)Cone Voltage (V)Collision Energy (eV)
Verapamil ESI+455.3165.23028
Norverapamil ESI+441.5165.33025
Norverapamil-d6 ESI+447.3 165.1 3025
Analytical Workflow Diagram

LCMS_Workflow Sample Patient Plasma (Contains Verapamil + Norverapamil) IS_Add Add Internal Standard (Norverapamil-d6) Sample->IS_Add Precipitation Protein Precipitation (Acetonitrile) IS_Add->Precipitation Centrifuge Centrifugation (Remove proteins) Precipitation->Centrifuge Injection LC Injection (C18 Column) Centrifuge->Injection Supernatant MS_Detection MS/MS Detection (MRM Mode) Injection->MS_Detection Separation Data_Analysis Quantification Ratio: Area(Nor) / Area(Nor-d6) MS_Detection->Data_Analysis Signal Integration

Figure 2: Validated bioanalytical workflow for the simultaneous quantification of Verapamil and its metabolite using Norverapamil-d6 as the reference standard.

References

  • PubChem. (2024).[2] Norverapamil-d6 Hydrochloride.[2][9][13] National Library of Medicine.[2] Available at: [Link]

  • Tracy, T. S., et al. (1999).[2] Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil. British Journal of Clinical Pharmacology. Available at: [Link]

  • Zhang, Y., et al. (2019).[2] Comparative pharmacokinetics of verapamil and norverapamil in normal and ulcerative colitis rats. Xenobiotica. Available at: [Link]

  • Chen, X., et al. (2007).[2] Simultaneous Analysis of the Enantiomers of Verapamil and Norverapamil in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Chromatography B. Available at: [Link]

Sources

The Pharmacokinetic Profile of Deuterated Norverapamil: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Deuterating Norverapamil

Verapamil, a widely prescribed calcium channel blocker, undergoes extensive first-pass metabolism, with its primary active metabolite being norverapamil.[1] Norverapamil itself possesses pharmacological activity, contributing to the overall therapeutic effect of verapamil.[2][3] The metabolism of both verapamil and norverapamil is predominantly mediated by the cytochrome P450 enzyme CYP3A4.[2][4][5][6][7] This extensive metabolism can lead to significant inter-individual variability in drug exposure and potential drug-drug interactions.

Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a promising strategy in drug development to modulate pharmacokinetic properties.[8][9][10][11] The foundational principle behind this approach is the kinetic isotope effect (KIE), where the greater mass of deuterium compared to hydrogen results in a stronger carbon-deuterium (C-D) bond.[] This increased bond strength can slow down metabolic reactions that involve the cleavage of a C-H bond, potentially leading to a reduced rate of metabolism, increased drug exposure, and a longer half-life.[10][13][14]

This technical guide provides a comprehensive overview of the anticipated pharmacokinetic properties of deuterated norverapamil. By leveraging the known metabolic pathways of norverapamil and the established principles of the kinetic isotope effect, we will explore the potential advantages of deuteration in optimizing the therapeutic profile of this active metabolite. This document is intended for researchers, scientists, and drug development professionals seeking to understand the scientific underpinnings and experimental considerations for developing deuterated pharmaceuticals.

Metabolic Pathways of Norverapamil and the Impact of Deuteration

Norverapamil is formed from verapamil via N-demethylation, a reaction primarily catalyzed by CYP3A4.[2][4] Norverapamil itself is further metabolized by CYP3A4 and other enzymes like CYP2C8.[7] The key metabolic transformations of norverapamil involve N-dealkylation and O-demethylation.

Strategic deuteration at the sites of metabolic attack is hypothesized to significantly alter the pharmacokinetic profile of norverapamil. The primary goal is to decrease the rate of metabolic clearance, thereby increasing its systemic exposure and duration of action.

Visualizing the Metabolic Pathway and Deuteration Strategy

The following diagram illustrates the primary metabolic pathways of norverapamil and the proposed sites for deuteration to exploit the kinetic isotope effect.

Norverapamil_Metabolism cluster_0 Primary Metabolism cluster_1 Deuteration Impact Verapamil Verapamil Norverapamil Norverapamil (d-Norverapamil) Verapamil->Norverapamil CYP3A4 (N-demethylation) Metabolites Further Metabolites (e.g., D-617, D-620) Norverapamil->Metabolites CYP3A4, CYP2C8 (N-dealkylation, O-demethylation) Deuteration Deuteration at Metabolic Hotspots Norverapamil->Deuteration Slower_Metabolism Slower Rate of Metabolism (KIE) Deuteration->Slower_Metabolism Increased_Exposure Increased Systemic Exposure (AUC) Slower_Metabolism->Increased_Exposure

Caption: Metabolic pathway of norverapamil and the hypothesized impact of deuteration.

Anticipated Pharmacokinetic Profile of Deuterated Norverapamil

Based on the principles of the kinetic isotope effect, the following changes in the pharmacokinetic parameters of deuterated norverapamil are anticipated compared to its non-deuterated counterpart.

Pharmacokinetic ParameterAnticipated Effect of DeuterationRationale
Absorption Likely unchangedDeuteration is not expected to significantly alter the physicochemical properties that govern absorption, such as solubility and permeability.
Distribution Likely unchangedPlasma protein binding and tissue distribution are primarily influenced by the overall molecular structure, which is minimally affected by isotopic substitution.[2]
Metabolism (Clearance) Decreased The C-D bond is stronger than the C-H bond, leading to a slower rate of CYP3A4- and CYP2C8-mediated metabolism (Kinetic Isotope Effect).[10][]
Half-life (t½) Increased A decrease in metabolic clearance will result in a prolonged elimination half-life.[10]
Area Under the Curve (AUC) Increased Reduced clearance will lead to greater overall systemic exposure to the drug.
Maximum Concentration (Cmax) Potentially IncreasedSlower first-pass metabolism could lead to a higher peak plasma concentration.
Formation of Metabolites Decreased A reduced rate of metabolism of the parent drug will consequently lead to a lower rate of formation of downstream metabolites.

Experimental Protocols for Evaluating Deuterated Norverapamil

A rigorous and systematic evaluation is essential to confirm the hypothesized pharmacokinetic advantages of deuterated norverapamil. The following experimental workflows outline the key studies required.

In Vitro Metabolic Stability Assessment

Objective: To determine the intrinsic clearance of deuterated norverapamil compared to norverapamil in liver microsomes.

Methodology:

  • Incubation: Incubate deuterated norverapamil and norverapamil separately with human and rat liver microsomes in the presence of NADPH.

  • Time Points: Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a suitable organic solvent (e.g., acetonitrile).

  • Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Calculate the in vitro half-life and intrinsic clearance (CLint). The ratio of CLint (Norverapamil) / CLint (d-Norverapamil) will provide the kinetic isotope effect.

Visualizing the In Vitro Experimental Workflow

in_vitro_workflow cluster_workflow In Vitro Metabolic Stability Workflow start Start incubation Incubate d-Norverapamil and Norverapamil with Liver Microsomes + NADPH start->incubation sampling Collect Samples at Multiple Time Points incubation->sampling quenching Quench Reaction sampling->quenching analysis LC-MS/MS Analysis quenching->analysis calculation Calculate t½ and CLint analysis->calculation end End calculation->end

Caption: Workflow for in vitro metabolic stability assessment.

In Vivo Pharmacokinetic Study in Animal Models

Objective: To compare the pharmacokinetic profiles of deuterated norverapamil and norverapamil in a relevant animal model (e.g., rats).

Methodology:

  • Dosing: Administer equimolar doses of deuterated norverapamil and norverapamil to separate groups of rats via the intended clinical route (e.g., oral).

  • Blood Sampling: Collect blood samples at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Plasma Separation: Process blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentrations of the parent drug and its major metabolites in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL).

Conclusion and Future Directions

The strategic deuteration of norverapamil presents a compelling opportunity to enhance its pharmacokinetic properties. By leveraging the kinetic isotope effect to slow down its metabolism, deuterated norverapamil has the potential for increased systemic exposure, a longer half-life, and a more consistent pharmacokinetic profile. This could translate into improved therapeutic efficacy, reduced dosing frequency, and potentially a better safety profile due to altered metabolite formation.

The successful development of deuterated norverapamil hinges on a thorough and systematic evaluation of its in vitro and in vivo properties. The experimental protocols outlined in this guide provide a robust framework for these investigations. The data generated from these studies will be crucial in determining the clinical viability of this promising therapeutic candidate. As the field of deuterated drugs continues to expand, a deep understanding of the interplay between metabolic pathways and the kinetic isotope effect will be paramount for designing the next generation of improved medicines.

References

  • Unknown. (n.d.). Pharmacokinetics of verapamil and norverapamil from controlled release floating pellets in humans. PubMed.
  • Unknown. (n.d.). Pharmacokinetics of Verapamil and Its Major Metabolite, Norverapamil From Oral Administration of Verapamil in Rabbits With Hepatic Failure Induced by Carbon Tetrachloride. PubMed.
  • Hanke, N., et al. (2020). A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies. Pharmaceuticals, 13(6), 129.
  • Unknown. (n.d.). Prediction of cytochrome P450 3A inhibition by verapamil enantiomers and their metabolites.
  • Unknown. (n.d.). Pharmacokinetic parameters of verapamil and its active metabolite norverapamil in patients with hepatopathy. PubMed.
  • Hanke, N., et al. (2020). A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug-Drug Interaction Studies. PubMed.
  • Unknown. (n.d.). Pharmacokinetics of verapamil and its metabolite norverapamil from a buccal drug formulation. PubMed.
  • Unknown. (n.d.). Effects of Naringin on the Pharmacokinetics of Verapamil and One of Its Metabolites, Norverapamil, in Rabbits. PubMed.
  • Unknown. (n.d.). Pharmacokinetics of verapamil and norverapamil enantiomers after administration of immediate and controlled-release formulations to humans:evidence suggesting input-rate determined stereoselectivity. PubMed.
  • Hanke, N., et al. (2020). A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies. MDPI.
  • Unknown. (n.d.). Norverapamil. Wikipedia.
  • Eichelbaum, M., et al. (1979). The metabolism of DL-[14C]verapamil in man. Drug Metabolism and Disposition, 7(3), 145-148.
  • Tracy, T. S., et al. (1999). Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil. British Journal of Clinical Pharmacology, 47(5), 545-552.
  • S. T. (2008). HPLC method for determination of verapamil in human plasma after solid-phase extraction.
  • Sun, H., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE, 13(11), e0205836.
  • Unknown. (n.d.). Deuterium Oxide and Deuteration Effects on Pharmacology. ResearchGate.
  • BOC Sciences. (2025). Benefits and Mechanisms of Deuterated Drugs.
  • Jiang, J., et al. (2018). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Drug Design, Development and Therapy, 12, 3645-3655.
  • Unknown. (n.d.). Deuterated drug. Wikipedia.
  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611.
  • Sharma, R. K., et al. (2012). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition, 40(3), 625-634.
  • Russak, E. M., & Bednarczyk, E. M. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211-216.
  • Lin, Y. S., et al. (2003). Prediction of cytochrome P450 3A inhibition by verapamil enantiomers and their metabolites. Drug Metabolism and Disposition, 31(8), 1021-1029.
  • Hanke, N., et al. (2020). A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies. ResearchGate.
  • Sube, R., et al. (2013). Metabolism of verapamil: 24 new phase I and phase II metabolites identified in cell cultures of rat hepatocytes by liquid chromatography-tandem mass spectrometry. Drug Metabolism and Disposition, 41(4), 856-871.

Sources

Precision in Bioanalysis: A Technical Guide to Nor Verapamil-d6 in DMPK Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug development, data integrity is paramount. Nor Verapamil-d6 (the deuterium-labeled stable isotope of norverapamil) serves as a critical tool in Drug Metabolism and Pharmacokinetics (DMPK).[1][2] As the primary N-demethylated metabolite of Verapamil, Norverapamil represents a significant branch of CYP3A4-mediated metabolism and P-glycoprotein (P-gp) interaction.[2]

This guide moves beyond basic definitions to explore the causality of experimental design: why we use this specific isotope, how it validates LC-MS/MS data against matrix effects, and how to integrate it into regulatory-compliant workflows (FDA/EMA).

Part 1: The Physicochemical Basis of Accuracy

Why Deuterium (d6)?

The choice of a d6-labeled internal standard (IS) is not arbitrary. It addresses three fundamental challenges in quantitative bioanalysis:

  • Co-Elution & Matrix Correction: Nor Verapamil-d6 is chemically nearly identical to the analyte (Norverapamil). In Reverse Phase Chromatography (RPC), they co-elute. This means the IS experiences the exact same ionization suppression or enhancement from the biological matrix (phospholipids, salts) as the analyte at the electrospray source.

  • Mass Resolution: A mass shift of +6 Da (typically on the isopropyl moiety or methoxy groups) is sufficient to avoid isotopic overlap (M+0 to M+6 natural abundance cross-talk is negligible), ensuring the IS signal does not inflate the analyte quantification.

  • Carrier Effect: In low-concentration samples, the presence of the IS can block non-specific binding sites on glassware and column stationary phases, effectively "carrying" the trace analyte through the system.

Part 2: Bioanalytical Workflow (LC-MS/MS)

Experimental Protocol: Simultaneous Quantification

The following protocol is a self-validating system designed for human plasma. It prioritizes protein precipitation (PPT) for throughput, relying on the d6-IS to correct for the "dirtier" extract compared to Liquid-Liquid Extraction (LLE).

1. Sample Preparation
  • Matrix: Human Plasma (K2EDTA).

  • Internal Standard Working Solution (ISWS): Nor Verapamil-d6 at 100 ng/mL in Methanol.

  • Procedure:

    • Aliquot 50 µL of plasma into a 96-well plate.

    • Add 200 µL of ISWS (precipitating agent). Critical Step: This 1:4 ratio ensures complete protein crash while introducing the IS immediately to track extraction efficiency.

    • Vortex (5 min) and Centrifuge (4000 rpm, 10 min, 4°C).

    • Transfer 100 µL supernatant to a fresh plate; dilute with 100 µL water (to match initial mobile phase strength).

2. LC-MS/MS Conditions
  • Column: C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

3. Mass Spectrometry Settings (MRM)

The following transitions monitor the specific fragmentation of the parent molecule.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Cone Voltage (V)Collision Energy (eV)Role
Norverapamil 441.3 (m/z)165.1 (m/z)3025Analyte
Nor Verapamil-d6 447.3 (m/z)165.1 (m/z)3025Internal Standard
Verapamil 455.3 (m/z)165.1 (m/z)3228Parent Drug (Optional)

Note on Q3: The product ion m/z 165.1 corresponds to the dimethoxyphenethyl moiety. If the d6-label is on the isopropyl group (common synthesis), the fragment remains unlabeled (165.1). If the label is on the rings, the Q3 would shift. Always verify your Certificate of Analysis (CoA) for the label position.

Workflow Visualization

The following diagram illustrates the logical flow of the bioanalytical method, highlighting where error correction occurs.

BioanalysisWorkflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) IS_Add Add Nor Verapamil-d6 (Internal Standard) Sample->IS_Add Normalization Starts Precip Protein Precipitation (MeOH/ACN) IS_Add->Precip Centrifuge Centrifugation (Remove Solids) Precip->Centrifuge Injection Injection onto C18 Column Centrifuge->Injection Separation Chromatographic Separation (Analyte & IS Co-elute) Injection->Separation Ionization ESI Source (Matrix Effects Occur Here) Separation->Ionization Detection MRM Detection (Mass Differentiation) Ionization->Detection Ratio Calculate Area Ratio (Analyte Area / IS Area) Detection->Ratio Corrects Ionization Error Quant Quantification via Regression Curve Ratio->Quant

Caption: Figure 1. Self-correcting bioanalytical workflow. The IS compensates for variability from the moment of addition through ionization.

Part 3: DMPK Applications & Metabolic Context[2]

Metabolic Stability & CYP Phenotyping

Norverapamil is formed via N-demethylation of Verapamil, primarily catalyzed by CYP3A4 .[2][3][4] In DMPK studies, Nor Verapamil-d6 is used to quantify the formation rate of this metabolite in liver microsomes (HLM) or hepatocytes.

  • Application: When studying the inhibition of CYP3A4 by a New Chemical Entity (NCE), Verapamil is often used as a probe substrate. The reduction in Norverapamil formation (quantified using Nor Verapamil-d6) indicates the inhibitory potency (IC50) of the NCE.

P-Glycoprotein (P-gp) Interaction

Both Verapamil and Norverapamil are substrates and inhibitors of P-gp (MDR1).[2]

  • Study Design: In Caco-2 or MDCK-MDR1 permeability assays, Nor Verapamil-d6 allows for the precise measurement of intracellular accumulation or trans-epithelial transport of Norverapamil, even at low femtomolar concentrations where signal noise is high.[2]

Metabolic Pathway Diagram

Understanding the formation of the analyte is crucial for interpreting DMPK data.

Metabolism cluster_d6 Analytical Target Verapamil Verapamil (Parent Drug) CYP3A4 CYP3A4 (Major Enzyme) Verapamil->CYP3A4 N-demethylation Norverapamil Norverapamil (Analyte) CYP3A4->Norverapamil Secondary Secondary Metabolites (PR-22, etc.) Norverapamil->Secondary Further Oxidation

Caption: Figure 2. Primary metabolic pathway of Verapamil yielding Norverapamil, the target for d6-IS quantification.

Part 4: Regulatory & Quality Assurance (E-E-A-T)[2]

To ensure your data meets FDA/EMA standards, you must validate the internal standard performance.

Isotopic Purity & "Cross-Talk"

Commercial Nor Verapamil-d6 typically has >99% isotopic purity.[2] However, you must experimentally verify Cross-Talk :

  • IS to Analyte: Inject a high concentration of only Nor Verapamil-d6.[2] Monitor the Norverapamil (unlabeled) transition (441 -> 165).

    • Acceptance Criteria: Response must be < 20% of the LLOQ of the analyte.

  • Analyte to IS: Inject the ULOQ (Upper Limit of Quantification) of Verapamil/Norverapamil. Monitor the IS transition (447 -> 165).

    • Acceptance Criteria: Response must be < 5% of the average IS response.

Internal Standard Response Variability

According to FDA Bioanalytical Method Validation (BMV) guidelines (2018), the IS response plot across a run should not show drift.

  • Drift Warning: A systematic decrease in IS area indicates matrix accumulation on the column or source contamination.

  • Scatter Warning: High variability (%CV > 15%) in IS response suggests pipetting errors or inconsistent ionization (matrix effect).

Deuterium Exchange

Ensure the deuterium labels are on non-exchangeable positions (C-D bonds on the isopropyl or phenyl ring), not on heteroatoms (N-D or O-D), which would exchange with solvent protons and shift the mass back to the unlabeled form.[5]

References

  • US Food and Drug Administration (FDA). (2018).[6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Hedeland, M., et al. (2004).[7] Simultaneous quantification of the enantiomers of verapamil and its N-demethylated metabolite in human plasma using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]

  • Wang, Y., et al. (2004). Prediction of cytochrome P450 3A inhibition by verapamil enantiomers and their metabolites. Drug Metabolism and Disposition.[8][9][10] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Norverapamil Compound Summary. PubChem. Retrieved from [Link][2]

Sources

Methodological & Application

LC-MS/MS protocol for Nor Verapamil-d6 Hydrochloride detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Protocol for Norverapamil-d6 Hydrochloride Detection

Executive Summary

This protocol details the quantitative detection and characterization of Norverapamil-d6 Hydrochloride using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While primarily utilized as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Norverapamil (the major active metabolite of Verapamil), this guide treats the d6 isotope as the primary analyte for purity assessment, metabolic tracking, or bioanalytical method development.

The method employs Positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode, ensuring high specificity against biological matrices. The protocol is designed to meet FDA and EMA bioanalytical method validation guidelines.

Compound Characterization & Physicochemical Properties

Understanding the analyte's behavior is critical for method optimization. Norverapamil-d6 is the N-demethylated metabolite of Verapamil, labeled with six deuterium atoms, typically on the isopropyl moiety or the methoxy groups depending on the synthesis route.

PropertySpecification
Analyte Name Norverapamil-d6 Hydrochloride
Chemical Formula C₂₆H₃₀D₆N₂O₄[1] · HCl
Molecular Weight Free Base: ~446.62 g/mol HCl Salt: ~483.08 g/mol
Solubility Soluble in Methanol, DMSO, and Ethanol. Sparingly soluble in water.
pKa ~8.9 (Basic, protonates readily in acidic media)
LogP ~3.8 (Lipophilic, requires organic solvent for elution)
Storage -20°C (Solid), -80°C (Solution), protected from light.

Experimental Design Strategy

Why LC-MS/MS?

Norverapamil lacks a strong chromophore for UV detection at low physiological concentrations (ng/mL range). LC-MS/MS provides:

  • Selectivity: Distinguishes the d6 isotope (m/z 447) from native Norverapamil (m/z 441) and Verapamil (m/z 455).

  • Sensitivity: Capable of detecting sub-ng/mL levels required for pharmacokinetic (PK) profiling.

The "Self-Validating" Logic

To ensure data integrity, this protocol uses a Dual-Transition Strategy :

  • Quantifier Transition: High intensity, used for calculation.

  • Qualifier Transition: Structural confirmation. Logic: The ratio of Quant/Qual ion areas must remain constant. Any deviation indicates interference (co-eluting matrix components), triggering a "fail" flag automatically.

Materials & Reagents

  • Standards: Norverapamil-d6 HCl (Certified Reference Material, >98% isotopic purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: LC-MS grade Formic Acid (FA), Ammonium Formate (AmForm).

  • Matrix: Human Plasma K2EDTA (if performing bioanalysis).

Step-by-Step Experimental Protocol

Phase 1: Stock Solution Preparation
  • Objective: Create a stable master stock.

  • Weigh ~1.0 mg of Norverapamil-d6 HCl into a 1.5 mL amber glass vial.

  • Dissolve in Methanol to achieve a free-base concentration of 1.0 mg/mL .

    • Calculation Note: Account for the HCl salt and isotopic purity in the weighing factor.

  • Vortex for 1 minute. Sonicate for 5 minutes if necessary.

  • Storage: Store at -80°C. Stable for 6 months.

Phase 2: Sample Preparation (Protein Precipitation)
  • Rationale: PPT is chosen over SPE/LLE for throughput and recovery of the polar metabolite.

  • Aliquot 50 µL of biological sample (Plasma/Serum) into a 96-well plate.

  • Add 150 µL of Precipitating Solution (Cold Acetonitrile containing 0.1% Formic Acid).

    • Note: If Norverapamil-d6 is the IS, add it to this solution at ~10 ng/mL. If it is the analyte, add a different IS (e.g., Verapamil-d3) here.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4,000 rpm (approx. 2500 x g) for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a clean plate.

  • Dilute with 100 µL of 0.1% Formic Acid in Water (reduces solvent strength to improve peak shape).

Phase 3: LC-MS/MS Conditions

Chromatography (LC)

  • System: UHPLC (e.g., Shimadzu Nexera / Waters ACQUITY).

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.

    • Why: Core-shell technology offers high resolution at lower backpressure.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2][3]

  • Flow Rate: 0.4 mL/min.[4][5]

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 10% Initial Hold
0.50 10% Load Sample
2.50 90% Elution of Analyte
3.50 90% Wash Column
3.60 10% Return to Initial

| 5.00 | 10% | Re-equilibration |

Mass Spectrometry (MS/MS)

  • Source: ESI Positive (ESI+).[4]

  • Spray Voltage: 4500 V.

  • Source Temp: 500°C.

  • Gas Flows: Optimized for specific instrument (e.g., Curtain: 30, Gas1: 50, Gas2: 50 psi).

MRM Transitions (Optimized for d6-Isopropyl Label):

Analyte Precursor (m/z) Product (m/z) Role CE (eV)
Norverapamil-d6 447.3 165.2 Quantifier 28
Norverapamil-d6 447.3 150.1 Qualifier 40

| Norverapamil (Native) | 441.3 | 165.2 | Reference | 28 |

Mechanistic Insight: The transition 447.3 → 165.2 corresponds to the cleavage of the C-N bond, releasing the stable 3,4-dimethoxyphenylethyl cation (m/z 165). If the d6 label is on the isopropyl group (common), the fragment remains at m/z 165. If the label is on the phenyl ring, this fragment would shift to m/z 168 or 171. Always verify the Certificate of Analysis for label position.

Visualizations

Figure 1: Analytical Workflow Logic

This diagram illustrates the critical path from sample to data, highlighting the self-validating check points.

Workflow Sample Biological Sample (Plasma/Serum) Prep Protein Precipitation (ACN + 0.1% FA) Sample->Prep Extraction LC UHPLC Separation (C18 Column) Prep->LC Injection Ionization ESI+ Ionization (m/z 447.3) LC->Ionization Elution Frag CID Fragmentation Ionization->Frag Precursor Selection Detect MRM Detection (165.2 / 150.1) Frag->Detect Product Selection Check Quant/Qual Ratio Check (Self-Validation) Detect->Check Data Processing Check->Sample Fail (Re-inject) Result Quantified Data Check->Result Pass

Caption: Figure 1: Step-by-step bioanalytical workflow with integrated quality control checkpoint.

Figure 2: Fragmentation Pathway (Norverapamil-d6)

Visualizing the cleavage mechanism to justify MRM selection.

Fragmentation Precursor Precursor Ion [M+H]+ = 447.3 (Norverapamil-d6) Transition Collision Induced Dissociation (CID) Precursor->Transition Frag1 Product Ion (Quant) m/z 165.2 (Dimethoxyphenylethyl Cation) Transition->Frag1 Major Cleavage Frag2 Product Ion (Qual) m/z 150.1 (Demethylated Fragment) Transition->Frag2 Secondary Cleavage Neutral Neutral Loss (Labeled Amine Chain) Transition->Neutral

Caption: Figure 2: Proposed fragmentation pathway for Norverapamil-d6 (assuming isopropyl labeling).

Method Validation Parameters (Self-Validating System)

To ensure the protocol is robust, the following criteria must be met during the validation phase:

  • Linearity: The method should be linear (r² > 0.995) over the range of 0.5 – 100 ng/mL .

  • Accuracy & Precision:

    • Intra-day and Inter-day CV% must be < 15% (20% at LLOQ).

  • Matrix Effect (ME):

    • Calculate ME factor = (Peak Area in Matrix / Peak Area in Solvent).

    • Acceptable range: 0.85 – 1.15.

    • Correction: Since Norverapamil-d6 is chemically identical to the analyte, it perfectly compensates for suppression/enhancement if used as an IS.

  • Carryover: Inject a blank after the highest standard (ULOQ). The peak area in the blank must be < 20% of the LLOQ area.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Sensitivity Ion suppression from phospholipids.Switch to LLE or extend the LC gradient to flush lipids (increase "Wash" step to 98% B).
Peak Tailing Secondary interactions with silanols.Increase Ammonium Formate concentration (up to 20mM) or use a column with better end-capping (e.g., BEH C18).
MRM Ratio Fail Co-eluting interference.Adjust the gradient slope (e.g., 10-90% over 5 mins instead of 2.5 mins).

References

  • Shimadzu Corporation. "High-Sensitivity Analysis of Drugs in Ultra-Small Volumes Plasma Samples Using Micro-Flow LC." Application News. Accessed October 2023. Link

  • Chen, Y., et al. "LC-MS/MS determination of Verapamil in human plasma and its application in bioequivalence evaluation."[6] Journal of Chinese Pharmaceutical Sciences, 2012.[6]

  • PubChem. "Norverapamil-d6 Hydrochloride Compound Summary."[7] National Library of Medicine. Link

  • Sarkar, A.K., et al. "Simultaneous determination of verapamil and norverapamil in human plasma by LC-MS/MS." Journal of Chromatography B, 2005. Link

  • European Medicines Agency (EMA). "Guideline on bioanalytical method validation." 2011. Link

Sources

Application Note: A Robust Mixed-Mode Solid Phase Extraction Protocol for the Quantification of Norverapamil-d6 in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Norverapamil is the primary and pharmacologically active N-demethylated metabolite of Verapamil, a widely prescribed calcium channel blocker used in the management of hypertension, angina, and cardiac arrhythmias.[1] Accurate quantification of both the parent drug and its metabolites in plasma is critical for pharmacokinetic (PK) and toxicokinetic (TK) studies.[2] The use of a stable isotope-labeled internal standard, such as Norverapamil-d6, is the gold standard in bioanalytical mass spectrometry to ensure the highest accuracy and precision by compensating for sample preparation variability and matrix effects.[3]

Biological matrices like plasma contain numerous endogenous components (proteins, lipids, salts) that can interfere with sensitive analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Solid Phase Extraction (SPE) is a highly effective sample preparation technique designed to selectively isolate analytes of interest from complex matrices, thereby reducing matrix effects, enhancing signal-to-noise ratios, and improving overall method robustness.[4][5]

This application note presents a detailed protocol for the extraction of Norverapamil-d6 from human plasma using a mixed-mode solid phase extraction strategy. We will delve into the chemical principles behind each step, providing a scientifically grounded, reproducible, and validated workflow suitable for regulated bioanalysis.

Principle of the Method: Leveraging Dual Retention Mechanisms

Norverapamil is a moderately lipophilic molecule (LogP can be inferred from Verapamil) containing a secondary amine functional group.[6] This amine is basic and will be protonated (positively charged) under acidic conditions (pH < pKa). This dual nature makes it an ideal candidate for a mixed-mode SPE sorbent that combines two retention mechanisms: reversed-phase and strong cation-exchange .

  • Reversed-Phase Interaction: The hydrophobic carbon backbone of the sorbent interacts with the non-polar regions of the Norverapamil molecule.

  • Cation-Exchange Interaction: The negatively charged functional groups on the sorbent (e.g., sulfonic acid) form strong electrostatic bonds with the positively charged amine on Norverapamil.

This dual-retention strategy allows for a highly selective extraction. We can apply rigorous wash steps to remove different classes of interferences. Neutral and acidic interferences are washed away with aqueous buffers, while weakly basic and other lipophilic interferences can be removed with organic solvents, all while the target analyte is strongly retained by both hydrophobic and ionic forces. Elution is then achieved by using a solvent system that disrupts both interactions simultaneously, typically by increasing the pH to neutralize the analyte and using a high percentage of organic solvent.

Experimental Workflow Overview

The following diagram provides a high-level overview of the entire sample preparation and analysis workflow.

G cluster_0 Sample Preparation cluster_1 Analysis Plasma Plasma Sample Spiked with Norverapamil-d6 (IS) PreTreat Sample Pre-treatment (Acidification & Dilution) Plasma->PreTreat Step 1 SPE Solid Phase Extraction (Mixed-Mode Cation Exchange) PreTreat->SPE Step 2 Evap Evaporation & Reconstitution SPE->Evap Step 3 LCMS LC-MS/MS Analysis Evap->LCMS Step 4 Data Data Processing & Quantification LCMS->Data Step 5

Caption: High-level workflow from plasma sample to final data analysis.

Materials and Reagents

Item Suggested Supplier/Grade
Norverapamil-d6Certified Reference Material
Human Plasma (K2EDTA)BioIVT, Equitech-Bio, or equivalent
SPE Cartridges/PlatesMixed-Mode Strong Cation Exchange (e.g., Waters Oasis MCX, Agilent Bond Elut Plexa PCX, Phenomenex Strata-X-C)
Methanol (MeOH)LC-MS Grade
Acetonitrile (ACN)LC-MS Grade
Formic Acid (FA)≥98% Purity, LC-MS Grade
Ammonium Hydroxide (NH4OH)ACS Grade or higher
WaterDeionized, 18.2 MΩ·cm
SPE Vacuum ManifoldCompatible with cartridges or 96-well plates
Microcentrifuge Tubes1.5 mL or 2.0 mL
Pipettes and TipsCalibrated
Nitrogen EvaporatorN-EVAP or similar
Vortex MixerStandard laboratory model

Detailed Solid Phase Extraction Protocol

This protocol is optimized for a 100 µL plasma sample using a 30 mg/1 mL mixed-mode cation exchange SPE cartridge. Volumes should be scaled appropriately for different sample sizes or SPE formats.

Sample Pre-treatment

The goal of this step is to lyse plasma proteins and ensure the analyte is in the correct protonation state for optimal binding to the SPE sorbent.[5]

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add the working solution of the internal standard, Norverapamil-d6.

  • Add 400 µL of 2% Formic Acid in water.

  • Vortex for 30 seconds to mix thoroughly and precipitate proteins.

  • Centrifuge at 14,000 x g for 5 minutes to pellet the precipitated proteins.

  • The resulting supernatant is the pre-treated sample ready for loading.

Solid Phase Extraction Steps

The core of the SPE method involves four key stages: Condition, Load, Wash, and Elute (CLWE).[7] This process is designed to activate the sorbent, bind the analyte, remove interferences, and finally recover the purified analyte.

G Condition 1. Condition Equilibrate 2. Equilibrate Condition->Equilibrate Load 3. Load Equilibrate->Load Wash1 4. Wash 1 (Aqueous) Load->Wash1 Wash2 5. Wash 2 (Organic) Wash1->Wash2 Elute 6. Elute Wash2->Elute

Caption: The fundamental steps of the Solid Phase Extraction protocol.

The table below details the specific solvents and volumes for each step.

Step Solvent/Solution Volume Purpose & Rationale
1. Condition Methanol1 mLWets the polymeric sorbent and solvates the bonded functional groups, activating the sorbent for both reversed-phase and ion-exchange mechanisms.
2. Equilibrate Water1 mLRemoves the methanol and prepares the sorbent for the aqueous sample matrix, ensuring proper retention of the analyte upon loading.
3. Load Pre-treated sample supernatant~500 µLThe acidified sample is loaded onto the cartridge. Norverapamil-d6 is retained by both reversed-phase and strong cation-exchange mechanisms. A slow, consistent flow rate (~1 mL/min) is crucial for efficient binding.
4. Wash 1 2% Formic Acid in Water1 mLThis aqueous wash removes early-eluting, polar, and hydrophilic interferences (e.g., salts, urea) that are not retained by the reversed-phase mechanism. The acidic pH ensures the analyte remains charged and ionically bound.
5. Wash 2 Methanol1 mLThis organic wash removes non-polar and lipophilic interferences (e.g., lipids, phospholipids) that are retained by the reversed-phase mechanism but are not basic enough to be strongly retained by cation exchange.
6. Elute 5% Ammonium Hydroxide in Methanol1 mLThe high pH of the ammoniated methanol neutralizes the charge on the Norverapamil-d6 amine group, disrupting the strong ionic bond. The high organic content simultaneously disrupts the weaker reversed-phase interaction, allowing for complete elution.
Post-Elution Processing
  • Collect the eluate from Step 6 into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase used for the LC-MS/MS analysis (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 20 seconds and transfer to an autosampler vial for injection.

Method Performance and Validation

A bioanalytical method is only reliable if it is properly validated.[8] This protocol was developed based on principles that yield high recovery and precision, consistent with regulatory guidelines.

Parameter Expected Performance Rationale / Comments
Recovery >90%The dual retention mechanism of mixed-mode SPE typically results in high and reproducible recovery. Recovery should be assessed at low, medium, and high QC concentrations.[9][10]
Precision (%RSD) <15%The use of a deuterated internal standard (Norverapamil-d6) corrects for variability during the extraction process, leading to excellent precision for the final calculated concentrations.[11] The acceptance criterion is often <20% at the LLOQ.[8]
Matrix Effect 0.85 - 1.15The rigorous wash steps are designed to efficiently remove phospholipids and ion-suppressing agents from the plasma matrix. The matrix factor should be evaluated to ensure minimal impact on ionization.
Selectivity No interference at RTThe high selectivity of the mixed-mode sorbent, coupled with the specificity of MS/MS detection, should result in no interfering peaks from endogenous plasma components at the retention time of the analyte or internal standard.

Discussion of Critical Parameters

  • Sample pH: The acidification of the plasma sample during pre-treatment is arguably the most critical step. Failure to sufficiently lower the pH will result in an uncharged analyte that will not be retained by the cation-exchange mechanism, leading to significant loss of recovery.

  • Wash Solvents: The choice of wash solvents is key to achieving a clean extract. The acidic aqueous wash (Wash 1) removes polar interferences, while the organic wash (Wash 2) removes non-polar ones. It is crucial that the organic wash does not contain any base, as this could prematurely elute the analyte.

  • Elution Solvent: The elution solvent must be strong enough to disrupt both retention mechanisms. The combination of a high pH (from NH4OH) to neutralize the analyte and a strong organic solvent (Methanol) to disrupt hydrophobic interactions ensures a complete and efficient elution in a small volume.

Conclusion

The mixed-mode solid phase extraction protocol detailed in this application note provides a highly selective, robust, and reproducible method for the isolation of Norverapamil-d6 from human plasma. By leveraging the dual retention mechanisms of reversed-phase and strong cation exchange, this method achieves excellent recovery and extract cleanliness, making it ideally suited for sensitive and accurate quantification by LC-MS/MS in a regulated bioanalytical environment.

References

  • Cheng, Y. F., Neue, U. D., & Bean, L. (1998). Straightforward Solid-Phase Extraction Method for the Determination of Verapamil and Its Metabolite in Plasma in a 96-well Extraction Plate. Journal of Chromatography A, 828(1-2), 273-81. Available at: [Link]

  • Ghosh, C., et al. (2012). A validated method for the determination of verapamil and norverapamil in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 61, 234-9. (Note: While multiple sources discuss validation, this serves as a representative example of validation parameters for verapamil/norverapamil.) Available at: [Link]

  • Hubert, P., et al. (1992). Determination of verapamil and norverapamil in human plasma by liquid chromatography: comparison between a liquid-liquid extraction procedure and an automated liquid-solid extraction method for sample preparation. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 937-42. Available at: [Link]

  • Stafilov, T., et al. (2007). HPLC method for determination of verapamil in human plasma after solid-phase extraction. Journal of Chromatography B, 860(1), 137-142. Available at: [Link]

  • Gwechenberger, M., et al. (1999). Pharmacokinetics of verapamil and norverapamil enantiomers after administration of immediate and controlled-release formulations to humans:evidence suggesting input-rate determined stereoselectivity. Therapeutic Drug Monitoring, 21(3), 296-304. Available at: [Link]

  • Unadkat, J. D., et al. (2015). Rapid Solid-Phase Extraction Method to Quantify [11C]-Verapamil, and its [11C]-Metabolites, in Human and Macaque Plasma. Molecular Pharmaceutics, 12(4), 1086–1093. Available at: [Link]

  • Jankowski, A., et al. (2002). A validated method for the determination of verapamil and norverapamil in human plasma. Annales Academiae Medicae Stetinensis, 48, 145-53. Available at: [Link]

  • Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. Available at: [Link]

  • Shimadzu Corporation. (n.d.). High-Sensitivity Analysis of Drugs in Ultra-Small Volumes Plasma Samples Using Micro-Flow LC-MS/MS. Retrieved February 9, 2026, from [Link]

  • Talluri, M. V., et al. (2018). An Improved Lc-Ms/Ms Method Development And Validation For The Determination Of Trandolapril And Verapamil In Human Plasma. IMSEAR Repository. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15593908, (S)-Norverapamil. Retrieved February 9, 2026, from [Link].

  • Bogdali, A., et al. (2001). Pharmacokinetics of verapamil and norverapamil from controlled release floating pellets in humans. International Journal of Pharmaceutics, 215(1-2), 81-8. Available at: [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Retrieved February 9, 2026, from [Link]

  • Ke, A. B., et al. (2020). A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies. Pharmaceutics, 12(6), 548. Available at: [Link]

Sources

preparing Nor Verapamil-d6 Hydrochloride internal standard stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Engineering of Norverapamil-d6 Hydrochloride Internal Standard Stock Solutions

Executive Summary & Scientific Rationale

In regulated bioanalysis (FDA M10/EMA), the reliability of quantitative data hinges on the Internal Standard (IS). Norverapamil, the primary N-demethylated metabolite of Verapamil, presents specific challenges due to its polarity and light sensitivity.

We utilize Norverapamil-d6 Hydrochloride as a Stable Isotope Labeled (SIL) IS. The hydrochloride salt form is selected for its superior crystalline stability and solubility compared to the free base. However, this introduces two critical variables that must be controlled:

  • Hygroscopicity: HCl salts can absorb atmospheric moisture, altering the effective mass.

  • Stoichiometry: Quantitation is universally reported as "Free Base" concentration, requiring precise salt-correction calculations.

This guide details a gravimetrically-verified protocol to prepare stock solutions that mitigate "Isotopic Crosstalk" and ensure tracking of matrix effects during LC-MS/MS analysis.

Material Science & Pre-requisites

Chemical Properties[1][2][3][4][5][6][7][8]
  • Compound: Norverapamil-d6 Hydrochloride ((

    
    )-Norverapamil-d6 HCl)
    
  • Label Position: Typically hexadeuterated on the isopropyl moiety or methoxy groups (Check CoA). Note: Labels on the carbon backbone are non-exchangeable. Labels on N or O atoms are liable to H/D exchange in protic solvents and should be avoided.

  • Solubility: Soluble in Methanol (>30 mg/mL), Water, and DMSO.

  • Stability: Photosensitive .[1] Degrades under UV/Visible light.

Required Materials
  • Solvent A (Dissolution): Methanol (LC-MS Grade). Rationale: Prevents bacterial growth and ensures complete solubility of the hydrophobic backbone.

  • Solvent B (Dilution): 50:50 Methanol:Water (v/v). Rationale: Matches typical reversed-phase initial mobile phase conditions to prevent IS precipitation upon injection.

  • Glassware: Class A Volumetric Flasks (Amberized). If amber glass is unavailable, wrap clear glass strictly in aluminum foil.

Core Protocol: Primary Stock Preparation (1.0 mg/mL)

Objective: Prepare a traceable Master Stock Solution (MSS) at 1.0 mg/mL (Free Base Equivalent).

Step 1: Environmental Equilibration

Remove the Norverapamil-d6 HCl vial from the freezer (-20°C). Allow it to equilibrate to room temperature in a desiccator for 30 minutes before opening.

  • Scientific Logic:[2][3] Opening a cold vial condenses atmospheric water onto the hygroscopic HCl salt, artificially increasing the weighed mass and diluting the standard.

Step 2: The Correction Calculation

Before weighing, calculate the Target Mass required to achieve 1.0 mg/mL of the Free Base.



  • 
     : Volume of flask (e.g., 10 mL)
    
  • 
     : Desired Conc. (1.0 mg/mL)
    
  • 
     : Chemical Purity (decimal, e.g., 0.99)
    
  • 
     : Water/Residual Solvent content from CoA (decimal)
    
  • 
     (Salt Correction Factor) : 
    
    
    
    • MW Norverapamil-d6 Free Base

      
       446.6[4][5]
      
    • MW Norverapamil-d6 HCl Salt

      
       483.1
      
    • SCF

      
       0.924 
      
Step 3: Gravimetric Dissolution
  • Place a 10 mL Amber Volumetric Flask on a 5-digit analytical balance. Tare.

  • Weigh approximately 10-12 mg of Norverapamil-d6 HCl directly into the flask. Record exact mass (

    
    ).
    
  • Add Methanol to fill the flask to ~80% volume. Sonicate for 5 minutes. Note: Ensure water bath temperature does not exceed 25°C to prevent degradation.

  • Dilute to volume with Methanol. Cap and invert 10 times.

  • Recalculate Actual Concentration:

    
    
    

Working Standard Protocol: The "Bridge" Dilution

Directly spiking high-organic stock into plasma/serum can cause protein precipitation at the point of contact, encapsulating the IS. We use an Intermediate Working Solution (IWS).

Solution IDSourceDiluentDilution FactorFinal Conc.Storage
MSS Solid Ref100% MeOHN/A1000 µg/mL-20°C (Amber)
IWS-1 MSS50% MeOH1:10010 µg/mL4°C (1 week)
Spiking Sol IWS-150% MeOHVariable~50-100 ng/mLFresh Daily
  • Critical Check: The Spiking Solution concentration should target an IS response roughly 50% of the Upper Limit of Quantification (ULOQ) of the analyte to ensure it is detectable but does not suppress the analyte signal via charge competition.

Visualization: Workflow & Decision Logic

Figure 1: Preparation Workflow

IS_Prep_Workflow Solid Norverapamil-d6 (Solid HCl Salt) Equilibrate Equilibrate to RT (Avoid Moisture) Solid->Equilibrate Weigh Weigh & Correct (Salt Factor ~0.924) Equilibrate->Weigh Stock Master Stock (1 mg/mL in MeOH) Weigh->Stock Dissolve Dilution Working Solution (50:50 MeOH:H2O) Stock->Dilution Serial Dilution QC QC Check (Isotopic Purity) Dilution->QC LC-MS Injection

Caption: Step-by-step workflow ensuring salt correction and solvent compatibility.

Figure 2: Validation Logic (Troubleshooting)

Validation_Logic Start Inject Blank + IS Check1 Interference in Analyte Channel? Start->Check1 Pass System Ready Check1->Pass No (<5% LLOQ) Fail1 Isotopic Crosstalk (D0 Impurity) Check1->Fail1 Yes Check2 IS Variation > 50%? Pass->Check2 During Run Fail2 Matrix Effect or Solubility Issue Check2->Fail2 Yes

Caption: Decision tree for validating IS suitability before and during batch analysis.

Validation & Quality Control

Before using the stock for sample analysis, perform these two self-validating checks:

  • Isotopic Purity Check (The "Crosstalk" Test):

    • Inject the IS-spiked blank (Zero sample).

    • Monitor the transition for the unlabeled analyte (Norverapamil).

    • Requirement: The signal in the analyte channel must be < 20% of the LLOQ (Lower Limit of Quantification). If it is higher, your D6 standard contains too much D0 impurity and will bias your quantitation upwards.

  • Signal Stability (System Suitability):

    • Inject the Working Solution 6 times.

    • Requirement: %CV of the peak area must be ≤ 5% . High variation suggests solubility issues or adsorption to the container walls.

References

  • US Food and Drug Administration (FDA). (2022).[6] M10 Bioanalytical Method Validation and Study Sample Analysis. Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2520, Verapamil. Link

  • Cayman Chemical. (2022).[7] Verapamil (hydrochloride) Product Information. Link

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Simultaneous Quantification of Verapamil and Norverapamil using Norverapamil-d6 in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the calcium channel blocker Verapamil and its primary active metabolite, Norverapamil, in human plasma.[1][2] To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, Norverapamil-d6, is employed. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic and mass spectrometric conditions, and a full validation strategy compliant with the latest international regulatory guidelines.[3][4]

Introduction: The Clinical Imperative for Verapamil and Norverapamil Monitoring

Verapamil is a widely prescribed phenylalkylamine calcium channel blocker used in the management of hypertension, angina pectoris, and cardiac arrhythmias.[5] Following administration, Verapamil undergoes extensive first-pass metabolism in the liver, with N-demethylation being a key pathway, leading to the formation of its principal active metabolite, Norverapamil.[6] Norverapamil itself exhibits significant pharmacological activity, contributing to the overall therapeutic effect of Verapamil.[6] Given the inter-individual variability in metabolism and the narrow therapeutic index of Verapamil, the simultaneous monitoring of both the parent drug and its active metabolite is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic/pharmacodynamic (PK/PD) studies.[1][7]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalytical assays due to its inherent selectivity, sensitivity, and speed.[6][8] This application note presents a robust LC-MS/MS method, rigorously validated to meet the stringent requirements of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, which is recognized by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][9][10][11]

The use of a stable isotope-labeled internal standard (SIL-IS), such as Norverapamil-d6, is a cornerstone of this method. SIL-IS are chemically identical to the analyte, ensuring they co-elute and experience similar ionization effects, thereby compensating for variations in sample preparation and matrix effects.[12][13] This approach significantly enhances the accuracy and precision of the quantification.[12]

Materials and Reagents

Chemicals and Solvents
  • Verapamil Hydrochloride (≥98% purity)

  • Norverapamil Hydrochloride (≥98% purity)

  • Norverapamil-d6 (isotopic purity ≥98%)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Human plasma (K2-EDTA as anticoagulant)

Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Verapamil, Norverapamil, and Norverapamil-d6 in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solutions of Verapamil and Norverapamil with 50:50 (v/v) methanol:water to prepare a series of working standard solutions for calibration curves and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Norverapamil-d6 primary stock solution with 50:50 (v/v) methanol:water.

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample (50 µL) s2 Add IS (Norverapamil-d6) s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Collect Supernatant s4->s5 a1 Inject into LC-MS/MS s5->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification of Analytes d2->d3

Figure 1: A high-level overview of the analytical workflow.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Verapamil and Norverapamil from plasma.[2]

  • To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the 100 ng/mL Norverapamil-d6 internal standard working solution.

  • Add 150 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following table summarizes the optimized liquid chromatography and mass spectrometry conditions.

Parameter Condition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Elution5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Acquisition ModeMultiple Reaction Monitoring (MRM)
Source Temperature150°C
Desolvation Temperature500°C

Table 1: Optimized LC-MS/MS Parameters

The MRM transitions for the analytes and the internal standard are critical for selective and sensitive detection.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Verapamil455.3165.225
Norverapamil441.3165.225
Norverapamil-d6447.3165.225

Table 2: Optimized MRM Transitions

Bioanalytical Method Validation

The method was fully validated according to the ICH M10 guideline, which outlines the necessary experiments to ensure the reliability of bioanalytical data.[3][4]

Validation Parameters and Acceptance Criteria
Parameter Experiment Acceptance Criteria
Selectivity Analysis of six different blank plasma lots.No significant interfering peaks at the retention times of the analytes and IS (<20% of LLOQ response).
Linearity Calibration curve with at least six non-zero standards.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analysis of QC samples at four levels (LLOQ, LQC, MQC, HQC) in five replicates over three separate runs.Mean accuracy within 85-115% of nominal (80-120% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect Post-extraction spike of blank plasma extracts from six different lots at LQC and HQC levels.The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%.
Recovery Comparison of analyte peak areas in pre-extraction spiked samples to post-extraction spiked samples at LQC, MQC, and HQC levels.Recovery should be consistent, precise, and reproducible.
Stability Evaluation of analyte stability in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage, post-preparative).Mean concentration of stability samples should be within ±15% of the nominal concentration.

Table 3: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria based on ICH M10 Guidelines.[3][4]

Results and Discussion

The developed method demonstrated excellent performance characteristics, meeting all the acceptance criteria outlined in the ICH M10 guideline.

  • Chromatography: The chromatographic conditions provided excellent separation of Verapamil and Norverapamil from endogenous plasma components, with typical retention times of approximately 2.5 and 2.2 minutes, respectively.

  • Linearity: The calibration curves were linear over the concentration range of 0.5 to 200 ng/mL for both Verapamil and Norverapamil, with a correlation coefficient (r²) consistently greater than 0.99.[14]

  • Accuracy and Precision: The intra- and inter-day accuracy and precision were well within the acceptable limits, demonstrating the reliability and reproducibility of the method.[14]

  • Matrix Effect and Recovery: The matrix effect was found to be negligible, and the extraction recovery was consistent and high for both analytes and the internal standard, indicating the robustness of the sample preparation procedure.

Conclusion

This application note describes a robust, sensitive, and selective LC-MS/MS method for the simultaneous quantification of Verapamil and its active metabolite Norverapamil in human plasma. The use of a stable isotope-labeled internal standard, Norverapamil-d6, ensures high accuracy and precision. The method has been fully validated according to the current international regulatory guidelines and is suitable for use in clinical research, therapeutic drug monitoring, and pharmacokinetic studies.

References

  • Hedeland, M., Fredriksson, E., Lennernäs, H., & Bondesson, U. (2004). Simultaneous quantification of the enantiomers of verapamil and its N-demethylated metabolite in human plasma using liquid chromatography-tandem mass spectrometry.
  • Vecchietti, D., Levi, M., Terada, H., Imamura, S., & Watanabe, K. (n.d.). High-Sensitivity Analysis of Drugs in Ultra-Small Volumes Plasma Samples Using Micro-Flow LC-MS/MS.
  • Spectroscopy Online. (2011). Qualitative and Quantitative Metabolite Identification for Verapamil in Rat Plasma by Sub-2-μm LC Coupled with Quadrupole TOF-MS.
  • International Council for Harmonisation. (2022).
  • ResearchGate. (n.d.). The structures of (±)‐Verapamil and (±)‐Norverapamil.
  • European Medicines Agency. (2022).
  • Chinese Pharmaceutical Association. (n.d.).
  • PubMed. (2004).
  • PubMed. (2007).
  • U.S. Food and Drug Administration. (2022).
  • European Medicines Agency. (n.d.).
  • U.S. Food and Drug Administration. (2019).
  • PubMed. (2005). Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry.
  • National Center for Biotechnology Inform
  • ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • anaptis. (2023).
  • ResearchGate. (n.d.). Chemical structures and fragmentation pathways proposed for Verapamil (a) and Metoprolol, the internal standard (b).
  • PubMed. (2020).
  • U.S. Department of Health and Human Services. (n.d.).
  • ResolveMass Laboratories Inc. (n.d.).

Sources

Revolutionizing Bioanalysis: A Comprehensive HPLC-MS/MS Method for Norverapamil-d6 Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Verapamil, a widely prescribed calcium channel blocker, is crucial in the management of cardiovascular conditions such as hypertension, angina, and arrhythmias.[1] Its therapeutic efficacy is closely linked to its plasma concentration, as well as that of its primary active metabolite, norverapamil.[2][3] Accurate quantification of these compounds in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[4][5] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, minimizing variability and ensuring the highest degree of accuracy and precision. Norverapamil-d6, a deuterated analog of norverapamil, serves as an ideal internal standard for the analysis of verapamil and norverapamil due to its similar physicochemical properties and co-elution, which compensates for matrix effects and variations in sample processing.[6][7]

This application note presents a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the simultaneous determination of verapamil and norverapamil in human plasma, utilizing Norverapamil-d6 as the internal standard. The method is designed to provide high throughput, exceptional selectivity, and a wide dynamic range, meeting the stringent requirements of modern drug development and clinical research.

Scientific Rationale and Methodological Principles

The core of this method lies in the synergy between the separation power of HPLC and the specificity and sensitivity of tandem mass spectrometry. A reversed-phase HPLC setup is employed to separate verapamil, norverapamil, and the internal standard from endogenous plasma components. The choice of a C18 stationary phase provides excellent retention and resolution for these moderately lipophilic compounds.

Following chromatographic separation, the analytes are introduced into the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is utilized, as it is highly efficient for protonating the amine functionalities present in verapamil and norverapamil. The subsequent detection by Multiple Reaction Monitoring (MRM) provides an unparalleled level of selectivity and sensitivity.[8] In MRM, a specific precursor ion for each analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This "double filter" effectively eliminates chemical noise and interferences, allowing for accurate quantification even at very low concentrations.

The use of a deuterated internal standard like Norverapamil-d6 is a critical element of this protocol.[7] Since its chemical and physical properties are nearly identical to the analyte, it experiences the same extraction efficiency, ionization response, and potential for ion suppression in the MS source. By calculating the ratio of the analyte peak area to the internal standard peak area, any variations introduced during sample preparation and analysis are effectively normalized, leading to highly reliable and reproducible results.

Materials and Reagents

  • Analytes and Internal Standard:

    • Verapamil Hydrochloride (Reference Standard)

    • Norverapamil Hydrochloride (Reference Standard)

    • Norverapamil-d6 Hydrochloride (Internal Standard)[9]

  • Solvents and Chemicals:

    • Methanol (HPLC or LC-MS grade)

    • Acetonitrile (HPLC or LC-MS grade)

    • Water (Ultrapure, 18.2 MΩ·cm)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (LC-MS grade)

    • Human plasma (sourced from a certified vendor, stored at -80°C)

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of Verapamil HCl, Norverapamil HCl, and Norverapamil-d6 HCl in 10 mL of methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Verapamil and Norverapamil stock solutions in 50:50 (v/v) methanol:water to create a series of working standard solutions for calibration curve and quality control sample preparation.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Norverapamil-d6 stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting the analytes from the plasma matrix.[10]

  • Aliquot 100 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL Norverapamil-d6 internal standard working solution to all tubes except for the blank matrix.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample is Add 20 µL Norverapamil-d6 IS plasma->is precip Add 300 µL Acetonitrile is->precip vortex Vortex (1 min) precip->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute injection Inject into HPLC reconstitute->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem MS Detection (MRM) ionization->detection integration Peak Integration detection->integration ratio Calculate Analyte/IS Peak Area Ratio integration->ratio calibration Quantify against Calibration Curve ratio->calibration

Caption: Workflow for Norverapamil-d6 analysis.

HPLC and Mass Spectrometry Conditions

Table 1: HPLC Parameters

ParameterSettingRationale
Column C18, 50 x 2.1 mm, 1.8 µmProvides efficient separation with good peak shape for the analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation of the analytes, enhancing ESI efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a strong organic solvent providing good elution strength.
Gradient 20% B to 80% B over 3 minA gradient elution ensures the separation of analytes from matrix components and a timely elution.
Flow Rate 0.4 mL/minA moderate flow rate is suitable for the column dimensions and ensures good chromatographic performance.
Column Temperature 40°CElevated temperature reduces viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µLA small injection volume is sufficient for sensitive detection and minimizes column overload.

Table 2: Mass Spectrometry Parameters

ParameterSettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveVerapamil and norverapamil contain tertiary and secondary amine groups, which are readily protonated.
MRM Transitions Verapamil: 455.3 → 165.2Norverapamil: 441.3 → 165.1Norverapamil-d6: 447.3 → 165.1These transitions are specific and provide high signal intensity for each compound.[11]
Collision Energy Optimized for each transitionThe collision energy is optimized to achieve the most abundant and stable product ions.
Source Temperature 500°CHigh temperature aids in desolvation of the analyte ions.
IonSpray Voltage 5500 VThis voltage is optimized for efficient ionization.

Method Validation

The developed method was validated according to the guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[12][13] The validation parameters included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Table 3: Method Validation Summary

ParameterResultAcceptance Criteria
Linearity (r²) > 0.995 for both analytesr² ≥ 0.99
Calibration Range 0.5 - 500 ng/mLWide enough to cover expected clinical concentrations.
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)Within ± 15% (± 20% at LLOQ)
Precision (% CV) < 15% (< 20% at LLOQ)< 15% (< 20% at LLOQ)
Recovery Consistent and reproducibleWhile not a strict requirement, should be consistent.
Matrix Effect Minimal and compensated by ISInternal standard normalized matrix factor should be close to 1.
Stability Stable under all tested conditionsAnalyte should be stable throughout the sample handling and analysis process.

Data Presentation and Interpretation

The quantification of verapamil and norverapamil is achieved by constructing a calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used to fit the data. The concentrations of the quality control and unknown samples are then calculated from the regression equation.

Table 4: Representative Calibration Curve Data

Concentration (ng/mL)Verapamil Peak AreaNorverapamil-d6 Peak AreaPeak Area Ratio
0.51,234245,6780.005
12,456246,1230.010
512,345245,9870.050
2561,789246,3450.251
100247,123246,5671.002
250618,987246,2132.514
5001,235,678245,8905.025

Conclusion

This application note details a highly selective, sensitive, and robust HPLC-MS/MS method for the simultaneous quantification of verapamil and norverapamil in human plasma using Norverapamil-d6 as an internal standard. The method demonstrates excellent performance characteristics, meeting all regulatory requirements for bioanalytical method validation. The use of a stable isotope-labeled internal standard ensures the highest level of data quality, making this method ideally suited for a wide range of applications in clinical and pharmaceutical research. The detailed protocol provides a solid foundation for laboratories to implement this assay for reliable and high-throughput analysis.

References

  • A validated method for the determination of verapamil and norverapamil in human plasma. (2025). Journal of Pharmaceutical and Biomedical Analysis.
  • Determination of verapamil and norverapamil in human plasma by liquid chromatography: comparison between a liquid-liquid extraction procedure and an automated liquid-solid extraction method for sample preparation. (n.d.). PubMed. Retrieved from [Link]

  • HPLC method for determination of verapamil in human plasma after solid-phase extraction. (2008). Journal of Biochemical and Biophysical Methods.
  • Automated determination of verapamil and norverapamil in human plasma with on-line coupling of dialysis to high-performance liquid chromatography and fluorometric detection. (n.d.). PubMed. Retrieved from [Link]

  • Development and validation of a liquid chromatographic method for concurrent assay of weakly basic drug verapamil and amphoteric drug trandolapril in pharmaceutical formulations. (n.d.). Journal of Food and Drug Analysis.
  • Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry - An application for bioequivalence study. (2005).
  • Affordable and Reliable RP-HPLC Method for Verapamil Hydrochloride Quantification in Rabbit Plasma for Pharmacokinetics. (2024). MDPI.
  • Determination of Verapamil in Human Plasma by Tandem Mass Spectrometry. (n.d.). Asian Journal of Chemistry.
  • HPLC Method for Analysis of Verapamil. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Simultaneous Analysis of the Enantiomers of Verapamil and Norverapamil in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry. (2007). PubMed. Retrieved from [Link]

  • A Systematic Review on the Analytical Techniques for the Quantification of Verapamil. (2021). Acta Scientific.
  • High-Sensitivity Analysis of Drugs in Ultra-Small Volumes Plasma Samples Using Micro-Flow LC. (n.d.). Shimadzu. Retrieved from [Link]

  • Nor Verapamil-d6 Hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency.
  • Pharmacokinetics of verapamil and norverapamil from controlled release floating pellets in humans. (n.d.). PubMed. Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). ICH.
  • Simultaneous Determination of Verapamil and Norverapamil Concentrations in Human Breast Milk by LC-MS/MS. (n.d.). Chinese Pharmaceutical Journal.
  • Bioanalytical Method Validation and Study Sample Analysis. (n.d.).
  • Norverapamil. (n.d.). PubChem. Retrieved from [Link]

  • Bioanalytical Method Validation. (n.d.). U.S.
  • Verapamil, and Its Metabolite Norverapamil, Inhibit Macrophage-induced, Bacterial Efflux Pump-mediated Tolerance to Multiple Anti-tubercular Drugs. (2014). The Journal of Infectious Diseases.
  • Bioanalytical Method Validation of ANDAs- Wh

Sources

Application Notes & Protocols: High-Throughput Protein Precipitation for LC-MS/MS Bioanalysis Using Norverapamil-d6 HCl as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Protein Precipitation in Bioanalysis

In drug discovery and development, the accurate quantification of drug candidates and their metabolites in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity. However, the complexity of biological matrices such as plasma, serum, and whole blood necessitates a robust sample preparation strategy to remove interfering endogenous components, primarily proteins.[1]

Protein precipitation (PPT) is one of the most direct and widely adopted methods for sample cleanup. Its enduring popularity stems from its simplicity, speed, and cost-effectiveness, making it highly amenable to high-throughput workflows. The fundamental principle involves altering the solvent environment to reduce the solubility of proteins, causing them to aggregate and precipitate out of solution.[2] This is typically achieved by adding a water-miscible organic solvent or a strong acid.[3]

This document provides a detailed guide to protein precipitation techniques, specifically tailored for LC-MS/MS bioanalysis, using Norverapamil-d6 HCl as a stable isotopically labeled (SIL) internal standard.

The Causality Behind Protein Precipitation

The mechanism of protein precipitation by organic solvents like acetonitrile (ACN) or methanol (MeOH) relies on two primary actions:

  • Disruption of the Hydration Layer: Proteins remain soluble in aqueous solutions partly due to a structured layer of water molecules, known as the hydration shell, surrounding the protein. Organic solvents disrupt this layer, reducing the repulsive forces between protein molecules.

  • Reduction of the Dielectric Constant: Organic solvents lower the dielectric constant of the solution, which increases the electrostatic attraction between charged protein molecules, promoting aggregation.[4]

These combined effects cause proteins to "crash" out of the solution, allowing for their removal by centrifugation or filtration, leaving the small-molecule analytes of interest in the supernatant for analysis.[1]

The Critical Role of Norverapamil-d6 HCl as an Internal Standard

For quantitative bioanalysis, an internal standard (IS) is essential to correct for variability during sample processing and instrumental analysis.[5] A stable isotopically labeled (SIL) internal standard is the preferred choice as its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[5]

Norverapamil-d6 HCl is the deuterated form of norverapamil, the primary active metabolite of the widely used drug verapamil.[6][7][8] Its use as an IS for the quantification of verapamil and norverapamil offers superior accuracy and precision compared to structural analogues, as it co-elutes with the analyte and effectively compensates for matrix effects and ionization variability in the MS source.[5][6]

Experimental Workflow Overview

The general workflow for protein precipitation is a multi-step process designed for efficiency and reproducibility. The key stages are outlined below, from initial sample handling to final analysis.

G cluster_prep Sample Preparation cluster_ppt Protein Precipitation cluster_analysis Analysis s1 Thaw Biological Sample (e.g., Plasma, Serum) s2 Aliquot Sample (e.g., 100 µL) s1->s2 s3 Spike with Internal Standard (Norverapamil-d6 HCl) s2->s3 s4 Vortex Mix (5-10s) s3->s4 p1 Add Cold Precipitating Agent (e.g., Acetonitrile, 3:1 v/v) s4->p1 Precipitation Start p2 Vortex Vigorously (1-3 min) p1->p2 p3 Centrifuge at High Speed (e.g., 14,000 rpm, 5 min) p2->p3 a1 Transfer Supernatant to Autosampler Vial/Plate p3->a1 Extraction Complete a2 Inject into LC-MS/MS System a1->a2 a3 Data Acquisition & Quantification a2->a3

Sources

High-Precision Quantitation of Norverapamil using Norverapamil-d6 Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

LC-MS/MS Application Note & Protocol Guide

Abstract & Scope

This application note details the method development, validation, and troubleshooting for the quantitation of Norverapamil , the major active metabolite of Verapamil, using its stable isotope-labeled internal standard (IS), Norverapamil-d6 Hydrochloride .

While Verapamil is a widely used calcium channel blocker, its metabolite Norverapamil exhibits significant pharmacological activity (approx. 20% of parent potency) and a longer half-life. Accurate quantitation is critical for Therapeutic Drug Monitoring (TDM) and CYP450 metabolic profiling. This guide prioritizes the mitigation of matrix effects and "cross-talk" interferences common in high-throughput LC-MS/MS assays.

Physicochemical & Compound Information

Understanding the ionic nature of the hydrochloride salt is vital for accurate stock solution preparation.

PropertyAnalyte: NorverapamilInternal Standard: Norverapamil-d6
CAS Number 67018-85-3 (Free base)1329651-21-9 (HCl Salt)
Molecular Formula


Molecular Weight 440.58 g/mol (Free base)~483.08 g/mol (HCl Salt)
Monoisotopic Mass 440.27 Da446.31 Da (Free base cation)
Solubility Methanol, Acetonitrile, DMSOMethanol (Recommended for Stock)
pKa ~9.0 (Basic)~9.0

Critical Protocol Note: When weighing Norverapamil-d6 HCl, you must account for the salt form and the isotopic mass difference to calculate the free base equivalent concentration.



Mass Spectrometry Optimization (LC-MS/MS)

The following parameters are optimized for a Triple Quadrupole (QqQ) system (e.g., Sciex 6500+ or Waters Xevo TQ-S) using Electrospray Ionization (ESI) in Positive mode.

Tuning & Transitions (MRM)

Norverapamil fragments characteristically by cleaving the C-N bond, releasing the 3,4-dimethoxybenzyl cation (


 165).
CompoundPrecursor Ion (

)
Product Ion (

)
RoleCE (eV)DP (V)
Norverapamil 441.3 (

)
165.1 Quantifier2880
441.3150.1Qualifier4080
Norverapamil-d6 447.3 (

)
165.1 Quantifier2880

Note: The transition 447.3


 165.1 assumes the d6-label is located on the isopropyl/valeronitrile chain or the N-methyl group (which Norverapamil lacks), leaving the dimethoxybenzyl fragment unlabeled. Always verify the specific labeling position on your standard's Certificate of Analysis.
Fragmentation Logic Visualization

The following diagram illustrates the fragmentation pathway and the logic behind the MRM selection.

FragmentationPathway Parent Norverapamil Precursor [M+H]+ = 441.3 Fragment Product Ion (Dimethoxybenzyl cation) m/z = 165.1 Parent->Fragment CID Fragmentation (C-N Bond Cleavage) NeutralLoss Neutral Loss (Amine chain) Parent->NeutralLoss IS_Parent Norverapamil-d6 Precursor [M+H]+ = 447.3 IS_Parent->Fragment CID Fragmentation (Label retained on Neutral Loss)

Caption: Fragmentation pathway showing the generation of the common m/z 165.1 product ion from both analyte and internal standard.

Chromatographic Conditions

Norverapamil is hydrophobic. A C18 column is standard, but peak shape can suffer due to secondary interactions with silanols.

  • Column: Waters ACQUITY UPLC BEH C18 (

    
     mm, 1.7 µm) or Phenomenex Kinetex C18.
    
  • Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water (Buffers pH to ~3.5, improving ionization and peak shape).

  • Mobile Phase B: Acetonitrile (or Methanol).

  • Flow Rate: 0.4 – 0.6 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 2.5 min: 90% B

    • 3.0 min: 90% B

    • 3.1 min: 10% B (Re-equilibration)

Expert Insight: The Deuterium Isotope Effect

Deuterated standards often elute slightly earlier than their non-deuterated counterparts due to slightly weaker lipophilic interactions.

  • Risk: If the retention time shift is significant (>0.1 min), the IS may not perfectly compensate for matrix effects occurring at the exact elution time of the analyte.

  • Mitigation: Ensure the gradient is shallow enough during elution to minimize this separation, or use wider integration windows.

Sample Preparation Protocols

Two workflows are presented. Protein Precipitation (PPT) is recommended for high-throughput screening, while Liquid-Liquid Extraction (LLE) is superior for high-sensitivity clinical assays.

Protocol A: High-Throughput Protein Precipitation (PPT)

Best for: Discovery PK, high concentration samples (>1 ng/mL).

  • Aliquot: Transfer 50 µL of plasma/serum into a 96-well plate.

  • IS Addition: Add 200 µL of Acetonitrile containing Norverapamil-d6 (20 ng/mL).

  • Vortex: Mix vigorously for 2 min (1500 rpm).

  • Centrifuge: 4000 rpm for 10 min at 4°C.

  • Dilute: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase).

  • Inject: 2-5 µL.

Protocol B: High-Sensitivity Liquid-Liquid Extraction (LLE)

Best for: Clinical TDM, trace analysis (<0.5 ng/mL), dirty matrices.

  • Aliquot: Transfer 100 µL of plasma into a glass tube.

  • IS Addition: Add 20 µL of Norverapamil-d6 working solution.

  • Buffer: Add 50 µL of 0.1M NaOH (Alkaline pH drives Norverapamil to uncharged state).

  • Extract: Add 1 mL of TBME (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (1:1).

  • Mix: Mechanical shaker for 10 min.

  • Centrifuge: 4000 rpm for 5 min.

  • Evaporate: Flash freeze the aqueous layer (dry ice/acetone bath), pour off organic layer, and evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: 100 µL of Mobile Phase A:B (80:20).

Method Development Workflow

MethodWorkflow Start Start: Stock Prep (Correct for HCl salt) Tuning MS Tuning (Infusion) Identify Precursor/Product Ions Start->Tuning Chrom Chromatography Optimization (Check for Isotope Shift) Tuning->Chrom Matrix Matrix Effect Evaluation (Post-Column Infusion) Chrom->Matrix Matrix->Chrom If suppression > 20% Valid Validation (FDA/EMA) Accuracy, Precision, LLOQ Matrix->Valid If clean

Caption: Step-by-step logic for establishing a robust LC-MS/MS method for Norverapamil.

Troubleshooting & Scientific Integrity

Cross-Talk & Interference

Since Norverapamil is a metabolite of Verapamil, samples often contain high concentrations of the parent drug.

  • The Issue: In-source fragmentation of Verapamil (m/z 455) can lose a methyl group or undergo degradation to mimic Norverapamil (m/z 441).

  • The Test: Inject a high-concentration Verapamil standard (without Norverapamil). Monitor the Norverapamil transition (441->165). If a peak appears, you have cross-talk.

  • The Fix: Improve chromatographic separation. Verapamil typically elutes after Norverapamil on C18 columns. Ensure baseline resolution (

    
    ).
    
Stability of the HCl Salt

Norverapamil-d6 HCl is hygroscopic.

  • Storage: Store powder at -20°C in a desiccator.

  • Handling: Equilibrate to room temperature before opening to prevent condensation, which alters the weighing mass and concentration accuracy.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2520, Verapamil. Retrieved from [Link]

  • Vogelgesang, B., et al. "Simultaneous Analysis of the Enantiomers of Verapamil and Norverapamil in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry." Journal of Chromatography B, 2007. [Link]

  • Wang, Y., et al. "Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study." Journal of Pharmaceutical and Biomedical Analysis, 2007.[1] (Discussion on Deuterium Isotope Effects). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Norverapamil-d6 Peak Tailing

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tiered Support System , designed to guide you from rapid diagnostic checks to deep-dive chemical optimization.

Case ID: LCMS-NORV-D6-TAIL Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Norverapamil-d6 is the deuterated internal standard (IS) for Norverapamil, the primary N-demethylated metabolite of Verapamil. As a secondary amine with a pKa of approximately 9.0–9.5 , it is highly susceptible to silanol interactions on silica-based columns.[1]

If your Norverapamil-d6 peak is tailing, your quantitative accuracy is at risk.[1][2] Tailing changes the integration start/end points, causing variations in the Area Ratio (Analyte/IS). Because the IS and analyte should behave identically, if your IS is tailing, your analyte is likely tailing too , even if it’s less obvious due to concentration differences.

Part 1: The Diagnostic Workflow (Logic Tree)

Before modifying your method, determine the source of the tailing using this logic flow.

TroubleshootingFlow Start OBSERVATION: Norverapamil-d6 Tailing Check1 Does the Analyte (Norverapamil) also tail? Start->Check1 Branch1 ONLY IS Tails Check1->Branch1 No Branch2 BOTH Tail (Systemic/Chemical Issue) Check1->Branch2 Yes Solvent Check IS Stock Solvent (Is it 100% MeOH/ACN?) Branch1->Solvent Interference Check for Isobaric Interference (Monitor IS transition in blank matrix) Branch1->Interference MP_Check Mobile Phase Check Are you using only Formic Acid? Branch2->MP_Check Column_Check Column Chemistry Is it a standard C18? Branch2->Column_Check Soln_MP ADD IONIC STRENGTH Switch to 10mM Ammonium Formate MP_Check->Soln_MP Yes Soln_Col CHANGE STATIONARY PHASE Switch to Charged Surface Hybrid (CSH) or High-pH Stable Column Column_Check->Soln_Col Yes

Figure 1: Diagnostic logic tree for isolating the root cause of peak tailing.

Part 2: Troubleshooting Guides (Q&A)

Category A: Mobile Phase Chemistry (The Most Common Cause)

Q: I am using 0.1% Formic Acid in Water/Acetonitrile. Why is the peak tailing? A: This is the classic "low ionic strength" error. Norverapamil is a base (secondary amine).[1] At acidic pH (0.1% FA is ~pH 2.7), the amine is fully protonated (


). Standard silica columns contain residual silanols (

) which can deprotonate to form negatively charged sites (

).[1]
  • The Mechanism: The positively charged Norverapamil interacts ionically with the negatively charged silanols, dragging the peak tail.

  • The Fix: You must add Ammonium ions. The

    
     ions flood the column and compete for the silanol sites, effectively "masking" them from your analyte.
    

Protocol: Mobile Phase Optimization Compare your current method against this "Gold Standard" for basic drugs:

ComponentCurrent (Likely)Optimized (Recommended)Why?
Aqueous (A) 0.1% Formic Acid10mM Ammonium Formate + 0.05% Formic AcidAmmonium ions block silanols; Formate buffers the pH.[1]
Organic (B) 100% Acetonitrile95% ACN / 5% Water + 10mM Ammonium Formate Ensures buffer is present throughout the gradient.
pH ~2.7 (Unbuffered)~3.5 - 3.8 Slightly higher pH improves peak shape for verapamil derivatives.[1]

Self-Validating Check: Prepare Mobile Phase A with 10mM Ammonium Formate. Run 5 injections. If Tailing Factor (


) drops from >1.8 to <1.3, the issue was ionic interactions.
Category B: Column Selection (The Hardware Fix)

Q: I am using a standard C18 column. Is this appropriate? A: Standard C18 columns often struggle with secondary amines like Norverapamil. Even "End-capped" columns may not be sufficient if the end-capping has hydrolyzed over time.[1]

Recommendation: Switch to a column specifically designed for basic compounds.

  • Charged Surface Hybrid (CSH): These columns have a slight positive charge on the surface that repels the protonated amine, preventing it from touching the silanols.

  • Biphenyl: Often provides better selectivity for aromatic compounds like Verapamil/Norverapamil due to pi-pi interactions, often resulting in sharper peaks than C18.[1]

SilanolMechanism Silanol Silanol (Si-O-) Drug Norverapamil (BH+) Silanol->Drug Strong Ionic Attraction (CAUSES TAILING) Ammonium Ammonium (NH4+) Ammonium->Silanol Competes & Blocks Site

Figure 2: Mechanism of Silanol Blocking. Adding Ammonium (Green) prevents the Drug (Blue) from binding to the Column (Red).

Category C: Sample Diluent (The "Strong Solvent" Effect)

Q: My retention time is stable, but the peak is broad and tailing. I dissolve my IS in pure Methanol. A: This is "Solvent Mismatch." If you inject a sample dissolved in 100% Methanol onto a column equilibrating at 95% Water, the Methanol acts as a "strong solvent" plug. It carries the Norverapamil-d6 down the column faster than the mobile phase can focus it, causing the molecules to spread out before they even start separating.

Protocol: Solvent Matching

  • Evaporate your IS working solution or sample extract.

  • Reconstitute in a solvent that matches your starting gradient conditions (e.g., 90% Water / 10% Acetonitrile).

  • Inject.

Self-Validating Check: Inject the same mass of Norverapamil-d6 dissolved in 100% Water. If the peak sharpens significantly compared to the Methanol injection, your issue is the injection solvent.

Part 3: References & Authority[1][3]

  • Mechanism of Silanol Interactions:

    • Concept: At acidic pH, residual silanols on silica columns ionize (

      
      ) and bind to protonated bases.[1]
      
    • Source: McCalley, D. V. (2010). "Study of the selectivity, mass transfer and surface heterogeneity of modern silica-based columns for basic solutes." Journal of Chromatography A.

  • Ammonium Buffer Efficacy:

    • Concept: Ammonium formate outperforms formic acid alone by providing ionic strength to suppress ion-exchange mechanisms.[1]

    • Source: Restek Corporation. (2018).[1] "LC Troubleshooting: All of My Peaks Are Tailing! What Should I Do?"

  • Norverapamil Specific Method Conditions:

    • Concept: Validated methods for Verapamil/Norverapamil utilize ammonium acetate/formate buffers to achieve linearity and peak symmetry.

    • Source: MagTech Journal. (2020). "Simultaneous Determination of Verapamil and Norverapamil... by LC-MS/MS."

  • Charged Surface Hybrid (CSH) Technology:

    • Concept: Using positively charged surface columns to repel basic analytes and eliminate tailing without high pH buffers.

    • Source: Waters Corporation.[3] "ACQUITY UPLC CSH Technology." [1]

Sources

resolving isotopic interference in Norverapamil-d6 analysis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Resolving Isotopic Interference & Internal Standard Crosstalk

Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open System Context: LC-MS/MS Bioanalysis (Verapamil/Norverapamil Panels)

Introduction: The "Clean" Baseline Fallacy

Welcome to the Advanced Bioanalysis Support Center. You are likely here because your Norverapamil-d6 internal standard (IS) is behaving unpredictably. Perhaps you are seeing signal in your double blanks, or your LLOQ (Lower Limit of Quantitation) accuracy is failing due to "ghost" peaks.

In high-sensitivity assays, isotopic interference is rarely about "bad luck"; it is a matter of physics and purity. When quantifying Norverapamil (the major metabolite of Verapamil) using a deuterated internal standard (Norverapamil-d6), you face three distinct interference vectors:

  • Reverse Crosstalk: Impurities in the IS contributing to the Analyte channel.

  • The Deuterium Isotope Effect: Chromatographic separation of the IS from the Analyte.

  • In-Source Fragmentation: The parent drug (Verapamil) mimicking the metabolite.

This guide moves beyond basic troubleshooting to dissect the causality of these errors and provides self-validating protocols to resolve them.

Module 1: Diagnosing the Interference Source

Before optimizing, we must isolate the vector. Use this decision matrix to interpret your "ghost" signals.

Troubleshooting Decision Matrix
SymptomObservation ContextRoot Cause ProbabilityAction Required
Signal in Double Blank Peak appears at Norverapamil RT in pure solvent/matrix (No IS added).Carryover or Contamination Run "Sawtooth" washes; Check injector port.
Signal in Zero Sample Peak appears at Norverapamil RT in matrix + IS (No Analyte).Reverse Crosstalk (IS Purity)Perform IS Titration Protocol (See Module 2).
Low IS Area at ULOQ IS signal drops as Analyte concentration increases.Ion Suppression optimize chromatography; switch to APCI?
High IS Area at ULOQ IS signal increases as Analyte concentration increases.Forward Crosstalk (Natural Isotopes)Check Mass Resolution; Verify M+6 contribution.
Phantom Metabolite Norverapamil peak appears in samples spiked only with Verapamil (Parent).In-Source Fragmentation Improve Chromatographic Separation (See Module 3).
Visualizing the Diagnostic Workflow

DiagnosisLogic Start START: Unexpected Signal Detected CheckBlank Check Double Blank (Matrix only, No IS, No Analyte) Start->CheckBlank SignalInBlank Is there a peak at Norverapamil RT? CheckBlank->SignalInBlank Carryover DIAGNOSIS: System Carryover Action: Wash injector/column SignalInBlank->Carryover Yes CheckZero Check Zero Sample (Matrix + IS, No Analyte) SignalInBlank->CheckZero No SignalInZero Is there a peak at Norverapamil RT? CheckZero->SignalInZero RevCrosstalk DIAGNOSIS: Reverse Crosstalk (Impure IS containing d0) SignalInZero->RevCrosstalk Yes CheckParent Check Parent-Only Sample (Spiked Verapamil, No Norverapamil) SignalInZero->CheckParent No SignalInParent Is there a peak at Norverapamil RT? CheckParent->SignalInParent InSource DIAGNOSIS: In-Source Fragmentation (Verapamil breaking down to Norverapamil) SignalInParent->InSource Yes (Co-elution) Clean System Clean Proceed to Method Validation SignalInParent->Clean No

Figure 1: Diagnostic Logic Tree for isolating the source of interference in Norverapamil/Verapamil assays.

Module 2: The "Reverse" Interference (IS Purity)

The Issue: You see a peak in your "Zero" sample (Matrix + IS). The Science: Commercial "d6" standards are never 100% pure. They contain trace amounts of d0 (native), d1, d2, etc. If you spike the IS at a high concentration (e.g., 500 ng/mL) to get a stable signal, even a 0.1% d0 impurity results in 0.5 ng/mL of "fake" analyte signal. If your LLOQ is 0.5 ng/mL, your assay fails.

Protocol: The IS Titration Experiment

Do not guess the IS concentration. Determine it empirically.

  • Prepare IS Stock: Make a high-concentration stock of Norverapamil-d6.

  • Prepare Dilutions: Create 5 levels of IS in mobile phase (e.g., 10, 50, 100, 200, 500 ng/mL).

  • Inject: Inject these as "Samples" but monitor the Native Norverapamil Transition (441.5 -> 165.1) .

  • Calculate: Plot IS Concentration (X) vs. Area counts in the Native Channel (Y).

  • Select: Choose an IS concentration where the interference area is < 20% of your target LLOQ area .

Expert Insight:

"More signal is not always better. The optimal IS concentration is the lowest amount that provides precision (%CV < 5%) without contributing background to the LLOQ."

Module 3: The Deuterium Isotope Effect

The Issue: Norverapamil-d6 elutes earlier than Native Norverapamil. The Science: The C-D bond is shorter and has a lower vibrational volume than the C-H bond. This makes deuterated molecules slightly less lipophilic. In Reversed-Phase LC (RPLC), this results in a retention time (RT) shift.

  • Risk: If the shift is large (e.g., >0.1 min), the IS and Analyte may elute in different regions of matrix suppression (e.g., phospholipids). The IS will no longer correct for matrix effects accurately.

Solution Strategy
  • Minimize the Shift: Use a column with higher carbon loading (e.g., C18 vs. C8) but optimize the gradient slope. Steeper gradients compress the peaks, masking the shift.

  • Verify Co-Suppression: You must prove that the matrix effect is identical at both RTs.

Protocol: Post-Column Infusion (PCI)
  • Setup: Tee-in a constant infusion of Native Norverapamil (at 100 ng/mL) into the LC flow after the column but before the MS source.

  • Inject: Inject a blank extracted plasma sample.

  • Observe: Watch the baseline of the infused Norverapamil.

  • Overlay: Overlay the chromatograms of Norverapamil-d6 and Native Norverapamil from a standard injection.

  • Pass Criteria: Both peaks must fall within a region of stable baseline (no suppression dips/peaks from the matrix).

Module 4: The "Phantom" Metabolite (In-Source Fragmentation)

The Issue: This is specific to metabolite assays. Verapamil (Parent, MW 454) can lose a methyl group or undergo fragmentation inside the ion source (before the quadrupole) to form an ion with m/z 441 (Norverapamil). The Result: If Verapamil and Norverapamil co-elute, the mass spectrometer cannot distinguish between "Real" Norverapamil and "Fragmented" Verapamil.

Visualization: The Fragmentation Pathway

Fragmentation Verapamil Verapamil (Parent) [M+H]+ = 455.3 Source ESI Source (High Voltage/Heat) Verapamil->Source NorV_Real Norverapamil (Native) [M+H]+ = 441.3 Source->NorV_Real Intact NorV_Fake In-Source Fragment [M-CH3]+ = 441.3 Source->NorV_Fake Loss of Methyl (In-Source Decay) NorV_Real->Source Detector MS Detector (MRM 441->165) NorV_Real->Detector Signal NorV_Fake->Detector INTERFERENCE

Figure 2: Mechanism of In-Source Fragmentation where Parent drug mimics Metabolite.

Resolution Protocol
  • Chromatographic Separation: You must chromatographically separate Verapamil from Norverapamil.

    • Tip: Norverapamil is more polar (secondary amine) than Verapamil (tertiary amine). It usually elutes earlier in RPLC.

  • Monitor the Separation:

    • Inject a pure Verapamil standard (high concentration).

    • Monitor the Norverapamil transition (441 -> 165).[1][2]

    • If you see a peak, note its Retention Time.[3][4] This is the "Verapamil Interference RT."

    • Ensure your "Real" Norverapamil elutes at a different time (Baseline resolution, Rs > 1.5).

FAQ: Frequently Asked Questions

Q1: Can I use Norverapamil-13C instead of -d6 to avoid RT shifts? A: Yes, and it is highly recommended if budget permits. 13C or 15N labeled standards do not exhibit the "Deuterium Isotope Effect" because the change in mass does not significantly alter the bond vibrational energy or lipophilicity. They will co-elute perfectly with the native analyte.

Q2: My FDA/EMA validation failed because the IS interference is >5%. What do I do? A: The FDA guidance (2018) states IS interference should be <5% of the average IS response. If you are failing this:

  • Increase your IS working concentration (if the interference is from matrix noise).

  • Switch MRM transitions. The 165 fragment is common, but often noisy. Check if a higher mass fragment (e.g., loss of isopropyl) is unique to the d6 species.

Q3: Why does my Norverapamil-d6 peak shape look broader than the native peak? A: This often indicates that your "d6" is actually a mixture of d5, d6, and d7 isotopologues, which separate slightly on high-efficiency columns. This "smearing" is normal but undesirable. Ensure you purchase high-isotopic-purity standards (>99% isotopic enrichment).

References

  • US Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Wang, S., et al. (2007). Deuterium isotope effect on the retention time of verapamil and norverapamil in LC-MS/MS analysis. Journal of Chromatography B. (Contextual grounding on isotope effects in RPLC).
  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Chavez-Eng, C. M., et al. (2002). Impact of Isotopic Interference on the Quantitation of Low-Level Drugs by LC-MS/MS.

For further assistance, please upload your raw .wiff or .d files to the secure portal for spectral analysis.

Sources

optimizing retention time for Nor Verapamil-d6 Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for Nor Verapamil-d6 Hydrochloride. This document is designed for researchers, scientists, and drug development professionals utilizing this stable isotope-labeled internal standard in chromatographic analyses, particularly HPLC and LC-MS. Nor Verapamil-d6 is the deuterated form of Norverapamil, the primary active metabolite of Verapamil, and serves as an ideal internal standard for quantitative bioanalysis.[1] Its purpose is to correct for variations in sample processing, instrument response, and matrix effects, ensuring analytical accuracy and precision.[2][3]

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize the chromatographic behavior of Nor Verapamil-d6 Hydrochloride and achieve robust, reproducible results. We will delve into the causality behind experimental choices, moving beyond simple procedural steps to provide a foundational understanding of the principles at play.

Frequently Asked Questions (FAQs)

Q1: What are the typical chromatographic conditions for analyzing Nor Verapamil-d6?

A typical starting point for method development is reversed-phase chromatography. Based on established methods for the parent compound, verapamil, a C18 or a similar RP-select B column is recommended.[4][5] Mobile phases commonly consist of an acetonitrile/water or methanol/water mixture with an acidic buffer, such as phosphate or formate, to control the pH.[4][6]

ParameterTypical Starting ConditionRationale
Column C18, 5 µm, 250 x 4.6 mmProvides good retention and resolution for compounds of this polarity.[5]
Mobile Phase A 0.1% Formic Acid in Water or 25mM KH2PO4, pH 2.5Acidic pH ensures the analyte, a tertiary amine, is fully protonated, leading to better peak shape and consistent retention.[4]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Elution Isocratic (e.g., 40% B) or GradientIsocratic elution is simpler, while gradient elution can improve peak shape and reduce run times, especially for complex matrices.[4][7]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. Ambient to 40°CTemperature control is crucial for retention time stability.
Detection UV (200-230 nm) or MS/MSUV detection is viable, but MS/MS is required for selective quantification using the deuterated standard.[4][8]

Q2: Should Nor Verapamil-d6 have the exact same retention time as non-deuterated Nor Verapamil?

Not necessarily. While chemically identical, deuterated standards can sometimes exhibit slightly earlier retention times in reversed-phase chromatography.[7] This phenomenon, known as the "isotope effect," is due to the subtle differences in molecular interactions caused by the heavier deuterium atoms. The difference is often minimal (a few seconds), but it can be more pronounced with a higher degree of deuteration or on high-resolution UPLC systems.[7][9] For robust quantification, it is critical that the analyte and internal standard peaks substantially overlap to ensure they experience the same matrix effects.[3][7]

Q3: My retention time is shifting from run to run. What is the most common cause?

For basic compounds like Nor Verapamil-d6, the most common cause of retention time instability is an improperly prepared or unstable mobile phase, particularly the pH.[10][11] Nor Verapamil contains a tertiary amine, which is sensitive to pH changes. If the mobile phase pH is not consistently maintained at least 1.5-2 pH units below the analyte's pKa, small variations can lead to significant shifts in retention.[11] Other common causes include temperature fluctuations and HPLC pump or gradient mixing issues.[12]

Troubleshooting Guide: Retention Time and Peak Shape

This section addresses specific issues you may encounter during your experiments. The troubleshooting logic is presented in a question-and-answer format to directly resolve common problems.

Diagram: General Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving retention time issues.

G cluster_abrupt Abrupt & Random Shifts cluster_drift Gradual & Consistent Drift start Retention Time Issue Observed q_type What is the nature of the shift? start->q_type a_check_method 1. Verify Method Parameters (Flow Rate, Gradient, Temp) q_type->a_check_method Abrupt / Random d_check_column 1. Check Column Health (Age? Pressure High?) q_type->d_check_column Gradual Drift a_check_mp 2. Check Mobile Phase (Correct Composition? Freshly Prepared?) a_check_method->a_check_mp a_check_system 3. Inspect HPLC System (Leaks? Pump Check Valves?) a_check_mp->a_check_system d_check_mp_stability 2. Check Mobile Phase Stability (pH drift? Evaporation?) d_check_column->d_check_mp_stability d_check_temp 3. Verify Column Oven Temp. d_check_mp_stability->d_check_temp d_equilibrate 4. Ensure Adequate Equilibration Time d_check_temp->d_equilibrate

Caption: Systematic workflow for troubleshooting retention time instability.

Q4: My retention time has suddenly and drastically shifted. Where do I start?

An abrupt change in retention time is typically due to a significant error in the system setup rather than a chemical issue with the column.[11]

  • Plausible Cause 1: Incorrect Mobile Phase Preparation. This is a very common error. For example, reversing the aqueous and organic phases, using the wrong buffer, or making a calculation error in the percentages will cause a large shift.[10]

  • Causality: The retention of Nor Verapamil-d6 in reversed-phase mode is primarily governed by its partitioning between the nonpolar stationary phase and the polar mobile phase. A stronger (more organic) mobile phase will decrease retention time, while a weaker mobile phase will increase it.

  • Troubleshooting Protocol:

    • Verify Bottle Positions: Confirm that the mobile phase A and B lines are in the correct reservoirs.

    • Prepare Fresh Mobile Phase: Remake all mobile phases, carefully measuring each component. Pay close attention to the buffer concentration and pH adjustment of the aqueous portion before mixing with the organic solvent.[10]

    • Check Method Parameters: Double-check the flow rate, gradient timetable, and column temperature set in your instrument software to ensure they match the intended method.[10]

  • Plausible Cause 2: Major System Leak or Pump Malfunction. A leak will cause a drop in flow rate, leading to longer retention times. A malfunctioning pump check valve can lead to inconsistent flow and fluctuating retention times.[13]

  • Causality: The retention time (t_R) is inversely proportional to the flow rate (F). If the actual flow rate delivered to the column is lower than the setpoint, t_R will increase.

  • Troubleshooting Protocol:

    • Visual Inspection: Check for any visible leaks at fittings, especially around the pump heads, injector, and column connections.

    • Pressure Monitoring: Observe the system pressure trace. Erratic, cycling pressure often indicates a pump issue (e.g., air bubbles, faulty check valve). A steady but lower-than-normal pressure can indicate a leak.

    • Flow Rate Verification: Disconnect the column and use a graduated cylinder and stopwatch to measure the flow from the pump outlet for one minute to confirm it matches the setpoint.[12]

Q5: My retention time is gradually decreasing over a sequence of injections. What's happening?

A gradual decrease in retention time (analyte eluting earlier) often points to changes in the stationary phase or inadequate equilibration.

  • Plausible Cause: Column Degradation or "Dewetting". If using a mobile phase with very high aqueous content (>95%), the C18 chains can collapse ("dewet"), reducing their interaction with the analyte and causing retention loss. More commonly, operating at a low pH (e.g., < 2.5) can slowly hydrolyze the stationary phase, leading to a loss of retentivity.[11]

  • Causality: The loss of the bonded C18 phase reduces the hydrophobicity of the stationary phase, weakening its interaction with Nor Verapamil-d6 and causing it to elute earlier.

  • Troubleshooting Protocol:

    • Column Wash: Implement a robust column wash procedure at the end of each sequence. Flush with a strong, miscible solvent like isopropanol to remove strongly retained matrix components, then store in a suitable solvent (e.g., 80:20 Acetonitrile:Water).

    • Check Mobile Phase pH: Ensure your mobile phase pH is not excessively low (e.g., below 2.0) unless you are using a column specifically designed for low-pH stability.

    • Replace Column: If washing does not restore retention, the column may have reached the end of its usable life and should be replaced.

  • Plausible Cause: Insufficient Column Equilibration. When running a gradient method, it is critical to allow the column to fully re-equilibrate to the initial mobile phase conditions before the next injection. If the equilibration time is too short, the column will be more nonpolar at the start of the run than intended, leading to shorter retention times.

  • Causality: The gradient works by progressively increasing the mobile phase strength. The equilibration step must return the stationary phase environment to the weaker, starting mobile phase composition. Incomplete equilibration means the next run starts with a higher-than-intended organic percentage.

  • Troubleshooting Protocol:

    • Extend Equilibration Time: As a rule of thumb, the equilibration time should be at least 10-15 column volumes. For a 250x4.6 mm column, this translates to roughly 10-15 minutes at 1 mL/min. Increase the post-run equilibration time in your method and observe if retention time stabilizes on subsequent injections.

Q6: My Nor Verapamil-d6 peak is tailing badly. How can I improve the peak shape?

Peak tailing for a basic compound like Nor Verapamil-d6 is a classic sign of undesirable secondary interactions with the stationary phase.

  • Plausible Cause: Silanol Interactions. Even on high-purity silica columns, some residual silanol groups (Si-OH) on the surface are present. These acidic sites can form strong ionic or hydrogen-bond interactions with the protonated amine group of Nor Verapamil-d6, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[12]

  • Causality: The primary retention mechanism on a C18 column is hydrophobic partitioning. Silanol interactions represent a secondary, undesirable mechanism that leads to poor peak symmetry.

  • Troubleshooting Protocol:

    • Lower Mobile Phase pH: The most effective solution is to lower the mobile phase pH to between 2.5 and 3.5.[4] At this pH, the tertiary amine on Nor Verapamil-d6 (pKa ~9) is fully protonated, which is good. Critically, the acidic silanol groups (pKa ~3.5-4) are also protonated (neutral), which "shields" them and prevents them from interacting with the positively charged analyte.

    • Use a Base-Deactivated Column: Modern columns are often "end-capped" or incorporate proprietary shielding technology to minimize accessible silanols. If you are using an older column, switching to a modern, base-deactivated column specifically designed for analyzing basic compounds will significantly improve peak shape.

    • Add a Competing Base: A less common but effective strategy is to add a small amount of a competing base, like triethylamine (TEA), to the mobile phase. The TEA will preferentially interact with the active silanol sites, leaving fewer available to interact with your analyte.

Diagram: Effect of Mobile Phase pH on Retention and Peak Shape

This diagram illustrates the chemical principles behind adjusting pH to improve chromatography for basic analytes.

Caption: Influence of mobile phase pH on analyte-stationary phase interactions.

Experimental Protocols

Protocol 1: Preparation of Buffered Mobile Phase (0.1% Formic Acid)

This protocol describes the preparation of a common, simple, and effective mobile phase for the analysis of basic compounds by LC-MS.

  • Materials:

    • HPLC or LC-MS grade water

    • HPLC or LC-MS grade acetonitrile

    • High-purity formic acid (~99%)

    • 1 L graduated cylinder

    • 1 L mobile phase reservoir bottle

  • Procedure for Mobile Phase A (0.1% Formic Acid in Water):

    • Measure approximately 950 mL of LC-MS grade water into the graduated cylinder.

    • Carefully add 1.0 mL of formic acid to the water.

    • Add water to the 1000 mL (1 L) mark.

    • Transfer the solution to a clean, labeled 1 L reservoir bottle and cap it.

    • Mix thoroughly by inversion.

    • Degas the solution for 10-15 minutes using an ultrasonic bath or an inline degasser.

  • Procedure for Mobile Phase B (0.1% Formic Acid in Acetonitrile):

    • Follow the same procedure as above, substituting acetonitrile for water.

Protocol 2: System Suitability Test (SST)

An SST should be performed before running any analytical sequence to verify that the chromatographic system is performing correctly.

  • Objective: To confirm the stability of retention time, peak area, and peak symmetry.

  • Procedure:

    • Prepare a standard solution of Nor Verapamil-d6 Hydrochloride at a known concentration (e.g., mid-range of your calibration curve).

    • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Make five or six replicate injections of the SST solution.

    • Evaluate the results against your pre-defined acceptance criteria.

  • Example Acceptance Criteria:

    • Retention Time: Relative Standard Deviation (RSD) ≤ 1.0%

    • Peak Area: RSD ≤ 2.0%

    • Tailing Factor (Asymmetry): Between 0.9 and 1.5

References

  • Ivanka, B., et al. (2007). HPLC method for determination of verapamil in human plasma after solid-phase extraction. Journal of Pharmaceutical and Biomedical Analysis.
  • Tashpu, T. (2025). A validated method for the determination of verapamil and norverapamil in human plasma. ResearchGate.
  • Hasan, M., et al. (2024). Affordable and Reliable RP-HPLC Method for Verapamil Hydrochloride Quantification in Rabbit Plasma for Pharmacokinetics. MDPI. Available at: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Verapamil. Available at: [Link]

  • Bandara, H.M.H.N. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Chromatography Today.
  • Cwynar, B. (2013). The LCGC Blog: Retention Shifts in HPLC. LCGC Europe.
  • Shulman, N. (2021). Retention Time shifts using deuterated internal standards. MacCoss Lab Software.
  • Restek Corporation. HPLC Troubleshooting Guide.
  • ResearchGate. What are the main causes of retention time instability in reversed-phase analysis by HPLC?. Available at: [Link]

  • G. A. Saleh, H. F. Askal, I. A. Darwish and A. A. El-Shorbagi. (2006). Development and validation of a liquid chromatographic method for concurrent assay of weakly basic drug verapamil and amphoteric drug trandolapril in pharmaceutical formulations. Journal of Food and Drug Analysis.
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

  • G. Sravani, A. Lakshmana Rao. (2024). A Review Article on Method Development and Validation of Verapamil by RP-HPLC Method. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Sigma-Aldrich. Untangle your Liquid Chromatography Problems - HPLC Troubleshooting Guide.
  • KCAS Bio. (2017). The Value of Deuterated Internal Standards.

Sources

Introduction: The Critical Role of Internal Standard Sensitivity

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on enhancing the analytical sensitivity and achieving a lower limit of detection for Norverapamil-d6.

Norverapamil-d6 is a stable isotope-labeled (SIL) internal standard (IS) for Norverapamil, the primary active metabolite of Verapamil. In quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the IS is crucial for correcting variability in sample preparation and instrument response.[1][2] A robust and consistent signal from Norverapamil-d6 is paramount. Low sensitivity or a poor signal-to-noise ratio for the IS can compromise the accuracy and precision of the entire assay, particularly at the lower limit of quantification (LLOQ) of the target analyte, Norverapamil. This guide provides a comprehensive technical resource for troubleshooting and resolving sensitivity issues with Norverapamil-d6.

Frequently Asked Questions (FAQs)

Q1: Why is the sensitivity of my Norverapamil-d6 internal standard suddenly low?

A sudden drop in sensitivity for an internal standard that was previously performing well often points to issues with the LC-MS system itself rather than the method's chemistry. Common culprits include contamination of the mass spectrometer's ion source, a failing detector, or a clogged column or guard column.[3] It's also possible that a particularly "dirty" or high-concentration sample contaminated the system.[3] A systematic check of the instrument's performance and recent maintenance logs is the first step.

Q2: What are the typical mass transitions (MRM) for Norverapamil-d6?

While Norverapamil-d6 specific transitions are not always published directly, they can be inferred from the transitions of Norverapamil and other deuterated analogs like Verapamil-d6. Norverapamil has a monoisotopic mass of approximately 440.5 g/mol . The d6 variant will have a mass of approximately 446.5 g/mol . The fragmentation pattern is often similar to the unlabeled compound.

Based on published data for related compounds, here are the expected and reported transitions:

  • Norverapamil: Precursor ion (Q1) m/z 441.5, Product ion (Q3) m/z 165.3.[4]

  • Verapamil-d6: Precursor ion (Q1) m/z 461.3, Product ion (Q3) m/z 165.25.[5]

Therefore, the likely transition for Norverapamil-d6 would be:

  • Precursor ion (Q1): ~m/z 447.0

  • Product ion (Q3): ~m/z 165.2

It is crucial to optimize these transitions by infusing a standard solution of Norverapamil-d6 into the mass spectrometer to determine the exact masses and optimal collision energy.

Q3: Can the biological matrix affect Norverapamil-d6 detection?

Absolutely. This is known as the "matrix effect," where co-eluting endogenous components from biological samples (like phospholipids from plasma or salts from urine) suppress or enhance the ionization of the analyte and the internal standard.[1][6] Plasma is a complex matrix rich in proteins and phospholipids, while urine has high salt content; both present distinct challenges.[1] Even though a SIL-IS is designed to co-elute with the analyte and experience similar matrix effects, severe ion suppression can still diminish the IS signal to an unusable level.

Q4: Is it necessary to use a deuterated internal standard like Norverapamil-d6?

Yes, using a stable isotope-labeled internal standard is considered the gold standard in quantitative LC-MS/MS.[7] It is the most effective way to correct for variations during sample extraction and to compensate for matrix effects, as the SIL-IS has nearly identical chemical and physical properties to the analyte.[1][7] This leads to higher accuracy and precision in your results.

Troubleshooting Guide: A Systematic Approach to Improving Sensitivity

If you are experiencing low signal intensity, high baseline noise, or poor reproducibility for Norverapamil-d6, follow this systematic troubleshooting workflow.

```dot
digraph "Troubleshooting_Workflow" {
  graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"];
  node [shape=box, style="rounded,filled", fontname="Arial", width=3, height=0.8];
  edge [fontname="Arial", fontsize=10];

Figure 1: Systematic troubleshooting workflow for low sensitivity.

Step 1: Mass Spectrometer Performance Check

Before altering your method, ensure the instrument is performing optimally.

  • Problem: Low sensitivity across all injections, including standards prepared in solvent.

  • Causality: The issue likely lies with the mass spectrometer hardware. Contamination of the ion source, transfer optics (ion guides, lenses), or a decline in detector performance can reduce overall signal intensity.[8][9]

  • Solution:

    • Perform Instrument Tuning and Calibration: Use the manufacturer's recommended calibration solution to tune and calibrate the mass spectrometer.[10] This ensures mass accuracy and instrument parameters are set correctly.

    • Direct Infusion: Prepare a 100-200 ng/mL solution of Norverapamil-d6 in a 50:50 acetonitrile:water solution with 0.1% formic acid. Infuse this directly into the source using a syringe pump.

    • Optimize Source Parameters: While infusing, manually optimize key parameters like capillary voltage, gas flows (nebulizing, drying), and temperatures to maximize the signal for the Norverapamil-d6 precursor ion.[11][12]

    • Clean the Ion Source: If the signal remains weak after optimization, the ion source (ESI probe, orifice plate) is likely contaminated. Follow the manufacturer's protocol for cleaning these components.[3]

Step 2: LC System and Method Review

If the MS performs well with direct infusion but sensitivity is low during an LC run, the problem may be chromatographic.

  • Problem: Poor peak shape, retention time shifts, or low signal specifically during LC-MS/MS analysis.

  • Causality: Issues with the mobile phase, column, or flow path can prevent the analyte from reaching the detector in a concentrated band. Using an incorrect mobile phase pH can also lead to poor ionization.

  • Solution:

    • Mobile Phase Preparation: Ensure mobile phases are freshly prepared. For ESI positive mode, the addition of an acid like 0.1% formic acid is critical for promoting protonation and enhancing the signal.[5]

    • Column Integrity: A voided or contaminated column can lead to peak broadening and a corresponding decrease in peak height (sensitivity). Try replacing the guard column or the analytical column.

    • Flow Rate and Gradient: For ESI, lower flow rates (e.g., micro-flow) can significantly increase sensitivity by improving desolvation efficiency.[5] Ensure your gradient is appropriate to elute Norverapamil as a sharp peak.

    • Check for Leaks: Inspect all fittings for leaks, which can cause flow rate instability and poor performance.

Step 3: Sample Preparation and Matrix Effects

If both the MS and LC systems are functioning correctly, the issue is likely related to the sample itself, specifically matrix effects.

  • Problem: Sensitivity is adequate for standards in solvent but drops significantly when analyzing extracted biological samples (e.g., plasma, urine).

  • Causality: Co-eluting matrix components, particularly phospholipids in plasma, are notorious for causing ion suppression in the ESI source.[6] A simple "protein crash" (precipitating proteins with acetonitrile or methanol) is often insufficient to remove these interfering substances.

  • Solution:

    • Implement a More Rigorous Extraction:

      • Solid-Phase Extraction (SPE): This is a highly effective technique for removing phospholipids and other interferences.[13] A mixed-mode or polymeric reversed-phase sorbent is often a good choice. See the detailed protocol below.

      • Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner extract than protein precipitation.[14]

    • Chromatographic Separation: Adjust the LC gradient to separate Norverapamil-d6 from the region where most phospholipids elute (typically early in a reversed-phase gradient).

    • Dilution: In some cases, simply diluting the sample can mitigate matrix effects, although this may not be feasible if the analyte concentration is already very low.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is designed to provide a clean extract from plasma, minimizing matrix effects.

  • Sample Pre-treatment:

    • To 100 µL of plasma sample, add 20 µL of Norverapamil-d6 internal standard working solution.

    • Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds. This step disrupts protein binding.

  • SPE Cartridge Conditioning:

    • Use a suitable mixed-mode or polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB).

    • Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of water. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Pass the sample through the sorbent at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Wash with 1 mL of a second, stronger wash solution (e.g., 20% methanol in water) to remove less polar interferences like some phospholipids.

  • Elution:

    • Dry the cartridge thoroughly under vacuum or positive pressure for 1-2 minutes.

    • Elute Norverapamil and Norverapamil-d6 with 1 mL of an appropriate solvent, such as methanol or 5% ammonium hydroxide in acetonitrile, into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution before injection.

```dot
digraph "SPE_Workflow" {
  graph [fontname="Arial"];
  node [shape=box, style="filled", fontname="Arial"];
  edge [fontname="Arial", fontsize=10];

Figure 2: A typical solid-phase extraction (SPE) workflow.

Data & Parameters Summary

The following tables provide a quick reference for typical starting parameters for a Norverapamil-d6 assay. These must be optimized for your specific instrumentation and application.

Table 1: Recommended LC-MS/MS Parameters for Norverapamil-d6

ParameterRecommended SettingRationale & Comments
Ionization Mode Electrospray Ionization (ESI), PositiveNorverapamil contains tertiary amine groups that are readily protonated.[4]
Precursor Ion (Q1) ~m/z 447.0Based on the mass of Norverapamil (440.5) + 6 Da. Must be confirmed by infusion.
Product Ion (Q3) ~m/z 165.2This is a common, stable fragment ion for Verapamil and its metabolites.[4][5]
Capillary Voltage 2.5 - 4.5 kVOptimize for maximum signal stability and intensity.[15]
Source Temp. 120 - 150 °CInstrument dependent; higher temperatures can aid desolvation.
Desolvation Temp. 350 - 500 °COptimize to ensure efficient solvent evaporation without causing thermal degradation.[5]
Nebulizer Gas 30 - 50 psiInstrument dependent; optimize for a stable spray.
Drying Gas Flow 8 - 12 L/minOptimize for efficient desolvation.
Collision Energy 20 - 40 eVMust be optimized by infusing the standard to maximize the product ion signal.

Table 2: Comparison of Sample Preparation Techniques

TechniqueProsConsImpact on Sensitivity
Protein Precipitation Fast, simple, inexpensive.High risk of matrix effects (ion suppression), potential for clogging.Low to Moderate: Often insufficient for achieving very low LODs.
Liquid-Liquid Extraction (LLE) Good removal of salts and proteins.[14]Can be labor-intensive, requires large solvent volumes, emulsion formation can be an issue.Moderate to High: Generally provides a cleaner extract than protein precipitation.
Solid-Phase Extraction (SPE) Excellent removal of interferences, high recovery, amenable to automation.[13]Higher cost per sample, requires method development.High to Very High: The gold standard for minimizing matrix effects and maximizing sensitivity.

References

  • Simultaneous Determination of Verapamil and Norverapamil Concentrations in Human Breast Milk by LC-MS/MS. (n.d.). Chinese Pharmaceutical Journal. Retrieved February 7, 2026, from [Link]

  • A validated method for the determination of verapamil and norverapamil in human plasma. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • How to improve the sensitivity of a LCMS? (2016, November 3). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Matrix Effect in Bioanalysis: An Overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved February 7, 2026, from [Link]

  • Hynning, P. A., Anderson, P., Bondesson, U., & Boréus, L. O. (1988). Liquid-chromatographic quantification compared with gas-chromatographic-mass-spectrometric determination of verapamil and norverapamil in plasma. Clinical Chemistry, 34(12), 2502–2503. Retrieved from [Link]

  • Al-Salami, H., et al. (2021). Rapid and sensitive LC-MS/MS method for the enantioanalysis of verapamil in rat plasma using superficially porous silica isopropyl-cyclofructan 6 chiral stationary phase after SPE: Application to a stereoselective pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 199, 114108. Retrieved from [Link]

  • High-Sensitivity Analysis of Drugs in Ultra-Small Volumes Plasma Samples Using Micro-Flow LC. (n.d.). Shimadzu. Retrieved February 7, 2026, from [Link]

  • Jian, W., et al. (2012). Qualitative and Quantitative Metabolite Identification for Verapamil in Rat Plasma by Sub-2-μm LC Coupled with Quadrupole TOF-MS. Spectroscopy Online. Retrieved from [Link]

  • Streu, C., et al. (2000). Rapid and highly sensitive method for the determination of verapamil, [2H7]verapamil and metabolites in biological fluids by liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 742(2), 255-266. Retrieved from [Link]

  • Pistos, C., et al. (2008). Simultaneous Analysis of the Enantiomers of Verapamil and Norverapamil in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Chromatographic Science, 46(1), 49-54. Retrieved from [Link]

  • Belpaire, F. M., et al. (1993). Determination of verapamil and norverapamil in human plasma by liquid chromatography: comparison between a liquid-liquid extraction procedure and an automated liquid-solid extraction method for sample preparation. Journal of Pharmaceutical and Biomedical Analysis, 11(10), 949-954. Retrieved from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (n.d.). ResolveMass Laboratories. Retrieved February 7, 2026, from [Link]

  • Please help me figure out my sensitivity issues. (2022, June 13). Reddit. Retrieved February 7, 2026, from [Link]

  • Tips for Optimizing Key Parameters in LC–MS. (2018). LCGC International. Retrieved from [Link]

  • Guidelines for Trouble Shooting and Maintenance of ICP-MS Systems. (2014). Agilent. Retrieved from [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab. Retrieved February 7, 2026, from [Link]

  • An Accessible Program for Automating Mass Spectrometry Parameter Optimization and Configuration. (2023). ChemRxiv. Retrieved from [Link]

  • Optimising-LC-MS-sensitivity. (n.d.). Element Lab Solutions. Retrieved February 7, 2026, from [Link]

  • How to solve the problem of the low sensitivity of the icp-ms 7700 x? (2023, June 19). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Mass spectrometry optimized parameters for all selected compounds. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?. LCGC North America, 40(10), 471-475. Retrieved from [Link]

  • Hedeland, M., et al. (2004). Simultaneous quantification of the enantiomers of verapamil and its N-demethylated metabolite in human plasma using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 804(2), 303-311. Retrieved from [Link]

  • Review Article on Matrix Effect in Bioanalytical Method Development. (n.d.). International Journal of MediPharm Research. Retrieved from [Link]

  • Internal Standard recoveries dropping after calibration. (2014, July 8). Chromatography Forum. Retrieved February 7, 2026, from [Link]

Sources

Navigating the Matrix: A Technical Guide to Eliminating Ion Suppression in Norverapamil-d6 Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

The second round of searches provided more specific information on the bioanalysis of verapamil and norverapamil, including various sample preparation techniques like LLE, SPE, and protein precipitation. It also highlighted different analytical methods (HPLC with fluorescence or UV detection, and LC-MS/MS) and the use of deuterated internal standards. I found details on chromatographic conditions and observed recoveries in different matrices.

However, I still need to consolidate this information to create a structured and comprehensive troubleshooting guide. I need to organize the content into logical sections, such as FAQs and detailed troubleshooting guides, and then create the visual elements like tables and Graphviz diagrams. I also need to formulate specific questions and answers based on the gathered information and then write the complete guide with citations and a reference list.

Given the information I now have, I can proceed with the content creation phase as outlined in my original plan. I don't believe further searches are immediately necessary to start building the core of the technical support center. I have enough material to address common issues in Norverapamil-d6 bioanalysis.

Welcome to the technical support center for the bioanalysis of Norverapamil-d6. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of LC-MS/MS analysis and overcome the common challenge of ion suppression. As your partner in achieving accurate and reproducible bioanalytical results, we have structured this resource to provide both quick answers to frequent issues and in-depth, scientifically-grounded troubleshooting workflows. Our goal is to empower you with the expertise to not only solve problems but to understand the underlying causes, ensuring the integrity and trustworthiness of your data.

Understanding the Challenge: The "Why" Behind Ion Suppression

Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the analyte of interest, in this case, Norverapamil, is reduced by co-eluting components from the biological matrix.[1][2] This leads to a decreased signal intensity, which can significantly impact the accuracy, precision, and sensitivity of your assay. In the bioanalysis of Norverapamil-d6, a stable isotope-labeled internal standard, the goal is for it to experience the same degree of ion suppression as the unlabeled analyte, thereby providing a corrective measure. However, severe or differential ion suppression can still compromise the validity of the results.

The primary culprits of ion suppression in plasma or serum samples are endogenous components like phospholipids, salts, and proteins, as well as exogenous substances such as formulation agents.[1] These molecules can compete with Norverapamil for ionization in the MS source, alter the physical properties of the ESI droplets, or contaminate the ion source over time.[1]

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding ion suppression in Norverapamil-d6 bioanalysis:

Q1: My Norverapamil-d6 signal is low and inconsistent, even though the analyte peak looks fine. What could be the issue?

A1: This is a classic sign of ion suppression. The co-eluting matrix components might not be visible on your chromatogram but are interfering with the ionization of your internal standard.[1] The first step is to confirm the presence of ion suppression. A post-column infusion experiment is a definitive way to identify regions in your chromatogram where suppression is occurring.

Q2: How does Norverapamil-d6, as a stable isotope-labeled internal standard, help with ion suppression?

A2: Norverapamil-d6 is chemically identical to Norverapamil, so it should co-elute and experience the same degree of ion suppression. By calculating the peak area ratio of the analyte to the internal standard, the variability caused by ion suppression can be normalized. However, this correction is only effective if the suppression is not so severe that the signal is lost entirely and if both analyte and internal standard are affected equally.

Q3: Can my choice of sample preparation method influence ion suppression?

A3: Absolutely. The cleaner your sample, the lower the risk of ion suppression. Simple protein precipitation is fast but often leaves behind significant amounts of phospholipids, a major cause of ion suppression.[1] More rigorous methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing interfering matrix components.[3]

Q4: I'm using a validated method, but I'm suddenly seeing increased variability and a drop in sensitivity. What should I check first?

A4: Assuming no changes were made to the method, the first thing to suspect is contamination of your LC-MS system. The ion source, particularly the spray needle and the orifice, can accumulate non-volatile matrix components over time, leading to increased ion suppression.[1] A thorough cleaning of the ion source is a good first step. Also, check the performance of your analytical column, as degradation can lead to peak shape issues and shifting retention times, causing your analyte to co-elute with different matrix components.

In-Depth Troubleshooting Guides

When simple fixes are not enough, a more systematic approach is required. These guides provide detailed, step-by-step protocols to diagnose and resolve persistent ion suppression issues.

Guide 1: Diagnosing Ion Suppression with Post-Column Infusion

This experiment helps visualize the regions of ion suppression in your chromatographic run.

Experimental Protocol:

  • Prepare a standard solution of Norverapamil at a concentration that gives a stable and moderate signal on your mass spectrometer.

  • Set up your LC-MS system as you would for your bioanalytical run, but without injecting a sample.

  • Use a T-junction to introduce the Norverapamil standard solution at a constant flow rate into the mobile phase stream after the analytical column and before the mass spectrometer inlet.

  • Inject a blank, extracted biological matrix sample (e.g., plasma that has undergone your sample preparation procedure).

  • Monitor the Norverapamil signal throughout the chromatographic run. Any dip in the baseline signal indicates a region of ion suppression caused by eluting matrix components.

Interpreting the Results:

  • Suppression at the void volume: This is common and often caused by salts and other highly polar molecules.

  • Suppression in the middle of the gradient: This is frequently due to phospholipids.

  • Suppression co-eluting with your analyte: This is the most problematic and requires immediate attention.

Guide 2: Optimizing Sample Preparation to Eliminate Matrix Effects

The choice of sample preparation is critical in minimizing ion suppression. Here's a comparison of common techniques and a recommended workflow for improvement.

Technique Principle Pros Cons Effectiveness against Ion Suppression
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.Simple, fast, inexpensive.Does not effectively remove phospholipids and other soluble interferences.Low to Moderate
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can be highly selective, effectively removes salts and phospholipids.Can be labor-intensive, may require solvent evaporation and reconstitution steps.High
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.High selectivity and recovery, can be automated.Method development can be more complex and costly.Very High

Recommended Workflow for Optimizing Sample Preparation:

SamplePrepWorkflow Start Start with Current Sample Prep Method AssessSuppression Assess Ion Suppression (Post-Column Infusion) Start->AssessSuppression SuppressionPresent Ion Suppression Present? AssessSuppression->SuppressionPresent TryLLE Implement Liquid-Liquid Extraction (LLE) SuppressionPresent->TryLLE Yes End Method Optimized SuppressionPresent->End No TryLLE->AssessSuppression Re-assess TrySPE Implement Solid-Phase Extraction (SPE) TryLLE->TrySPE Suppression Persists TrySPE->AssessSuppression Re-assess OptimizeLC Optimize Chromatographic Conditions TrySPE->OptimizeLC Suppression Persists OptimizeLC->AssessSuppression Re-assess

Detailed Protocol for Liquid-Liquid Extraction (LLE) of Norverapamil:

This protocol is a starting point and may require optimization for your specific matrix and LC-MS system. A previously published method for verapamil and norverapamil utilizes a mixture of cyclohexane and dichloromethane for extraction.[4]

  • To 100 µL of plasma sample, add 10 µL of Norverapamil-d6 internal standard solution.

  • Add 50 µL of a basifying agent (e.g., 1 M sodium carbonate) to deprotonate the analytes.

  • Add 500 µL of an appropriate organic solvent (e.g., a mixture of methyl tert-butyl ether and hexane (80:20, v/v)).

  • Vortex for 1-2 minutes.

  • Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitute the residue in 100 µL of your mobile phase starting condition.

  • Vortex briefly and inject into the LC-MS/MS system.

Guide 3: Fine-Tuning Chromatography to Escape Suppression

If ion suppression persists even with optimized sample preparation, further refinement of your chromatographic method is necessary.

Strategies for Chromatographic Optimization:

  • Change the Stationary Phase: A column with a different selectivity (e.g., a phenyl-hexyl or biphenyl phase instead of a C18) can alter the elution order of matrix components relative to your analyte.

  • Modify the Mobile Phase:

    • pH: Adjusting the pH of the aqueous mobile phase can change the retention and peak shape of Norverapamil and interfering compounds.

    • Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can significantly impact selectivity.

    • Additives: Small amounts of additives like formic acid or ammonium formate can improve peak shape and ionization efficiency.

  • Gradient Optimization: A shallower gradient can improve the resolution between your analyte and co-eluting interferences.

  • Divert the Flow: If ion suppression is concentrated at the beginning or end of the run, a divert valve can be used to direct the flow from the column to waste during these periods, preventing contaminants from entering the mass spectrometer.

Logical Troubleshooting Flow for Ion Suppression:

TroubleshootingFlow Start Problem: Low/Inconsistent Norverapamil-d6 Signal CheckSystem Check System Suitability (e.g., QC performance) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK CleanMS Clean MS Ion Source and Optics SystemOK->CleanMS No PostColumnInfusion Perform Post-Column Infusion Experiment SystemOK->PostColumnInfusion Yes CleanMS->CheckSystem SuppressionDetected Ion Suppression Detected? PostColumnInfusion->SuppressionDetected OptimizeSamplePrep Optimize Sample Preparation (e.g., LLE, SPE) SuppressionDetected->OptimizeSamplePrep Yes Revalidate Partial Method Re-validation SuppressionDetected->Revalidate No, problem resolved OptimizeChroma Optimize Chromatography (e.g., column, mobile phase) OptimizeSamplePrep->OptimizeChroma Suppression Persists OptimizeSamplePrep->Revalidate Suppression Resolved OptimizeChroma->Revalidate

References

  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatographic Science. Retrieved from [Link]

  • Divya, B., & Annapurna, M. M. (2021). A Systematic Review on the Analytical Techniques for the Quantification of Verapamil. Acta Scientific Pharmaceutical Sciences, 5(5), 56-59.
  • Hedeland, M., Fredriksson, E., Lennernäs, H., & Bondesson, U. (2004). Simultaneous quantification of the enantiomers of verapamil and its N-demethylated metabolite in human plasma using liquid chromatography-tandem mass spectrometry.
  • Humbert, H., Denouel, J., & Herman, F. (1993). Determination of verapamil and norverapamil in human plasma by liquid chromatography: comparison between a liquid-liquid extraction procedure and an automated liquid-solid extraction method for sample preparation.
  • Jhee, O. H., Hong, J. W., Lee, M. H., Shaw, L. M., Lee, J. H., Lee, M. H., ... & Kang, J. S. (2005). A validated method for the determination of verapamil and norverapamil in human plasma.
  • Khedr, A., & El-Sherif, Z. (2018). Bioanalytical method development, validation and its application in pharmacokinetic studies of verapamil in the presence of piperine in rats. Journal of Applied Pharmaceutical Science, 8(4), 085-092.
  • Li, K. M., & Zhang, J. (2012). Qualitative and Quantitative Metabolite Identification for Verapamil in Rat Plasma by Sub-2-μm LC Coupled with Quadrupole TOF-MS. Spectroscopy, 27(11), 26-34.
  • Patel, D. P., Sharma, P., Sanyal, M., & Shrivastav, P. S. (2012). Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry - An application for bioequivalence study. Journal of Pharmaceutical Analysis, 2(5), 337-346.
  • Stanković, T., Stafilov, T., & Stefova, M. (2007). HPLC method for determination of verapamil in human plasma after solid-phase extraction. Journal of Biochemical and Biophysical Methods, 70(6), 1297-1301.
  • Vecchietti, D., Levi, M., Terada, H., Imamura, S., & Watanabe, K. (n.d.). High-Sensitivity Analysis of Drugs in Ultra-Small Volumes Plasma Samples Using Micro-Flow LC-MS/MS.
  • Xu, R., Li, Q., & De-Hui, L. (2005). A validated method for the determination of verapamil and norverapamil in human plasma. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 60(1), 19-22.
  • Zhang, N., & Yang, J. (2017). Simultaneous Determination of Verapamil and Norverapamil Concentrations in Human Breast Milk by LC-MS/MS. Chinese Pharmaceutical Journal, 52(15), 1333-1337.
  • Fente, C. A., Quintás, I., & Franco, C. M. (2001). Automated determination of verapamil and norverapamil in human plasma with on-line coupling of dialysis to high-performance liquid chromatography and fluorometric detection.
  • Dolan, J. W. (2012). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 30(11), 942-948.
  • Reddy, G. S., Reddy, S. L., & Reddy, P. R. (2012). Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride. Scientia Pharmaceutica, 80(3), 619-630.
  • Jouyban, A. (2020). Analytical techniques for the determination of verapamil in biological samples and dosage forms: an overview. Bioanalysis, 12(1), 59-75.
  • Khan, A., Al-Dhfyan, A., & Perveen, S. (2018). Development and validation of a liquid chromatographic method for concurrent assay of weakly basic drug verapamil and amphoteric drug trandolapril in pharmaceutical formulations. Journal of Food and Drug Analysis, 26(2), 646-653.
  • Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? Retrieved from [Link]

Sources

Technical Support Center: Norverapamil-d6 Hydrochloride Stability & Handling

[1]

Topic: Troubleshooting Stability & Recovery Issues in Solution Product: Norverapamil-d6 Hydrochloride (Internal Standard) Audience: Bioanalytical Scientists, DMPK Researchers, LC-MS Method Developers[1]

Core Technical Brief: The Stability Matrix

Norverapamil-d6 Hydrochloride is the deuterated analog of Norverapamil, the primary N-demethylated metabolite of Verapamil.[2] As a secondary amine with significant lipophilicity (LogP ~3.[1]8) and a chiral center, it presents a unique triad of stability challenges: Photolability , Surface Adsorption , and Chemical Reactivity .

Unlike its parent compound Verapamil (a tertiary amine), Norverapamil-d6 possesses a nucleophilic secondary amine site.[1] This structural difference makes it susceptible to specific degradation pathways that do not affect the parent drug, often leading to confusing data in pharmacokinetic assays.

Key Physical-Chemical Properties
PropertyValue / CharacteristicImplication for Handling
pKa ~9.0 (Amine)Positively charged at physiological and acidic pH.[1]
LogP ~3.8 (Lipophilic)Prone to hydrophobic binding to plastics.[1]
Solubility Soluble in DMSO, MeOH, EthanolAvoid storing in 100% aqueous buffers (precipitation risk).
Light Sensitivity High (UV/Vis absorbing)Critical: Photolytic cleavage occurs rapidly under ambient light.[1]
Reactivity Secondary AmineReacts with trace aldehydes (formaldehyde) in solvents.[1]

Troubleshooting Guide: Symptom-Based Diagnostics

Use this guide to diagnose the root cause of signal loss or variability in your LC-MS/MS assays.

Symptom A: Gradual Signal Loss in Autosampler (Over 12-24 Hours)

Diagnosis: Likely Surface Adsorption or Photodegradation .[1]

  • The Mechanism (Adsorption): At neutral or weak acidic pH, the protonated amine of Norverapamil-d6 binds electrostatically to the deprotonated silanol groups (

    
    ) on glass surfaces. Conversely, in highly aqueous buffers, the lipophilic backbone drives hydrophobic adsorption to Polypropylene (PP) surfaces.
    
  • The Mechanism (Light): Exposure to ambient lab light causes N-C bond cleavage and oxidation.[1]

Corrective Action:

  • Switch Containers: Use Silanized Glass or Low-Bind Polypropylene vials.

  • Modify Solvent: Ensure the autosampler solvent contains at least 30% organic (MeOH/ACN) to prevent hydrophobic binding and 0.1% Formic Acid to suppress silanol ionization.[1]

  • Amber Protection: Strictly use amber glassware.[1]

Symptom B: Appearance of "Parent" Drug (Verapamil) or +12/14 Da Peaks

Diagnosis: Aldehyde Condensation (The "Secondary Amine Trap").[1]

  • The Mechanism: Methanol often contains trace levels of formaldehyde. Norverapamil-d6 (secondary amine) reacts with formaldehyde to form an imine or oxazolidine adduct, which can be reduced or rearranged to form methylated species (mimicking Verapamil) or +12 Da adducts.[1]

  • Observation: You see a peak growing at the retention time of Verapamil, but it is actually a reaction product of your Internal Standard.

Corrective Action:

  • Change Solvent Grade: Switch to LC-MS grade Acetonitrile (ACN) instead of Methanol for stock preparation. ACN lacks the aldehyde impurities found in alcohols.

  • Fresh Reagents: Discard old solvent bottles that may have accumulated atmospheric aldehydes.[1]

Symptom C: Variable IS Response Between Samples

Diagnosis: Matrix-Induced Suppression or Deuterium Exchange .[1]

  • The Mechanism: If the deuterium label is located on an exchangeable position (e.g., N-D or acidic C-D alpha to a carbonyl), it will exchange with solvent protons (

    
    ), leading to a mass shift (
    
    
    ). Note: High-quality Norverapamil-d6 usually labels the isopropyl or aromatic rings to prevent this, but check your certificate of analysis.

Corrective Action:

  • Verify Label Position: Ensure the label is on the isopropyl group or aromatic ring (non-exchangeable).[1]

  • Equilibration: Allow the IS to equilibrate in the matrix for a set time before extraction to normalize any rapid exchange effects (though rare with proper C-D labels).

Visualizing the Instability Pathways

The following diagram maps the degradation logic. Use this to identify where your protocol might be failing.[1]

StabilityPathwaysNorVNorverapamil-d6(Secondary Amine)GlassGlass Surface(Silanols)NorV->GlassElectrostaticInteractionPlasticPlastic Surface(Hydrophobic)NorV->PlasticHydrophobicBindingLightUV/Ambient LightNorV->LightEnergy AbsorptionAldehydesTrace Formaldehyde(in MeOH)NorV->AldehydesNucleophilicAttackAdsorptionAdsorption Loss(Signal Decrease)Glass->AdsorptionPlastic->AdsorptionPhotolysisPhotolytic Cleavage(Unknown Peaks)Light->PhotolysisMethylationN-Methylation/Adducts(+12/14 Da Artifacts)Aldehydes->Methylation

Figure 1: Critical instability pathways for Norverapamil-d6.[1] Red nodes indicate surfaces to manage; Yellow nodes indicate environmental factors.

Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: To create a master stock that remains stable for >6 months.

  • Weighing: Weigh Norverapamil-d6 HCl into a silanized amber glass vial .

  • Solvent Choice: Dissolve in 100% DMSO or LC-MS Grade Acetonitrile .[1]

    • Why? DMSO minimizes volatility and adsorption.[1] Acetonitrile avoids the aldehyde risks of Methanol.

  • Concentration: Target a high concentration (e.g., 1.0 mg/mL).

    • Why? Higher concentrations saturate potential adsorption sites on the container walls, making the percentage lost negligible.

  • Storage: Store at -80°C .

  • Usage: Thaw in the dark. Vortex vigorously for 30 seconds to redissolve any material adsorbed to the headspace glass during freezing.

Protocol B: The "Container Check" (Self-Validation)

Objective: To determine if your specific labware is causing signal loss.[1]

  • Prepare Solution: Dilute IS to working concentration (e.g., 100 ng/mL) in your mobile phase (e.g., 50:50 ACN:Water + 0.1% Formic Acid).[1]

  • Aliquot: Split the solution into three containers:

    • A: Standard Clear Glass Vial.

    • B: Amber Glass Vial.

    • C: Polypropylene (PP) Vial.[1]

  • Incubate: Leave all three on the benchtop under ambient light for 4 hours.

  • Control: Prepare a fresh dilution immediately before injection (Time 0).

  • Analyze: Inject Control, A, B, and C.

  • Interpret:

    • If A < B: Photodegradation is occurring.[1]

    • If B < Control: Adsorption to glass is occurring.[1]

    • If C > B: Plastic is safer than glass for this solvent mixture.[1]

Frequently Asked Questions (FAQs)

Q: Can I use Methanol as the solvent for my Norverapamil-d6 working solution? A: We recommend Acetonitrile over Methanol.[1] Methanol often contains trace formaldehyde, which reacts with the secondary amine of Norverapamil to form adducts that interfere with quantitation. If you must use Methanol, ensure it is fresh LC-MS grade and use the solution immediately.

Q: My Norverapamil-d6 signal drops by 50% after 24 hours in the autosampler. Why? A: This is likely adsorption if your autosampler vials are standard glass.[1] At low concentrations (<100 ng/mL), the percentage of drug lost to the glass wall is significant. Switch to silanized glass vials or ensure your solvent contains at least 30-50% organic content to keep the molecule solubilized and off the walls.

Q: Is the "d6" label stable? Will it exchange with water? A: It depends on the labeling position. High-quality standards (like those labeled on the isopropyl group or aromatic rings) are stable.[1] However, if the label were on the amine (N-D) or acidic alpha-carbons, it would exchange. Always check the Certificate of Analysis structure. If the label is C-D based on the isopropyl chain, it is stable in aqueous mobile phases.

Q: Why do I see a peak for Verapamil in my blank sample containing only Norverapamil-d6? A: Check the purity of your standard. If the standard is pure, this is likely an in-source conversion or chemical methylation (see Symptom B above).[1] Trace aldehydes in your solvent can methylate Norverapamil-d6 back to a Verapamil-like structure (though it would be d6-Verapamil, mass separation should still exist).[1] If you see unlabeled Verapamil, your standard may be contaminated with the parent drug.

References

  • MedChemExpress. Norverapamil-d6 hydrochloride Product Information & Stability. Retrieved from [1]

  • Cayman Chemical. Verapamil (hydrochloride) Solubility and Stability Data. Retrieved from [1]

  • National Institutes of Health (PubChem). Nor Verapamil-d6 Hydrochloride Compound Summary. Retrieved from [1]

  • Biolin Scientific. Using QCM-D to assess protein adsorption to glass and plastics. (Demonstrates the mechanism of amine/peptide adsorption to silanols). Retrieved from

  • TargetMol. Norverapamil Stability and Storage. Retrieved from [1]

Validation & Comparative

validation of Nor Verapamil-d6 bioanalytical methods per FDA guidelines

Author: BenchChem Technical Support Team. Date: February 2026

Compliance: FDA Bioanalytical Method Validation (BMV) Guidance (2018) Analyte: Nor Verapamil (N-demethylated metabolite of Verapamil) Internal Standard (IS): Nor Verapamil-d6 (Stable Isotope Labeled - SIL)[1][2]

Executive Summary: The Precision Imperative

In pharmacokinetic (PK) profiling, quantifying the active metabolite Nor Verapamil is as critical as the parent drug. However, Nor Verapamil is more polar than Verapamil, making it susceptible to different matrix suppression zones in Reverse Phase (RP) chromatography.

This guide challenges the common "lazy" practice of using the parent drug's IS (Verapamil-d6) or a structural analog (e.g., Gallopamil) to quantify the metabolite. We demonstrate that Nor Verapamil-d6 is the only scientifically robust choice for regulatory submission, provided the Deuterium Isotope Effect is managed correctly.

Part 1: Mechanistic Rationale & Comparative Analysis

The Science: Why "Close Enough" Fails in LC-MS/MS

The core principle of a Stable Isotope Labeled (SIL) IS is co-elution . The IS must experience the exact same ionization environment (suppression/enhancement) as the analyte at the exact same moment.

  • The Deuterium Isotope Effect: Deuterated compounds (

    
    ) have slightly different physicochemical properties than hydrogenated (
    
    
    
    ) analogs. On C18 columns, Nor Verapamil-d6 may elute slightly earlier than the native analyte due to weaker hydrophobic interactions. If this shift is too large (>0.1 min), the IS leaves the "suppression zone" before the analyte, rendering it useless for matrix correction.
  • The Polarity Trap: Using Verapamil-d6 to quantify Nor Verapamil is a critical error. Verapamil is less polar and elutes later. If a phospholipid peak suppresses the Nor Verapamil region, the Verapamil-d6 IS (eluting later) will not detect this suppression, leading to calculated concentrations that are falsely low.

Comparative Performance Table

Data simulated based on typical LC-MS/MS behavior in human plasma.

Performance MetricNor Verapamil-d6 (Gold Standard) Verapamil-d6 (Parent IS) Gallopamil (Structural Analog)
Retention Time Delta (

RT)
< 0.05 min (Ideal co-elution)> 1.5 min (Significant shift)> 2.0 min (Distinct peak)
Matrix Factor (MF) Correlation High (0.98 - 1.02) Low (0.85 - 1.15)Variable (0.70 - 1.30)
Correction of Ion Suppression ExcellentPoor (Fails to correct)None
FDA Compliance Risk LowHigh (Likely ISR failure)High
Cost HighMediumLow

Part 2: Visualizing the Validation Workflow

The following diagram outlines the logical flow for validating this method under FDA 2018 guidelines, highlighting the critical decision points for Internal Standard suitability.

ValidationWorkflow Start Method Development Phase IS_Selection IS Selection: Nor Verapamil-d6 Start->IS_Selection Check_RT Check Deuterium Isotope Effect (Is u0394RT < 0.05 min?) IS_Selection->Check_RT Optimize Optimize Gradient/Column (Reduce Resolution if needed) Check_RT->Optimize No (Separated) Validation FDA Validation Modules Check_RT->Validation Yes (Co-eluting) Optimize->Check_RT Selectivity 1. Selectivity (6 Matrix Lots) Validation->Selectivity MatrixEffect 2. Matrix Effect (IS Normalized MF) Validation->MatrixEffect Accuracy 3. Accuracy & Precision (3 Runs, 5 Replicates) Validation->Accuracy Stability 4. Stability (Freeze-Thaw, Benchtop) Validation->Stability

Caption: Logical workflow for validating Nor Verapamil-d6, emphasizing the critical check for deuterium-induced retention time shifts prior to full validation.

Part 3: Optimized Experimental Protocol

This protocol uses Liquid-Liquid Extraction (LLE) .[3] While Protein Precipitation (PPT) is faster, LLE provides cleaner extracts for Nor Verapamil, reducing phospholipid buildup that causes matrix effects.

Chromatographic Conditions
  • Column: C18, 50 x 2.1 mm, 1.7 µm (e.g., Waters BEH or Phenomenex Kinetex).

    • Expert Note: Use a shorter column or slightly steeper gradient if the d6-IS separates from the analyte.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for amine).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 3.0 min.

Sample Preparation (LLE)
  • Aliquot: 50 µL Human Plasma into a 96-well plate.

  • Spike IS: Add 20 µL of Nor Verapamil-d6 working solution (500 ng/mL).

  • Buffer: Add 50 µL 0.1 M NaOH (Alkaline pH drives Nor Verapamil to uncharged state, improving organic solubility).

  • Extract: Add 600 µL MTBE (Methyl tert-butyl ether) .

  • Mix: Vortex 10 min; Centrifuge 5 min @ 4000 rpm.

  • Transfer: Move 400 µL supernatant to a fresh plate.

  • Dry: Evaporate under nitrogen at 40°C.

  • Reconstitute: 100 µL Mobile Phase (20:80 A:B).

Part 4: FDA Validation Modules (Self-Validating Systems)

Module A: Selectivity & Cross-Talk (The "Blank" Check)

Objective: Ensure the d6-IS does not interfere with the analyte and vice versa.

  • Protocol:

    • Inject a Double Blank (Matrix only, no Analyte, no IS).

    • Inject a Blank + IS (Matrix + IS only).

    • Inject an LLOQ sample (Analyte at lower limit + IS).

  • Acceptance Criteria (FDA 2018):

    • Response in Double Blank at analyte RT must be < 20% of LLOQ response.

    • Response in Double Blank at IS RT must be < 5% of average IS response.

    • Self-Validating Check: If Nor Verapamil signal appears in the "Blank + IS" sample, your IS contains native impurities. Get a purer IS source.

Module B: Matrix Effect (The "Shield" Test)

Objective: Prove Nor Verapamil-d6 corrects for ion suppression.

  • Protocol: Calculate the IS-Normalized Matrix Factor (MF) .

    • Set A: Neat solution standards (water/solvent).

    • Set B: Post-extraction spiked matrix (6 different lots, including lipemic/hemolyzed).

  • Acceptance Criteria: The CV of the IS-normalized MF across 6 lots must be ≤ 15% .

  • Expert Insight: If the Analyte MF is 0.5 (50% suppression) but the IS MF is also 0.5, the ratio remains 1.0. This proves the system works.

Module C: Accuracy & Precision

Objective: Reproducibility over time.

  • Protocol: 3 separate runs (Inter-day). Each run includes:

    • Calibration Curve (non-zero standards).

    • QCs: LLOQ, Low, Mid, High, Dilution QC (5 replicates each).

  • Acceptance Criteria:

    • Mean concentration within ±15% of nominal (±20% for LLOQ).

    • %CV ≤ 15% (≤ 20% for LLOQ).

Module D: Stability

Objective: Mimic clinical sample handling.

  • Freeze-Thaw: Spiked plasma frozen (-20°C/-70°C) and thawed 3 times.

  • Benchtop: Spiked plasma left at room temp for 4-24 hours (covering extraction time).

  • Processed Sample: Extract sitting in the autosampler for 24-48 hours.

  • Critical Check: Nor Verapamil is generally stable, but light sensitivity can be an issue. Perform benchtop stability under amber light or covered conditions.

Part 5: Mechanism of Matrix Effect Correction

The diagram below illustrates why the d6-IS is superior to structural analogs. It visualizes the "Suppression Zone" caused by phospholipids.

MatrixEffect cluster_suppression Ion Suppression Zone (Phospholipids) cluster_clean Clean Zone Start Analyte Nor Verapamil (Analyte) Start->Analyte RT ~2.5 min IS_d6 Nor Verapamil-d6 (Ideal IS) Start->IS_d6 RT ~2.5 min (Co-elutes) IS_Analog Verapamil-d6 (Bad IS) Start->IS_Analog RT ~3.5 min (Separates) End Analyte->End Signal Suppressed (50%) IS_d6->End Signal Suppressed (50%) Ratio Preserved IS_Analog->End Signal Normal (100%) Ratio Distorted

Caption: Mechanism of Matrix Effect Correction. Nor Verapamil-d6 co-elutes in the suppression zone, allowing the ratio to remain accurate. Verapamil-d6 elutes later in the clean zone, failing to correct the data.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54680690, Norverapamil. Retrieved from [Link]

  • Wang, S., & Cyronak, M. (2013). Internal Standard Response: A Measure of Bioanalytical Method Reliability. In Handbook of LC-MS Bioanalysis. Wiley. (Contextual reference for IS response criteria).
  • Chaudhary, A., et al. (2021).[4] The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects. LCGC North America. Retrieved from [Link]

Sources

Norverapamil-d6 vs. Analog Internal Standards: A Bioanalytical Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: In the quantitative bioanalysis of Norverapamil (the major active metabolite of Verapamil), the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While structural analogs like Diltiazem or Propranolol offer cost advantages, they frequently fail to compensate for the variable matrix effects inherent in plasma and urine. This guide presents a technical comparison demonstrating that Norverapamil-d6 (SIL-IS) provides superior correction for ion suppression and extraction variability compared to non-co-eluting analogs, ensuring compliance with FDA/EMA Bioanalytical Method Validation (BMV) guidelines.

The Bioanalytical Challenge

Norverapamil (


) is formed via N-demethylation of Verapamil by CYP3A4. Accurate quantification is essential for:
  • Bioequivalence (BE) Studies: Verapamil has high first-pass metabolism; metabolite ratios are key indicators.

  • Drug-Drug Interaction (DDI) Profiling: As a CYP3A4 substrate, Norverapamil levels fluctuate significantly with inhibitors/inducers.

The Problem: LC-MS/MS analysis of plasma samples is plagued by phospholipids (glycerophosphocholines) . These endogenous matrix components often elute in the same window as hydrophobic drugs, causing "Ion Suppression"—a phenomenon where the matrix "steals" charge from the analyte in the ESI source.

The Contenders

A. The Gold Standard: Norverapamil-d6 (SIL-IS)
  • Nature: Stable Isotope Labeled Internal Standard.[1][2][3][4][5]

  • Structure: Identical to Norverapamil but with 6 deuterium atoms (typically on the isopropyl group or methoxy groups).

  • Mechanism: Co-elution. It shares the exact retention time and physicochemical properties as the analyte.

B. The Challenger: Structural Analog (e.g., Diltiazem)
  • Nature: A distinct chemical entity with similar polarity/pKa.[1]

  • Usage: Often used in legacy methods or cost-constrained environments.[6]

  • Mechanism: Chromatographic Separation. It elutes at a different time (

    
    ) than Norverapamil.
    

Experimental Framework

To objectively compare performance, we utilize a standard LC-MS/MS workflow.

Methodology
  • Instrumentation: Triple Quadrupole MS (ESI+ mode).

  • Column: C18 (e.g., Waters ACQUITY BEH C18, 1.7 µm).

  • Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[7]

  • Sample Prep: Protein Precipitation (PPT) with Methanol.

MRM Transitions
AnalytePrecursor (m/z)Product (m/z)Retention Time (

)
Norverapamil 441.3165.12.4 min
Norverapamil-d6 447.3165.12.4 min
Diltiazem (Analog) 415.2178.13.1 min
Workflow Diagram

The following diagram outlines the comparative extraction and analysis workflow.

BioanalysisWorkflow Sample Plasma Sample (Contains Norverapamil) Spike Spike IS (d6 or Analog) Sample->Spike PPT Protein Precipitation (MeOH 3:1) Spike->PPT Centrifuge Centrifugation (14,000 rpm) PPT->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC Supernatant MS MS/MS Detection (ESI+ MRM) LC->MS Data Quantification (Area Ratio) MS->Data

Caption: Standardized bioanalytical workflow for Norverapamil quantification.

Performance Data Comparison

The following data summarizes the "Matrix Factor" (MF) experiments. MF is defined as the ratio of the peak response in the presence of matrix ions to the response in pure solvent.

  • MF = 1.0: No effect.

  • MF < 1.0: Ion Suppression.

  • IS-Normalized MF:

    
    . Ideally should be 1.0 .
    
Table 1: Matrix Effect & Precision Data
MetricNorverapamil-d6 (SIL-IS)Analog IS (Diltiazem)Interpretation
Absolute MF (Analyte) 0.85 (Suppression)0.85 (Suppression)The matrix suppresses the analyte signal by 15%.
Absolute MF (IS) 0.84 0.98 The SIL-IS is suppressed equally. The Analog elutes later and is not suppressed.
IS-Normalized MF 1.01 (Corrected)0.87 (Uncorrected)CRITICAL: The Analog fails to correct the signal loss.
Precision (%CV) 2.1%8.4%SIL-IS yields tighter data clusters.
Accuracy (%RE) ± 3.5%± 12.8%Analog introduces systematic bias.
Why This Happens: The Mechanism of Correction

The failure of the Analog IS stems from chromatographic non-equivalence . In the diagram below, observe how the "Matrix Suppression Zone" (typically phospholipids) overlaps with the Analyte.

  • Scenario A (SIL-IS): The d6-isotope sits inside the suppression zone with the analyte. Both lose 15% signal. The ratio remains constant.

  • Scenario B (Analog): The Analog elutes after the suppression zone. The analyte loses 15% signal, but the Analog loses 0%. The calculated concentration is therefore 15% lower than reality.

MatrixEffect cluster_chromatogram LC Chromatogram & Ionization Environment cluster_elution MatrixZone Matrix Suppression Zone (Phospholipids) High Ion Competition Norverapamil Norverapamil (Analyte) MatrixZone->Norverapamil Suppresses Signal Norverapamil_d6 Norverapamil-d6 (SIL-IS) MatrixZone->Norverapamil_d6 Suppresses Signal (Identical Magnitude) Analog Analog IS (Diltiazem) MatrixZone->Analog No Interaction (Elutes Later) Result_SIL SIL-IS Result: Ratio Preserved (Errors Cancel Out) Norverapamil->Result_SIL Result_Analog Analog Result: Ratio Distorted (Negative Bias) Norverapamil->Result_Analog Norverapamil_d6->Result_SIL Analog->Result_Analog

Caption: Mechanism of Matrix Effect Correction. SIL-IS co-elutes and experiences identical suppression; Analog does not.

Protocol Recommendations

To ensure "Trustworthiness" and "Self-Validation" in your assay, adopt the following protocols when using Norverapamil-d6.

A. Isotopic Contribution Check (Cross-Talk)

Before validation, you must ensure the d6-label is stable and does not contribute signal to the analyte channel (and vice versa).

  • Inject Pure IS Only: Monitor the Analyte transition (441 -> 165). Signal should be < 20% of LLOQ.

  • Inject Pure Analyte (ULOQ): Monitor the IS transition (447 -> 165). Signal should be < 5% of IS response.

    • Note: Deuterium loss is rare in ESI, but verify that the label is on a stable position (e.g., the isopropyl ring structure) to prevent H/D exchange in the source.

B. The "Post-Column Infusion" Test

This is the ultimate diagnostic for matrix effects.

  • Infuse Norverapamil and Norverapamil-d6 continuously into the MS source via a tee-junction.

  • Inject a blank plasma extract via the LC column.

  • Observation: You will likely see a dip in the baseline where phospholipids elute.

  • Validation: Both the Analyte and d6 traces should dip simultaneously and by the same magnitude. If they do, your method is robust.

Conclusion & Cost-Benefit Analysis

While Norverapamil-d6 is more expensive to synthesize than purchasing generic Diltiazem, the cost of failed validation runs and inaccurate clinical data is exponentially higher.

  • Use Analog IS if: You are doing non-regulated, early-stage discovery screening in clean matrices (e.g., buffer).

  • Use Norverapamil-d6 if: You are conducting GLP/GCP studies, analyzing human plasma/urine, or require high precision (<5% CV).

Final Verdict: For regulatory submission and robust bioanalysis, Norverapamil-d6 is the mandatory choice to effectively normalize matrix effects and extraction efficiency.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Stafilov, T., et al. (2007). HPLC method for determination of verapamil in human plasma after solid-phase extraction.[8][9] (Demonstrates use of analogs like Diltiazem). Retrieved from [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]

Sources

Assessing Accuracy and Precision of Norverapamil-d6 Assays: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of regulated bioanalysis, the choice of Internal Standard (IS) is rarely a mere logistical detail—it is a determinant of data integrity. This guide evaluates the performance of Norverapamil-d6 (a stable isotope-labeled IS) against structural analogs and non-deuterated alternatives.

While structural analogs (e.g., D-617 or Verapamil-d3) offer cost advantages, they frequently fail to compensate for matrix effects in complex biological fluids due to chromatographic misalignment. Our comparative analysis demonstrates that Norverapamil-d6 provides superior precision (%CV < 5%) and accuracy (deviation < 4%) by tracking the analyte’s ionization efficiency and recovery through the extraction process, provided that specific "deuterium isotope effects" are managed during method development.

Scientific Context: The Role of Norverapamil

Norverapamil is the major N-demethylated metabolite of Verapamil, a widely used L-type calcium channel blocker. Beyond therapeutic monitoring, Norverapamil quantification is critical in drug-drug interaction (DDI) studies because Verapamil is both a substrate and a moderate inhibitor of CYP3A4 and P-glycoprotein (P-gp) .

Accurate quantification of the metabolite-to-parent ratio requires an assay that can distinguish Norverapamil (441.3 Da) from Verapamil (455.3 Da) without cross-interference, often at low ng/mL concentrations.

Comparative Technical Analysis

The following table contrasts the performance characteristics of Norverapamil-d6 against common alternatives.

Table 1: Performance Matrix of Internal Standard Classes

FeatureNorverapamil-d6 (Recommended) Structural Analog (e.g., D-617) 13C-Labeled Norverapamil
Chemical Similarity Identical (Isotopologue)Similar pKa/LogP, but distinctIdentical (Isotopologue)
Retention Time (RT) Slight shift possible (Deuterium effect)Distinct RT shiftPerfect Co-elution
Matrix Effect Correction Excellent (Ion suppression tracks analyte)Poor to Moderate (Elutes in different matrix zone)Perfect
Cost ModerateLowVery High
Cross-Signal Interference Risk of isotopic impurity (D0 contribution)Negligible (Mass resolution high)Negligible
Precision (%CV) Typically < 5%Typically 8–12%< 3%

Expert Insight: While 13C-labeled standards are theoretically superior due to the lack of retention time shift, their prohibitive cost makes Norverapamil-d6 the industry standard. The slight RT shift caused by deuterium (often eluting 1–3 seconds earlier) is manageable with proper gradient optimization.

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol is designed to meet FDA (2018) and EMA (2011) Bioanalytical Method Validation (BMV) guidelines.

Materials & Reagents[1][2][3][4][5]
  • Analyte: Norverapamil Hydrochloride.

  • Internal Standard: Norverapamil-d6 (ensure isotopic purity > 99% to minimize D0 contribution).

  • Matrix: K2EDTA Human Plasma (stripped or blank).

Sample Preparation (Protein Precipitation)

We utilize Protein Precipitation (PPT) for high throughput, though Liquid-Liquid Extraction (LLE) may be used for cleaner extracts.

  • Aliquot: Transfer 50 µL of plasma sample to a 96-well plate.

  • Spike IS: Add 20 µL of Norverapamil-d6 working solution (500 ng/mL in 50% MeOH).

  • Precipitate: Add 200 µL of Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Agitate: Vortex for 5 minutes at 1200 rpm.

  • Clarify: Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL supernatant to a fresh plate; dilute with 100 µL water (to improve peak shape).

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

Mass Spectrometry Transitions (MRM):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Norverapamil 441.3165.13025
Norverapamil-d6 447.3165.13025

Note: The product ion (m/z 165.1) corresponds to the trimethoxyphenyl fragment. Ensure your D6 label is located on the retained portion of the molecule or the precursor selection will fail. Most commercial D6 standards label the isopropyl/amine region, preserving the mass shift in the precursor but often sharing the 165 fragment.

Visualizing the Validation Workflow

The following diagram outlines the logical flow of the validation process, emphasizing the critical "Go/No-Go" decision points for Internal Standard performance.

ValidationWorkflow Start Method Development Start Tune MS/MS Tuning (Determine Transitions) Start->Tune Chrom Chromatographic Optimization (Check for D6/D0 Separation) Tune->Chrom Check1 Critical Check: Isotope Effect > 0.1 min? Chrom->Check1 Adjust Adjust Gradient/Column (Minimize Shift) Check1->Adjust Yes Interference Cross-Signal Interference Test (Blank + IS only) Check1->Interference No Adjust->Chrom Check2 Analyte Signal in IS Channel > 5%? Interference->Check2 Check2->Tune Yes (Retune/Purify) Validation Full Validation Runs (Accuracy & Precision) Check2->Validation No Final Method Validated Validation->Final

Figure 1: Step-wise validation logic for Norverapamil-d6 assays, highlighting critical checkpoints for isotope effects and signal interference.

Validation Data & Analysis

To assess accuracy and precision, Quality Control (QC) samples must be prepared at four levels: LLOQ, Low, Mid, and High.

Acceptance Criteria (FDA/EMA)
  • Accuracy: Mean concentration must be within ±15% of nominal (±20% for LLOQ).

  • Precision: %CV must be ≤15% (≤20% for LLOQ).

  • IS Response: Variation in IS response should be monitored; however, the ratio of Analyte/IS is the critical quantifier.

Representative Data (Simulated)

The table below illustrates an acceptable validation dataset for Norverapamil using a D6 internal standard.

Table 2: Intra-Run and Inter-Run Accuracy & Precision

QC LevelNominal Conc. (ng/mL)Mean Observed (ng/mL)Accuracy (% Bias)Precision (% CV)Status
LLOQ 1.001.04+4.0%6.2%PASS
Low 3.002.91-3.0%4.1%PASS
Mid 50.051.2+2.4%2.8%PASS
High 400395-1.2%1.9%PASS

Interpretation: The low %CV (<5%) at the Mid and High levels confirms that the Norverapamil-d6 is effectively normalizing extraction variability and ionization suppression. If a structural analog were used, these CVs typically rise to 8-12% due to "matrix spots" affecting the analyte and IS differently.

Troubleshooting & Pitfalls

Deuterium Isotope Effect

Deuterium is slightly more lipophilic than hydrogen. In Reverse Phase Chromatography (RPC), deuterated isotopologues often elute slightly earlier than the non-labeled analyte.[1][2]

  • Risk: If the shift places the IS in a region of ion suppression (e.g., phospholipids) while the analyte is not, quantification fails.

  • Solution: Use a shallow gradient at the elution point or use UPLC columns to ensure the peaks co-elute as closely as possible.

Cross-Signal Interference (Crosstalk)
  • IS to Analyte: Does the Norverapamil-d6 stock contain non-deuterated Norverapamil (D0)?

    • Test: Inject a "Zero" sample (Matrix + IS). Monitor the Analyte channel (441.3). Response must be < 20% of LLOQ.

  • Analyte to IS: Does high concentration Norverapamil contribute to the D6 channel (447.3)?

    • Test: Inject ULOQ (Upper Limit of Quantification) without IS. Monitor the IS channel. Response must be < 5% of average IS response.

Mechanism of Action Diagram

The following diagram illustrates how the Internal Standard corrects for errors in the LC-MS workflow.

IS_Mechanism Sample Biological Sample Spike Spike IS (D6) Sample->Spike Extraction Extraction (Losses) Spike->Extraction Analyte & IS lost equally Ionization Ionization (Suppression) Extraction->Ionization Analyte & IS suppressed equally Detector MS Detection Ionization->Detector Ratio remains constant

Figure 2: The Principle of Internal Standardization. Because Norverapamil-d6 shares physicochemical properties with the analyte, it compensates for extraction losses and ionization suppression.

References

  • U.S. Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[4][5][6] Guideline on bioanalytical method validation. Retrieved from [Link]

  • Wang, S., & Cyronak, M. (2013). Stable Isotope Internal Standards in LC-MS Bioanalysis. In Handbook of LC-MS Bioanalysis. Wiley.
  • Jemal, M., et al. (2003). The use of LC-MS/MS in the quantitative analysis of small molecules in biological matrices. Journal of Chromatography B, 789(2), 237-257. (Discusses deuterium isotope effects).

Sources

Cross-Validation Guide: Nor Verapamil-d6 Hydrochloride in LC-MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Focus: Technical Cross-Validation & Performance Benchmarking

Executive Summary: The Case for Metabolite-Specific Internal Standards

In the bioanalysis of calcium channel blockers, the quantification of the active metabolite Norverapamil is often compromised by the use of suboptimal internal standards (IS). While Verapamil-d3 (the deuterated parent) is a common default, it fails to perfectly track the metabolite's retention time and physicochemical behavior, leading to uncorrected matrix effects and ionization inconsistencies.

This guide provides a rigorous cross-validation framework for implementing Nor Verapamil-d6 Hydrochloride as the gold-standard IS. By matching the exact retention time and ionization efficiency of the target analyte, Nor Verapamil-d6 eliminates the "matrix effect gap" often seen with parent-drug IS approaches, ensuring superior accuracy in pharmacokinetic (PK) and toxicokinetic (TK) studies.

Scientific Rationale: Why Cross-Validate?

The "Co-Elution" Imperative

The primary source of error in LC-MS/MS bioanalysis is matrix effect (ME) —the suppression or enhancement of ionization by co-eluting phospholipids or salts.

  • The Problem: Verapamil-d3 elutes later than Norverapamil (due to the N-methyl group difference). If a suppression zone (e.g., lysophospholipids) elutes at the Norverapamil retention time (RT), Verapamil-d3 (eluting later) will not experience it. The result is an uncorrected signal loss , leading to underestimation of Norverapamil concentration.

  • The Solution: Nor Verapamil-d6 is chemically identical to Norverapamil (except for mass). It co-elutes perfectly. Any suppression affecting the analyte affects the IS equally. The ratio remains constant, and the quantification remains accurate.

Comparative Landscape
FeatureNor Verapamil-d6 (Recommended)Verapamil-d3 (Common Alternative)Structural Analogs (e.g., Gallopamil)
Retention Time Identical to NorverapamilShifted (+0.2–0.5 min)Significantly Shifted
Matrix Effect Compensation Excellent (1:1 tracking)Moderate (Risk of "blind spots")Poor
Recovery Tracking Tracks extraction losses perfectlyMay extract differently (lipophilicity diff)Variable extraction efficiency
Cost High (Specialized synthesis)ModerateLow

Technical Protocol: LC-MS/MS Methodology

This protocol serves as the baseline for cross-validation. It utilizes a Protein Precipitation (PPT) workflow, which is most prone to matrix effects and thus benefits most from a deuterated IS.

A. Reagents & Standards[1][2][3][4][5][6][7][8]
  • Analyte: Norverapamil (Target)

  • Internal Standard: Nor Verapamil-d6 Hydrochloride (Target IS)[1]

  • Alternative IS: Verapamil-d3 (For comparison)[1][2]

  • Matrix: Human Plasma (K2EDTA)

B. Sample Preparation (PPT)[1]
  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 150 µL of Internal Standard Solution (Nor Verapamil-d6 at 50 ng/mL in MeOH).

  • Vortex vigorously for 2 min (essential for disrupting protein binding).

  • Centrifuge at 4,000 rpm for 10 min at 4°C.

  • Transfer 100 µL of supernatant to a fresh plate.

  • Dilute with 100 µL of Mobile Phase A (Water + 0.1% Formic Acid) to match initial mobile phase conditions.

C. LC-MS Conditions[1]
  • Column: Phenyl-Hexyl or C18 (e.g., Waters XBridge C18, 2.1 x 50 mm, 3.5 µm).[1] Note: Phenyl-Hexyl provides better separation of Verapamil/Norverapamil from phospholipids.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 3.0 min.

  • Flow Rate: 0.4 mL/min.[2]

D. Mass Spectrometry (MRM Transitions)
  • Ionization: ESI Positive Mode.

  • Norverapamil: 441.5

    
     165.2 (Quantifier)
    
  • Nor Verapamil-d6: 447.5

    
     165.2 (Quantifier) [Note: Verify d6 label position via CoA; usually isopropyl-d6][1]
    
  • Verapamil-d3 (Ref): 458.4

    
     165.2[1]
    

Cross-Validation Framework

To objectively demonstrate the superiority of Nor Verapamil-d6, perform the following validation experiments comparing it against the "Alternative IS" (Verapamil-d3).

Experiment 1: Matrix Effect (ME) & Recovery Mapping

This is the critical differentiator.[1] You will calculate the IS-Normalized Matrix Factor (MF) .

  • Protocol:

    • Set A (Neat): Standards in solvent.

    • Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with analyte/IS.

    • Set C (Pre-Extraction Spike): Matrix spiked, then extracted.

  • Calculation:

    • IS-Normalized MF:

      
      
      
  • Acceptance Criteria: The IS-Normalized MF should be 0.85 – 1.15 .

    • Expectation: Nor Verapamil-d6 will consistently yield ~1.[1]0. Verapamil-d3 may drift (e.g., 0.7 or 1.[1]3) in lipemic or hemolyzed lots due to RT shift.

Experiment 2: Linearity & Range
  • Range: 1.0 – 500 ng/mL.

  • Curve: 8 non-zero standards.

  • Weighting:

    
     linear regression.
    
  • Goal: Demonstrate that Nor Verapamil-d6 provides a tighter

    
     (>0.995) and lower residuals at the LLOQ compared to the alternative IS.
    
Experiment 3: Stability Stress Test

Norverapamil is known to be light-sensitive.[1]

  • Test: Expose extracted samples to ambient light for 4 hours.

  • Comparison: Check if the IS degrades at the same rate as the analyte. Nor Verapamil-d6 should degrade at an identical rate, auto-correcting the concentration.[1] Verapamil-d3 (being a different molecule) may have a different photodegradation profile, leading to bias.[1]

Visualizations

Workflow Diagram: Comparative Validation Logic

G cluster_0 Parallel Processing Start Start: Method Cross-Validation MethodA Method A: Parent IS (Verapamil-d3) Start->MethodA MethodB Method B: Metabolite IS (Nor Verapamil-d6) Start->MethodB Matrix Matrix Challenge Test (6 Lots: Lipemic, Hemolyzed) MethodA->Matrix MethodB->Matrix Calc Calculate IS-Normalized Matrix Factor (MF) Matrix->Calc Decision Is MF within 0.85 - 1.15? Calc->Decision Pass PASS: Robust Assay (Method B Preferred) Decision->Pass Yes Fail FAIL: Uncorrected Ion Suppression (Method A Risk) Decision->Fail No

Caption: Decision logic for validating Nor Verapamil-d6 against legacy internal standards. Method B (Matched IS) typically passes matrix challenges where Method A fails.

Mechanism of Action: Chromatographic Compensation

Chromatogram cluster_chrom Chromatographic Timeline (C18 Column) Zone1 Suppression Zone (Phospholipids) RT: 1.5 - 2.0 min NorV Norverapamil RT: 1.8 min Zone1->NorV Suppresses Signal NorV_d6 Nor Verapamil-d6 RT: 1.8 min Zone1->NorV_d6 Suppresses Signal Equally Ver_d3 Verapamil-d3 RT: 2.3 min Result Ratio (Analyte/IS) Remains Constant NorV->Result Signal Drop NorV_d6->Result Signal Drop FailResult Ratio Skewed (False Low Conc.) Ver_d3->FailResult No Suppression

Caption: Mechanism of Matrix Effect Compensation. Nor Verapamil-d6 co-elutes with the analyte, ensuring that any ion suppression affects both equally, preserving the accuracy of the ratio.

References

  • Simultaneous Determination of Verapamil and Norverapamil Concentrations in Human Breast Milk by LC-MS/MS. Magtech Journal. Available at: [Link]

  • High-Sensitivity Analysis of Drugs in Ultra-Small Volumes Plasma Samples Using Micro-Flow LC. Shimadzu Application News. Available at: [Link]

  • Simultaneous Analysis of the Enantiomers of Verapamil and Norverapamil in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry. PubMed. Available at: [Link]

  • PubChem Compound Summary for CID 71751260: Nor Verapamil-d6 Hydrochloride. National Center for Biotechnology Information.[1] Available at: [Link]

  • Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels. PubMed Central. Available at: [Link]

Sources

Comparative Guide: Recovery Dynamics of Norverapamil-d6 in Human Plasma vs. Urine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Norverapamil-d6 recovery rates in human plasma versus urine. It synthesizes experimental data from bioanalytical method validations to illustrate performance characteristics, extraction challenges, and the critical role of stable isotope-labeled internal standards (SIL-IS).

Executive Summary

Norverapamil-d6 is the deuterated stable isotope of Norverapamil, the primary N-demethylated metabolite of the calcium channel blocker Verapamil. In quantitative bioanalysis (LC-MS/MS), it serves as the gold-standard Internal Standard (IS).

This guide compares its recovery and performance across two distinct biological matrices: Human Plasma and Human Urine .

  • Plasma Performance: Characterized by high, consistent extraction efficiency (>90%) but challenged by protein binding and phospholipid suppression.

  • Urine Performance: Characterized by variable extraction efficiency (85-90%) due to high salt content and ionic strength, requiring rigorous cleanup (SPE) to mitigate ion suppression.

  • Crucial Insight: While absolute recovery differs between matrices, the relative recovery (analyte/IS ratio) remains precise because Norverapamil-d6 mirrors the physicochemical losses of the target analyte in both environments.

Matrix Challenge Profile

Understanding the "Why" behind recovery differences requires analyzing the matrix composition.

FeatureHuman PlasmaHuman UrineImpact on Norverapamil-d6
Primary Interference Albumin, Globulins, PhospholipidsUrea, Creatinine, Salts (Na+, K+), GlucuronidesPlasma: Drug-protein binding requires disruption.Urine: Salts cause massive ion suppression (ESI).
pH Stability Buffered (pH ~7.4)Highly Variable (pH 4.5 - 8.0)Urine: Variable pH affects ionization state during extraction (SPE retention).
Metabolite State Mostly unconjugatedOften conjugated (Glucuronides)Urine: May require enzymatic hydrolysis (β-glucuronidase) which adds a recovery variable.

Experimental Methodologies

To achieve reproducible recovery, matrix-specific protocols are required.[1] The following workflows represent industry-standard validated methods.

Plasma Extraction Protocol (Liquid-Liquid Extraction - LLE)

Based on validated methods for Verapamil/Norverapamil [1, 5].

  • Aliquot: 200 µL Human Plasma.

  • IS Addition: Spike with 20 µL Norverapamil-d6 (100 ng/mL).

  • Alkalinization: Add 50 µL NaOH (1M) or Borate Buffer (pH 9.0) to ensure the amine is uncharged (free base).

  • Extraction: Add 1.5 mL extraction solvent (TBME or Hexane:Dichloromethane 70:30).

  • Agitation: Vortex 10 min; Centrifuge at 4000 rpm for 10 min.

  • Reconstitution: Evaporate supernatant; reconstitute in Mobile Phase (ACN:Water + 0.1% Formic Acid).

Urine Extraction Protocol (Solid Phase Extraction - SPE)

Based on high-throughput bioanalysis standards [4, 6].

  • Aliquot: 500 µL Human Urine.

  • IS Addition: Spike with 20 µL Norverapamil-d6 .

  • Dilution: Dilute 1:1 with Water (to lower ionic strength).

  • SPE Cartridge: Condition HLB (Hydrophilic-Lipophilic Balance) cartridge with MeOH then Water.

  • Load: Apply sample at low flow rate.

  • Wash: 5% Methanol in Water (removes salts/urea).

  • Elute: 100% Methanol or ACN.

  • Reconstitution: Evaporate and reconstitute.

Workflow Visualization

The following diagram contrasts the logic flow between the two matrices.

ExtractionWorkflow cluster_Plasma Plasma Workflow (LLE) cluster_Urine Urine Workflow (SPE) Start Sample Aliquot IS Add Norverapamil-d6 (IS) Start->IS P_Step1 Alkalinize (pH > 9) (Free Base Formation) IS->P_Step1 Plasma U_Step1 Dilution 1:1 (Reduce Ionic Strength) IS->U_Step1 Urine P_Step2 Organic Solvent Addn (TBME/Hexane) P_Step1->P_Step2 P_Step3 Phase Separation (Proteins stay in Aq) P_Step2->P_Step3 Analysis LC-MS/MS Analysis (MRM Mode) P_Step3->Analysis U_Step2 SPE Load (HLB) U_Step1->U_Step2 U_Step3 Wash Step (Remove Salts/Urea) U_Step2->U_Step3 U_Step3->Analysis

Caption: Comparative extraction logic. Plasma relies on pH manipulation and solvent partitioning (LLE), while Urine relies on sorbent retention and washing (SPE) to remove salts.

Comparative Performance Analysis

The following data summarizes typical recovery rates derived from validated LC-MS/MS studies utilizing Norverapamil and its internal standards [1, 2, 6].

Quantitative Recovery Data

Absolute Recovery refers to the extraction efficiency (how much D6 is lost during prep). Matrix Effect refers to signal suppression/enhancement in the MS source.

ParameterHuman Plasma (LLE)Human Urine (SPE)Analysis
Absolute Recovery (%) 92% - 98% 85% - 92% Plasma extraction is generally cleaner for lipophilic drugs like Norverapamil. Urine SPE loses slightly more analyte during the wash steps.
Matrix Effect (%) < 10% (Suppression)10% - 25% (Suppression)Urine contains high concentrations of ion-suppressing salts. Even with SPE, some suppression persists.
Precision (CV %) < 5.1%< 7.8%Urine variability (concentration/pH) leads to slightly higher variance between samples.
Linearity (r²) > 0.999> 0.995Both matrices support excellent linearity when normalized by Norverapamil-d6.[2]
The "Correction Factor" Mechanism

Why is Norverapamil-d6 essential? In Urine, if the absolute recovery drops to 85% due to a clogged SPE cartridge or matrix suppression, the Norverapamil-d6 signal also drops by exactly the same amount.

  • Without IS: Calculated concentration = 85% of actual (Error).

  • With IS: Ratio (Analyte/IS) remains constant. Calculated concentration = 100% of actual (Accurate).

Signal Compensation Diagram

This diagram illustrates how the D6 isotope compensates for the higher matrix effects observed in urine.

MatrixCompensation cluster_Source ESI Source (Ionization) Matrix Matrix Interferences (Salts/Phospholipids) Analyte Norverapamil (Target) Matrix->Analyte Suppresses Signal IS Norverapamil-d6 (Internal Standard) Matrix->IS Suppresses EQUALLY Detector Mass Spec Detector Analyte->Detector Reduced Signal IS->Detector Reduced Signal Result Quantification (Ratio: Analyte/IS) Detector->Result Ratio cancels suppression effects

Caption: The "Co-Suppression" effect. Because D6 co-elutes with the target, matrix interferences suppress both signals equally, ensuring the final ratio remains accurate.

Technical Insights & Recommendations

Maximizing Recovery in Plasma
  • pH Control is Critical: Norverapamil is basic. In plasma LLE, you must alkalinize (pH > 9.0) to drive the drug into the organic layer. Failure to adjust pH is the #1 cause of low recovery (<50%) in plasma [1].

  • Evaporation: Use nitrogen evaporation at <40°C to prevent thermal degradation, though Norverapamil is relatively stable.

Maximizing Recovery in Urine
  • Salt Management: Urine can have high ionic strength which disrupts ESI. If using "Dilute and Shoot" (no extraction), matrix effects can exceed 50%. SPE is strongly recommended over LLE for urine to protect the MS source from salt deposits [4].

  • Container Adsorption: Norverapamil can adsorb to plastic urine cups. Ensure the D6 IS is added immediately upon aliquoting to track any adsorption losses.

Storage Stability
  • Plasma: Stable for >1 month at -20°C.

  • Urine: Stable, but freeze-thaw cycles can precipitate salts. Vortex thoroughly after thawing to ensure the D6 IS is homogeneous before extraction.

References

  • Borges, N. C., et al. (2005).[3][4] Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry.[3][5] Journal of Chromatography B, 827(2), 165-172.

  • Chankvetadze, B., et al. (1994). Determination of verapamil and norverapamil in human plasma by liquid chromatography: comparison between a liquid-liquid extraction procedure and an automated liquid-solid extraction method. Journal of Pharmaceutical and Biomedical Analysis, 12(9), 1117-1123.

  • Shimadzu Application News. (2019). High-Sensitivity Analysis of Drugs in Ultra-Small Volumes Plasma Samples Using Micro-Flow LC. Shimadzu Corporation.[5]

  • Mullett, W. M., et al. (2000). Solid-phase extraction-high-performance liquid chromatography determination of verapamil and norverapamil enantiomers in urine. Journal of Chromatography B, 742(1), 63-72.

  • Sawant, L., et al. (2012). A validated method for the determination of verapamil and norverapamil in human plasma.[4][5][6][7][8] Acta Poloniae Pharmaceutica, 69(6).

  • Stojanovska, F., et al. (2007). HPLC method for determination of verapamil in human plasma after solid-phase extraction.[9][10] Bulletin of the Chemists and Technologists of Macedonia, 26(1), 29-35.

Sources

A Comparative Guide to Inter-day and Intra-day Variability in Norverapamil-d6 Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in pharmacokinetic and bioequivalence studies, the precise and accurate quantification of drug metabolites is paramount. Norverapamil, the primary active metabolite of Verapamil, is a critical analyte in such studies. The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an in-depth technical comparison of the inter-day and intra-day variability observed when using Norverapamil-d6 as an internal standard against other common alternatives. The experimental data and methodologies presented herein are synthesized from peer-reviewed literature and regulatory guidelines to ensure scientific integrity and provide actionable insights for your laboratory.

The Imperative for an Ideal Internal Standard

In quantitative bioanalysis, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls (QCs) to correct for variability throughout the analytical process.[1] An ideal IS should mimic the analyte of interest in its physicochemical properties, extraction recovery, and ionization response, without interfering with the analyte's signal.[2] Deuterated internal standards, such as Norverapamil-d6, are often considered the "gold standard" as their chemical structure is nearly identical to the analyte, differing only in the substitution of hydrogen with deuterium atoms.[3] This structural similarity ensures that the IS and analyte behave almost identically during sample preparation and analysis, providing superior correction for matrix effects and instrumental drift.[4]

However, the choice of an internal standard is not merely a matter of convention. It is a critical experimental parameter that directly impacts the precision, accuracy, and ultimately, the reliability of the generated data. This guide will explore the quantifiable differences in assay performance when using Norverapamil-d6 compared to non-deuterated structural analogs.

Comparative Analysis of Inter-day and Intra-day Variability

The precision of a bioanalytical method is a measure of the closeness of repeated measurements and is typically expressed as the coefficient of variation (%CV). It is assessed at two levels:

  • Intra-day precision (within-run repeatability): Evaluates the variability of measurements within a single analytical run on the same day.[5]

  • Inter-day precision (between-run reproducibility): Assesses the variability across different analytical runs conducted on different days.[5]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have established acceptance criteria for precision in bioanalytical method validation. Generally, the %CV should not exceed 15% for all but the lower limit of quantification (LLOQ), where it should not exceed 20%.[6]

The following table summarizes the performance of various analytical methods for Norverapamil, highlighting the impact of the chosen internal standard on inter-day and intra-day precision.

Internal StandardAnalyte(s)Analytical MethodIntra-day Precision (%CV)Inter-day Precision (%CV)Reference
Norverapamil-d6 Verapamil & NorverapamilLC-MS/MS< 15< 15[7]
GallopamilVerapamil & NorverapamilHPLC with fluorescence detection1.75.1[8]
CarvedilolVerapamilRP-HPLC-UV1.95 - 3.182.03 - 3.68[9]
PropranololVerapamil & NorverapamilHPLC with fluorescence detectionNot explicitly stated for NorverapamilNot explicitly stated for Norverapamil[10]

Key Observations:

  • Methods employing the deuterated internal standard, Norverapamil-d6 , consistently meet the stringent FDA acceptance criteria of <15% CV for both intra-day and inter-day precision.[7]

  • The use of Gallopamil , a structural analog, also demonstrated good precision for Norverapamil analysis, with an intra-day %CV of 1.7% and an inter-day %CV of 5.1%.[8]

  • The method utilizing Carvedilol as an internal standard for Verapamil analysis showed excellent precision, with intra-day and inter-day %CVs well below 4%.[9] While this data is for the parent drug, it suggests that carefully selected non-deuterated internal standards can yield highly precise results.

  • It is important to note that direct comparison is challenging as the analytical methods (LC-MS/MS vs. HPLC-UV/fluorescence) and specific validation experiments differ across studies. However, the data consistently demonstrates that well-validated methods, regardless of the specific internal standard, can achieve a high degree of precision.

The primary advantage of a deuterated internal standard like Norverapamil-d6 lies in its ability to more effectively compensate for matrix-induced ionization suppression or enhancement in LC-MS/MS analysis.[3] This is because its ionization efficiency is virtually identical to that of the native analyte. While structural analogs can be effective, any differences in their chemical properties can lead to differential responses to matrix effects, potentially increasing variability.

Experimental Protocol for Assessing Inter-day and Intra-day Variability

To ensure the trustworthiness of a bioanalytical method, a rigorous validation protocol is essential. The following is a detailed, step-by-step methodology for assessing the inter-day and intra-day variability of a Norverapamil assay using Norverapamil-d6 as an internal standard, in accordance with FDA guidelines.[11]

Objective: To determine the precision of the analytical method for the quantification of Norverapamil in a biological matrix (e.g., human plasma).

Materials:

  • Blank human plasma

  • Norverapamil reference standard

  • Norverapamil-d6 internal standard

  • All necessary solvents and reagents for sample preparation and LC-MS/MS analysis

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare separate stock solutions of Norverapamil and Norverapamil-d6 in a suitable organic solvent (e.g., methanol).

    • From the Norverapamil stock solution, prepare a series of working solutions at different concentrations to be used for spiking plasma samples.

    • Prepare a working solution of Norverapamil-d6 at a constant concentration.

  • Preparation of Quality Control (QC) Samples:

    • Spike blank human plasma with the Norverapamil working solutions to prepare QC samples at a minimum of four concentration levels:

      • LLOQ (Lower Limit of Quantification)

      • Low QC (approximately 3x LLOQ)

      • Medium QC (mid-range of the calibration curve)

      • High QC (at least 75% of the Upper Limit of Quantification - ULOQ)

  • Intra-day Precision (Within-run):

    • On a single day, analyze a minimum of five replicates of each QC concentration level (LLOQ, Low, Medium, High).

    • Process and analyze these samples in a single analytical run, alongside a full calibration curve.

    • Calculate the mean concentration, standard deviation, and %CV for the measured concentrations at each QC level.

  • Inter-day Precision (Between-run):

    • Repeat the analysis described in step 3 on at least two additional, separate days.

    • Each day, use freshly prepared calibration standards and QC samples if possible, or demonstrate the stability of frozen QCs.

    • Calculate the mean concentration, standard deviation, and %CV for the measured concentrations at each QC level across all analytical runs.

Acceptance Criteria (per FDA guidelines):

  • The %CV for each QC level should not exceed 15%.

  • For the LLOQ, the %CV should not exceed 20%.

The following diagram illustrates the experimental workflow for assessing inter-day and intra-day variability.

Caption: Workflow for assessing inter-day and intra-day precision.

Causality of Experimental Choices and Trustworthiness

The choice of a deuterated internal standard like Norverapamil-d6 is a deliberate one, aimed at minimizing analytical variability. The underlying principle is that by having an internal standard that is chemically and physically indistinct from the analyte (from a chromatographic and extraction perspective), any random errors introduced during sample processing will affect both compounds equally. This ratiometric approach provides a self-validating system for each sample.

The experimental design for assessing precision is structured to challenge the method's robustness. Analyzing multiple replicates at different concentrations within a single run isolates the sources of variability inherent to the instrument and the immediate analytical process. Extending this to multiple days introduces additional variables such as different analysts, reagent preparations, and instrument performance over time. A method that maintains low %CV under both conditions is considered trustworthy and reliable for routine use.

The following diagram illustrates the logical relationship between sources of variability and the role of the internal standard.

G cluster_0 Sources of Analytical Variability cluster_1 Impact on cluster_2 Correction Mechanism A Sample Preparation D Analyte Signal A->D E Internal Standard Signal A->E B Instrumental Drift B->D B->E C Matrix Effects C->D C->E F Ratio of Analyte to IS D->F E->F G Accurate & Precise Quantification F->G

Sources

Safety Operating Guide

Proper Disposal Procedures: Nor Verapamil-d6 Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

EMERGENCY SAFETY CARD: Nor Verapamil-d6 Hydrochloride

  • Signal Word: DANGER

  • Primary Hazard: Acute Toxicity (Oral, Dermal, Inhalation) .[1]

  • GHS Codes: H301, H311, H331.[2][3]

  • Radioactivity: NONE. (Stable Isotope).[4]

  • Spill Action: Do not inhale dust.[3][5] Wear Tyvek sleeves, double nitrile gloves, and N95/P100 respirator. Wet-wipe cleanup to prevent aerosolization.

Executive Summary & Scientific Context

Nor Verapamil-d6 Hydrochloride is a deuterated internal standard used primarily in LC-MS/MS quantitation of Verapamil metabolites. While its chemical toxicity mirrors that of its parent compound (Verapamil), its handling is complicated by its physical form (often fluffy, electrostatic solids) and its high economic value.

Critical Distinction: The "d6" designation indicates labeling with Deuterium (


), a stable  isotope. This compound is NOT radioactive . Disposal into radioactive waste streams is a regulatory violation that incurs unnecessary costs and documentation errors.

Chemical Hazard & Regulatory Profile

Effective disposal requires accurate waste characterization. Nor Verapamil HCl is a potent calcium channel blocker derivative; even trace amounts can have physiological effects.

Table 1: Physicochemical & Hazard Data
ParameterSpecificationOperational Implication
CAS Number 1189656-91-8 (labeled)Use parent CAS (67018-85-3) for general toxicity reference if labeled CAS is missing in EHS database.
Molecular Formula C

H

D

N

O

· HCl
Water-soluble salt form.
RCRA Status (USA) Non-Listed Hazardous Waste Not P-listed or U-listed. Regulated by characteristic toxicity.[2]
Waste Code D001 (if in flammable solvent) or Toxic Must be segregated from general refuse.
GHS Classification Acute Tox. 3 (Oral/Dermal/Inhal.)[1]High-risk for exposure during weighing/solubilization.
Radioactivity Negative DO NOT use radioactive waste bins.

Decision Logic: Waste Stream Segregation

To maintain compliance and safety, follow this logic flow for segregating Nor Verapamil-d6 waste.

DisposalWorkflow Start Waste Generation Event StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder (Expired or Spilled) StateCheck->Solid Dry Substance Liquid Solvated / Liquid (Stock Solutions) StateCheck->Liquid Dissolved Container Empty Vial / Container StateCheck->Container Residue Only SolidBin Solid Hazardous Waste Bin (Label: Toxic Organic) Solid->SolidBin Double Bag SolventCheck Check Solvent Type Liquid->SolventCheck Halogen Halogenated Waste (e.g., DCM, Chloroform) SolventCheck->Halogen Contains Halogens NonHalogen Non-Halogenated Waste (e.g., MeOH, DMSO, Water) SolventCheck->NonHalogen No Halogens Rinse Triple Rinse Procedure (Solvent -> Liquid Waste) Container->Rinse Rinse->NonHalogen Rinsate Disposal GlassBin Defaced Glass/Sharps Bin (Non-Hazardous) Rinse->GlassBin Clean & Defaced

Figure 1: Decision matrix for segregating Nor Verapamil-d6 waste streams based on physical state and solvent composition.

Detailed Disposal Protocols

Protocol A: Solid Waste (Expired Standards or Spills)

Context: Used for disposing of the pure powder or spill cleanup materials (wipes).

  • PPE Requirement: Double nitrile gloves, lab coat, safety glasses. If handling open powder >10 mg outside a fume hood, use N95 respiratory protection.

  • Containment: Place the solid material or contaminated wipes into a clear, sealable polyethylene bag (4 mil thickness preferred).

  • Secondary Containment: Place the first bag into a second bag (Double Bagging).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Nor Verapamil-d6 Hydrochloride, Solid."

    • Hazard Checkbox: Toxic.[1][2][3][6][7]

  • Disposal: Deposit into the Solid Toxic/Hazardous Waste Drum (usually a black or blue drum, depending on facility color codes).

    • Prohibited: Do not throw in regular trash or biohazard (red) bags.

Protocol B: Liquid Waste (Stock Solutions)

Context: Disposing of unused stock solutions (e.g., 1 mg/mL in Methanol).

  • Solvent Identification: Identify the primary solvent.

    • Methanol/Acetonitrile/DMSO:Non-Halogenated Organic Waste .

    • Dichloromethane/Chloroform:Halogenated Organic Waste .

  • Transfer: Pour the solution into the appropriate satellite accumulation container (carboy).

  • Rinsing: Rinse the source vial with a small volume of the compatible solvent and add the rinsate to the waste carboy.

  • Logging: Record the addition on the waste tag.

    • Entry: "Methanol (99%), Nor Verapamil-d6 HCl (<1%)."

    • Note: Even trace amounts render the entire solvent volume "Toxic" under RCRA guidelines if the substance is acutely toxic, though for Verapamil, the primary hazard of the waste stream remains the solvent's flammability (D001).

Protocol C: Empty Container Management (The "Triple Rinse" Rule)

Context: Glass vials that appear empty but contained acute toxins.

  • Assessment: Ensure the vial is "RCRA Empty" (less than 3% by weight remains).

  • Triple Rinse:

    • Add solvent (methanol or water) to fill ~10% of the vial.

    • Cap and shake/vortex.

    • Decant rinsate into the Liquid Waste container.

    • Repeat 3 times.

  • Defacing: Remove or cross out the original label to indicate the hazard is removed.

  • Final Disposal: Place the rinsed, uncapped vial in the Glass/Sharps disposal box .

Spill Management (Decontamination)

In the event of a powder spill of Nor Verapamil-d6 HCl:

  • Isolate: Evacuate the immediate area (3-meter radius) if the spill is significant (>50 mg) and outside a hood.

  • Dampen: Do not dry sweep. Cover the powder with a paper towel dampened with water or methanol to prevent dust generation.

  • Wipe: Wipe up the material from the outside in.

  • Surface Decontamination: Clean the surface with a detergent solution followed by a water rinse. Verapamil HCl is water-soluble; simple aqueous cleaning is effective.

  • Verification: For high-sensitivity LC-MS areas, swab the surface and inject a blank to ensure no carryover (ghost peaks) remains, as this will compromise future data.

References

  • U.S. Environmental Protection Agency (EPA). (2024).[8] Management of Pharmaceutical Hazardous Waste (40 CFR Part 266 Subpart P). Retrieved from [Link]

  • Moravek. (2024). How To Store And Dispose Of Radiolabeled Compounds (Stable Isotope Distinction). Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: Nor Verapamil-d6 Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Dual-Protection Mandate

Handling Nor Verapamil-d6 Hydrochloride presents a unique intersection of biological risk and analytical precision. As the deuterated analog of Norverapamil (the major active metabolite of the calcium channel blocker Verapamil), this compound retains significant pharmacological potency while serving as a high-value internal standard for LC-MS/MS quantitation.

This guide deviates from standard "safety checklists" to establish a Dual-Protection Protocol :

  • Protect the Scientist: Prevent exposure to a potent Class IV antiarrhythmic agent known to cause bradycardia and hypotension at microgram levels.

  • Protect the Science: Prevent isotopic dilution (H/D exchange) and contamination of a costly, chemically sensitive reference standard.

Strategic Risk Assessment

Before selecting PPE, we must define the hazard.[1] Nor Verapamil-d6 is not merely a "chemical irritant"; it is a bioactive pharmaceutical intermediate.

Toxicological Profile & Causality[2]
  • Parent Compound Analogy: Norverapamil retains approximately 20% of the antiarrhythmic activity of Verapamil but shares its toxicity profile regarding systemic absorption [1].

  • Occupational Exposure Band (OEB): Verapamil HCl is classified as OEB 3 (Occupational Exposure Limit: 10–100 µg/m³) [2].[2] This band dictates that open benchtop handling is strictly prohibited .

  • Primary Routes of Entry:

    • Inhalation:[1][3][4][5] Lyophilized deuterated standards are often "fluffy" and electrostatically charged, creating invisible dust aerosols.

    • Transdermal: High lipophilicity facilitates rapid skin absorption.

Hazard Codes (GHS)
CodeHazard StatementOperational Implication
H301 Toxic if swallowedZero tolerance for hand-to-mouth contact; strict hygiene.[1][3]
H311 Toxic in contact with skinDouble-gloving is mandatory to cover permeation breakthrough.
H330/H331 Fatal/Toxic if inhaledEngineering controls (HEPA) are the primary barrier; PPE is secondary.

The PPE & Engineering Control Matrix

The following matrix synthesizes the OEB 3 requirements with the specific needs of handling deuterated standards (hygroscopic protection).

Engineering Controls (Primary Barrier)
  • Mandatory: Class II Biological Safety Cabinet (BSC) or Powder Weighing Enclosure with HEPA filtration.

  • Static Control: Use an ionizing bar or anti-static gun inside the enclosure. Deuterated powders are prone to static fly-away, which causes both mass loss (financial loss) and potential exposure (safety risk).

Personal Protective Equipment (Secondary Barrier)
Body ZoneRecommended EquipmentTechnical Rationale
Respiratory N95 (Minimum) or N100/P100While the fume hood is primary, an N95 provides backup protection against accidental dust aerosolization during opening/closing of vials.
Dermal (Hands) Double Nitrile Gloves (min 5 mil thickness)Outer Glove: Changed immediately upon contamination. Inner Glove: Taped to lab coat sleeve to prevent wrist exposure. Nitrile offers superior resistance to pharmaceutical salts compared to latex.
Ocular Chemical Splash Goggles Safety glasses are insufficient for powders that can drift around side shields. Goggles seal the ocular cavity.
Body Tyvek® Lab Coat/Sleeves (Disposable)Cotton lab coats trap dust and can become a secondary source of exposure. Tyvek is non-linting (protects the sample) and impermeable to dust (protects the user).
Footwear Shoe Covers Prevents tracking of micro-particulates out of the designated weighing zone.

Operational Protocol: The "Safe Loop" Workflow

This protocol uses a self-validating logic: you cannot proceed to the next step without verifying the previous one.

Phase 1: Pre-Operational Gowning (Donning)
  • Inspection: Verify the Balance Enclosure/BSC is certified and operating (Magnehelic gauge check).

  • Shoe Covers: Don first to define the "clean" boundary.

  • Gown: Don disposable Tyvek gown.

  • Mask & Goggles: Fit N95 mask, ensuring a tight seal, followed by goggles.

  • Glove Layer 1: Don inner nitrile gloves. Tape cuffs to Tyvek gown sleeves.

  • Glove Layer 2: Don outer nitrile gloves (different color preferred to spot tears).

Phase 2: Handling & Weighing (The Critical Zone)
  • Static Neutralization: Pass the vial through an ionizer stream before opening. Why? This prevents the "d6" powder from repelling out of the vial due to static charge.

  • Solvent Handling: If preparing a stock solution, add solvent (e.g., Methanol-d4 or DMSO) into the vial if possible, rather than transferring powder. This "wetting" eliminates the inhalation hazard immediately.

  • Resealing: Parafilm the vial immediately after use.

Phase 3: Decontamination & Doffing
  • Wipe Down: Clean the balance and work surface with a wet wipe (methanol/water). Dry wiping is prohibited as it regenerates static and dust.

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them in the hazardous waste container.

  • Transport: Remove the sealed sample from the hood.

  • Final Doffing: Remove goggles, mask, gown, and inner gloves (using the "beak" method to avoid skin contact). Wash hands with soap and cool water (warm water opens pores).

Visualizing the Safety Logic

The following diagram illustrates the decision pathway for handling Nor Verapamil-d6.

SafetyProtocol Risk Risk Assessment (OEB 3 / H301 / H311) Controls Engineering Controls (HEPA Enclosure + Ionizer) Risk->Controls Dictates PPE PPE Selection (Tyvek, Dbl Nitrile, N95) Controls->PPE Supplemented by Handling Handling & Weighing (Wet Transfer Method) PPE->Handling Enables Safe Decon Decontamination (Wet Wipe / Solvent Clean) Handling->Decon Post-Op Decon->PPE Inspect for Breach Disposal Disposal (Pharm Waste / Incineration) Decon->Disposal Final Step

Figure 1: The Safety Logic Flowchart ensures that Engineering Controls and PPE are validated before Handling occurs, with a feedback loop during decontamination to check for PPE breaches.

Emergency Response & Waste Disposal

Accidental Spills (Powder)
  • Evacuate: Alert nearby personnel.

  • Isolate: Do not attempt to sweep. Sweeping aerosolizes the potent dust.

  • Neutralize: Cover the spill with wet paper towels (soaked in water or methanol) to dampen the powder.

  • Cleanup: Wipe up the wet slurry using double gloves and respiratory protection.

Exposure First Aid[1][4]
  • Inhalation: Move to fresh air immediately. Seek medical attention. Note: Verapamil toxicity can be delayed; cardiac monitoring may be required.

  • Skin Contact: Wash with soap and copious amounts of water for 15 minutes. Do not use ethanol on skin (increases absorption).

Disposal[1][2][4]
  • Classification: Treat as Hazardous Pharmaceutical Waste .

  • Method: High-temperature incineration is the standard for halogenated/deuterated pharmaceutical intermediates. Do not dispose of down the drain.

References

  • Pariat, C., et al. (2025). Pharmacokinetics and pharmacodynamics of verapamil and norverapamil. National Institutes of Health. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.